molecular formula C27H48O3 B029088 5beta-Cholestane-3alpha,7alpha,12alpha-triol CAS No. 547-96-6

5beta-Cholestane-3alpha,7alpha,12alpha-triol

Cat. No.: B029088
CAS No.: 547-96-6
M. Wt: 420.7 g/mol
InChI Key: RIVQQZVHIVNQFH-XJZYBRFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Scientific Significance 5beta-Cholestane-3alpha,7alpha,12alpha-triol (C27H48O3) is a pivotal oxygenated sterol intermediate in the classical pathway of bile acid biosynthesis. This compound serves as an essential substrate for investigating the enzymatic processes and metabolic regulation in hepatobiliary physiology and sterol metabolism. Key Research Applications Bile Acid Biosynthesis Studies: This triol represents a crucial metabolic intermediate immediately preceding the critical branch point in bile acid synthesis. It serves as the direct substrate for sterol 12alpha-hydroxylase (CYP8B1), the enzyme that determines the cholic acid to chenodeoxycholic acid ratio in the body . Research utilizing this compound has been fundamental in elucidating the regulatory mechanisms governing bile acid composition. Enzyme Kinetics and Characterization: this compound is extensively used in studies of cytochrome P450 enzymes, particularly CYP8B1 (5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase) . The enzymatic conversion involves the consumption of NADPH and oxygen with incorporation of one oxygen atom into the substrate . Hepatic Cell Metabolism Research: Scientific investigations demonstrate significant metabolic differences between liver cell types. Isolated hepatocytes convert this triol to 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol, 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, and cholic acid at rates approximately 100-fold higher than nonparenchymal liver cells . This highlights the primary role of hepatocytes in physiological bile acid production. Inborn Errors of Metabolism Studies: This compound provides utility in researching genetic disorders affecting bile acid synthesis, where blocks in metabolic pathways lead to accumulation of intermediary sterols that can cause hepatotoxicity. Technical Specifications Parameter Specification Molecular Formula C27H48O3 CAS Registry Number 160520 PubChem CID 160520 Research Category Sterol Metabolites, Bile Acid Intermediates Quality and Usage Notes Intended Use: For research applications only. Not for diagnostic or therapeutic use. Handling: Store in a cool, dry place protected from light. This high-purity biochemical reagent enables sophisticated investigation of metabolic pathways and continues to be an invaluable tool for advancing understanding of sterol biochemistry and liver physiology.

Properties

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVQQZVHIVNQFH-XJZYBRFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969998
Record name Cholestane-3,7,12-triol
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Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5beta-Cholestane-3alpha,7alpha,12alpha-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

547-96-6
Record name 5β-Cholestane-3α,7α,12α-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7,12-Trihydroxycoprostane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholestane-3,7,12-triol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5beta-Cholestane-3alpha,7alpha,12alpha-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

5beta-Cholestane-3alpha,7alpha,12alpha-triol function in bile acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Function of 5β-Cholestane-3α,7α,12α-triol in Bile Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bile acids are crucial physiological agents for the digestion and absorption of lipids and fat-soluble vitamins. Their synthesis from cholesterol represents a major pathway for cholesterol catabolism. This technical guide provides a detailed examination of the classical bile acid synthesis pathway, with a specific focus on the pivotal role of the intermediate, 5β-cholestane-3α,7α,12α-triol. We will explore its formation, its function as a direct precursor to cholic acid, the key enzymes involved in its metabolism, and the experimental methodologies used to study these processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic pathway.

Introduction to Bile Acid Synthesis

The conversion of cholesterol into bile acids is a complex, multi-step process occurring primarily in the liver.[1] This biotransformation is essential not only for eliminating cholesterol from the body but also for generating molecules that act as potent signaling agents in various metabolic pathways, including those for lipids, glucose, and energy.[2][3] There are two main pathways for bile acid synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway.[2][4]

  • The classical pathway , which accounts for the majority of bile acid synthesis in humans, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[2][5]

  • The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2][6]

This guide will focus on the classical pathway, which leads to the synthesis of the two primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[7] Specifically, we will dissect the sequence of reactions that form 5β-cholestane-3α,7α,12α-triol, a key branch-point intermediate that commits the pathway towards cholic acid synthesis.

The Classical Pathway: A Gateway to Cholic Acid

The classical pathway involves a series of modifications to the steroid nucleus of cholesterol before the cleavage of its side chain.[8] The initial and rate-limiting step is the 7α-hydroxylation of cholesterol, catalyzed by CYP7A1, a microsomal cytochrome P450 enzyme.[5][9] This reaction is tightly regulated and serves as a major control point for the entire pathway.[5] The resulting 7α-hydroxycholesterol undergoes further enzymatic modifications, leading to the formation of 5β-cholestane-3α,7α,12α-triol, the direct precursor for cholic acid.[10]

Formation of 5β-Cholestane-3α,7α,12α-triol

The synthesis of 5β-cholestane-3α,7α,12α-triol from cholesterol is a multi-enzyme process involving both microsomal and cytosolic enzymes.[10] The key steps are outlined below:

  • 7α-Hydroxylation: Cholesterol is converted to 7α-hydroxycholesterol by CYP7A1 .[11]

  • Oxidation/Isomerization: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) .[12][13] A deficiency in this enzyme leads to a rare form of progressive intrahepatic cholestasis due to the failure to synthesize primary bile acids.[14][15]

  • 12α-Hydroxylation: This is the critical step that determines whether cholic acid or chenodeoxycholic acid will be formed. The microsomal enzyme sterol 12α-hydroxylase (CYP8B1) hydroxylates 7α-hydroxy-4-cholesten-3-one at the 12α position to produce 7α,12α-dihydroxy-4-cholesten-3-one.[4][16] In the absence of CYP8B1 activity, the pathway proceeds to synthesize chenodeoxycholic acid.[4]

  • Ring Structure Reduction: A series of reduction reactions catalyzed by cytosolic enzymes converts 7α,12α-dihydroxy-4-cholesten-3-one into the stable intermediate, 5β-cholestane-3α,7α,12α-triol .[10][17]

The following diagram illustrates the classical pathway leading to the formation of 5β-cholestane-3α,7α,12α-triol.

Bile_Acid_Synthesis Cholesterol Cholesterol Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->Hydroxycholesterol CYP7A1 (Rate-limiting) Cholestenone 7α-Hydroxy-4-cholesten-3-one Hydroxycholesterol->Cholestenone HSD3B7 Dihydroxycholestenone 7α,12α-Dihydroxy-4-cholesten-3-one Cholestenone->Dihydroxycholestenone CYP8B1 (Cholic Acid Pathway) Triol 5β-Cholestane-3α,7α,12α-triol Dihydroxycholestenone->Triol Reductases CholicAcid Cholic Acid Triol->CholicAcid Side-chain oxidation (CYP27A1, Peroxisomal β-oxidation)

Caption: Classical pathway of cholic acid synthesis.

Function: The Precursor to Cholic Acid

5β-cholestane-3α,7α,12α-triol is the committed intermediate for cholic acid synthesis.[8][18] Once formed, its steroid ring structure is complete. The subsequent metabolic steps focus exclusively on the oxidation and shortening of the C27 steroid side chain to form the C24 carboxylic acid characteristic of mature bile acids.[4]

This side-chain degradation involves enzymes located in the mitochondria and peroxisomes.[6]

  • Mitochondrial Oxidation: The process is initiated by the mitochondrial cytochrome P450 enzyme sterol 27-hydroxylase (CYP27A1) , which hydroxylates the side chain.[4][19]

  • Peroxisomal β-Oxidation: The hydroxylated intermediate is transported to peroxisomes where the side chain is shortened by three carbons via a β-oxidation process. This crucial step involves enzymes such as α-methylacyl-CoA racemase (AMACR) , which is necessary to convert the (25R)-stereoisomer of the bile acid intermediate into the (25S)-isomer, the only form recognized by the subsequent β-oxidation enzymes.[20][21][22] The final product of this entire pathway is cholic acid.[23]

Key Enzymes in the Pathway

The synthesis of cholic acid from cholesterol via 5β-cholestane-3α,7α,12α-triol is a highly coordinated process reliant on the precise function of multiple enzymes located in different subcellular compartments. The table below summarizes the critical enzymes discussed.

EnzymeGeneSubcellular LocationFunction in Pathway
Cholesterol 7α-hydroxylase CYP7A1Endoplasmic ReticulumCatalyzes the rate-limiting 7α-hydroxylation of cholesterol.[5]
3β-hydroxy-Δ5-C27-steroid oxidoreductase HSD3B7Endoplasmic ReticulumConverts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one.[12]
Sterol 12α-hydroxylase CYP8B1Endoplasmic ReticulumPerforms 12α-hydroxylation, committing intermediates to the cholic acid pathway.[16]
Sterol 27-hydroxylase CYP27A1MitochondriaInitiates the oxidation of the steroid side chain.[6][19]
α-Methylacyl-CoA Racemase AMACRPeroxisomes, MitochondriaCatalyzes the stereoisomerization of bile acid intermediates required for β-oxidation.[21][24]

Experimental Methodologies for Studying Bile Acid Synthesis

Investigating the function of 5β-cholestane-3α,7α,12α-triol and the broader bile acid synthesis pathway requires a combination of in vitro and in vivo approaches, coupled with robust analytical techniques.

In Vitro Enzyme Assays

The causality of specific enzymatic conversions can be established using subcellular fractions of liver homogenates.[10] This approach allows for the study of individual reaction steps under controlled conditions.

Protocol: Microsomal Conversion of 7α-Hydroxy-4-cholesten-3-one

  • Preparation of Microsomes: Isolate liver microsomes from a relevant species (e.g., human, rat) by differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction, the substrate (7α-hydroxy-4-cholesten-3-one), and the necessary cofactor, NADPH, to support cytochrome P450 activity.[10]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination & Extraction: Stop the reaction by adding a solvent like ethanol or acetonitrile. Extract the sterols using a solid-phase extraction (SPE) column or liquid-liquid extraction.

  • Analysis: Analyze the extracted metabolites by HPLC or LC-MS/MS to identify and quantify the product, 7α,12α-dihydroxy-4-cholesten-3-one.

Self-Validation Insight: The choice of subcellular fraction is critical. Microsomes are used here because CYP8B1 is an endoplasmic reticulum-resident enzyme.[16] A parallel experiment without NADPH should be run as a negative control, as its absence will prevent the P450-mediated hydroxylation, thus validating that the observed conversion is cofactor-dependent.

In Vivo Studies Using Animal Models

Genetically modified mouse models, particularly knockout mice for specific enzymes, have been invaluable for understanding the physiological role of each step in bile acid synthesis.[20] For example, studying Amacr-/- knockout mice has demonstrated the accumulation of C27 bile acid intermediates, confirming the essential role of AMACR in the peroxisomal β-oxidation step required to process the side chain of the triol intermediate.[22]

Analytical Techniques for Bile Acid Profiling

Accurate identification and quantification of bile acid intermediates like 5β-cholestane-3α,7α,12α-triol from biological matrices (e.g., liver tissue, bile, serum) are essential. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard.[25][26]

The following diagram outlines a general workflow for bile acid analysis.

Analysis_Workflow Sample Biological Sample (e.g., Liver, Serum, Bile) Extraction Sample Preparation (Homogenization, Protein Precipitation, Solid-Phase Extraction) Sample->Extraction Separation Chromatographic Separation (UPLC/HPLC) Extraction->Separation Detection Mass Spectrometry (MS/MS Detection) Separation->Detection Analysis Data Analysis (Quantification, Identification) Detection->Analysis

Caption: Workflow for bile acid analysis by LC-MS/MS.

Clinical Significance and Therapeutic Implications

The integrity of the classical bile acid synthesis pathway is paramount for health. Genetic defects in the enzymes that produce or metabolize 5β-cholestane-3α,7α,12α-triol can lead to severe liver disease in infants and adults.[14]

  • HSD3B7 Deficiency: Mutations in the HSD3B7 gene block the pathway upstream of the triol, preventing the synthesis of primary bile acids and causing progressive cholestatic liver disease.[15][27]

  • CYP27A1 Deficiency: Lack of sterol 27-hydroxylase function leads to Cerebrotendinous Xanthomatosis (CTX), a condition characterized by the accumulation of cholesterol and cholestanol in the brain and tendons, as the side chain of intermediates like 5β-cholestane-3α,7α,12α-triol cannot be properly cleaved.[28]

Therapeutically, cholic acid itself is used as a treatment for certain inborn errors of bile acid synthesis.[1][23] By providing the end-product of the pathway, this replacement therapy can restore bile flow, facilitate lipid absorption, and suppress the endogenous production of toxic, intermediate sterols.[1]

Conclusion

5β-Cholestane-3α,7α,12α-triol occupies a central and indispensable position in the classical pathway of bile acid synthesis. Its formation, catalyzed by a series of highly specific enzymes, represents the commitment to producing cholic acid, one of the two primary bile acids in humans. Understanding the intricate details of its synthesis and subsequent metabolism provides critical insights for diagnosing and treating inherited metabolic disorders of the liver and offers a foundational framework for developing novel therapeutics targeting cholesterol and bile acid homeostasis.

References

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Sources

The Pivotal Role of 5β-Cholestane-3α,7α,12α-triol in Bile Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5β-Cholestane-3α,7α,12α-triol, a key intermediate in the biosynthesis of bile acids, holds a critical position in hepatic lipid metabolism. This technical guide provides an in-depth exploration of its biochemical significance, from its synthesis and metabolic fate to its clinical relevance as a biomarker in various metabolic disorders. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial metabolite. We will delve into the enzymatic pathways governing its formation, its role in the intricate network of bile acid synthesis, and its implications in diseases such as Zellweger syndrome and Cerebrotendinous Xanthomatosis. Furthermore, a detailed experimental protocol for its quantification in biological matrices is provided, offering a practical resource for investigators in the field.

Introduction: Unveiling a Central Metabolite

5β-Cholestane-3α,7α,12α-triol, also known by synonyms such as trihydroxycoprostane, is a C27 steroid alcohol that serves as a crucial precursor in the synthesis of cholic acid, one of the two primary bile acids in humans.[1][2] Its molecular structure features a cholestane backbone with hydroxyl groups at the 3α, 7α, and 12α positions. This specific stereochemistry is a result of a series of enzymatic reactions that modify the cholesterol molecule in the liver. The biological significance of 5β-Cholestane-3α,7α,12α-triol lies in its position as a committed intermediate in the "neutral" or "classic" pathway of bile acid synthesis, which accounts for the majority of bile acid production.[3] Understanding its metabolism is paramount to comprehending the regulation of cholesterol homeostasis and the pathophysiology of various liver and metabolic diseases.

Biosynthesis and Metabolic Fate: A Precisely Regulated Pathway

The formation of 5β-Cholestane-3α,7α,12α-triol is a multi-step process that occurs primarily in the liver. This pathway involves enzymes located in the endoplasmic reticulum, mitochondria, and cytosol.

The "Neutral" Pathway to 5β-Cholestane-3α,7α,12α-triol

The biosynthesis of 5β-Cholestane-3α,7α,12α-triol from cholesterol is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[4][5] This is followed by a series of modifications to the steroid nucleus. A key branching point in the pathway determines the ultimate bile acid product. The enzyme sterol 12α-hydroxylase (CYP8B1) is responsible for the 12α-hydroxylation of intermediates, shunting them towards cholic acid synthesis.[3][4] The reduction of a Δ4-3-keto intermediate by a 5β-reductase establishes the characteristic cis-A/B ring junction of the 5β-cholestane skeleton. Subsequently, a 3α-hydroxysteroid dehydrogenase reduces the 3-keto group to the 3α-hydroxyl group, yielding 5β-Cholestane-3α,7α,12α-triol.[6][7]

The following diagram illustrates the key steps in the formation of 5β-Cholestane-3α,7α,12α-triol:

Bile_Acid_Synthesis Cholesterol Cholesterol Intermediate1 7α-Hydroxycholesterol Cholesterol->Intermediate1 CYP7A1 Intermediate2 7α-Hydroxy-4-cholesten-3-one Intermediate1->Intermediate2 HSD3B7 Intermediate3 7α,12α-Dihydroxy-4-cholesten-3-one Intermediate2->Intermediate3 CYP8B1 Target 5β-Cholestane-3α,7α,12α-triol Intermediate3->Target AKR1D1, AKR1C4

Key enzymatic steps in the biosynthesis of 5β-Cholestane-3α,7α,12α-triol.
Further Metabolism to Cholic Acid

5β-Cholestane-3α,7α,12α-triol is not the final product but rather a substrate for further enzymatic modifications, primarily the oxidation of its side chain. This process, which ultimately leads to the formation of cholic acid, is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[4][8] This is followed by a series of peroxisomal β-oxidation steps that shorten the C27 side chain to a C24 carboxylic acid.[9] The enzyme α-methylacyl-CoA racemase (AMACR) plays a crucial role in this process by converting the (25R)-isomer of the bile acid intermediate to the (25S)-isomer, which is the required substrate for the subsequent β-oxidation enzymes.[9][10][11]

The conversion of 5β-Cholestane-3α,7α,12α-triol to cholic acid is depicted below:

Cholic_Acid_Formation Start 5β-Cholestane-3α,7α,12α-triol Intermediate1 3α,7α,12α-Trihydroxy-5β-cholestanoic acid (THCA) Start->Intermediate1 CYP27A1, ALDH End Cholic Acid Intermediate1->End Peroxisomal β-oxidation (involving AMACR)

Metabolic conversion of 5β-Cholestane-3α,7α,12α-triol to cholic acid.

Biological Role and Clinical Significance

The primary biological role of 5β-Cholestane-3α,7α,12α-triol is as an essential intermediate in the synthesis of cholic acid. Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. They also act as signaling molecules that regulate their own synthesis and transport, as well as glucose and energy homeostasis.[3]

Role in Inherited Metabolic Disorders

Defects in the enzymes involved in the biosynthesis of bile acids can lead to the accumulation of upstream intermediates, including 5β-Cholestane-3α,7α,12α-triol and its metabolites. These accumulations can be cytotoxic and are associated with several inherited metabolic disorders.

  • Zellweger Spectrum Disorders (ZSDs): These are a group of autosomal recessive disorders characterized by the absence or dysfunction of peroxisomes.[12][13] Due to the impairment of peroxisomal β-oxidation, patients with ZSDs accumulate C27-bile acid intermediates, including 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), the immediate downstream metabolite of 5β-Cholestane-3α,7α,12α-triol.[14][15] This accumulation is believed to contribute to the severe liver disease observed in these patients.[12][16] Oral administration of cholic acid has been explored as a therapeutic strategy to suppress the endogenous synthesis of these toxic intermediates.[12][14]

  • Cerebrotendinous Xanthomatosis (CTX): This is a rare autosomal recessive lipid storage disease caused by mutations in the CYP27A1 gene, which encodes the sterol 27-hydroxylase enzyme.[17][18][19] The deficiency of this enzyme leads to a block in the "acidic" pathway of bile acid synthesis and an accumulation of cholesterol and its metabolite, cholestanol, in various tissues, particularly the brain and tendons.[17][20] While the primary defect is in the acidic pathway, the overall dysregulation of bile acid metabolism can also affect the levels of intermediates in the neutral pathway. Patients with CTX have elevated plasma levels of cholestanol and bile alcohols.[17]

  • Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: This is a rare, inherited disorder that affects the peroxisomal β-oxidation of branched-chain fatty acids and bile acid intermediates.[11][21] A deficiency in AMACR leads to the accumulation of (25R)-THCA, as its conversion to the (25S)-isomer is impaired.[21] This results in a significant reduction in the synthesis of mature C24 bile acids.[9]

5β-Cholestane-3α,7α,12α-triol as a Biomarker

The measurement of 5β-Cholestane-3α,7α,12α-triol and its downstream metabolites, such as THCA, in biological fluids like plasma and urine can serve as a valuable diagnostic biomarker for the aforementioned inherited metabolic disorders.[14] Elevated levels of these intermediates are indicative of a disruption in the bile acid synthesis pathway.

DisorderKey Enzyme DefectAccumulated Intermediates
Zellweger Spectrum Disorders Peroxisomal biogenesisC27-bile acid intermediates (e.g., THCA)
Cerebrotendinous Xanthomatosis Sterol 27-hydroxylase (CYP27A1)Cholestanol, bile alcohols
AMACR Deficiency Alpha-Methylacyl-CoA Racemase(25R)-THCA, pristanic acid

Experimental Protocol: Quantification of 5β-Cholestane-3α,7α,12α-triol in Human Plasma

The following protocol provides a general framework for the quantification of 5β-Cholestane-3α,7α,12α-triol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which are crucial for the accurate measurement of low-abundance metabolites.

Materials and Reagents
  • 5β-Cholestane-3α,7α,12α-triol analytical standard

  • Isotopically labeled internal standard (e.g., 5β-Cholestane-3α,7α,12α-triol-d4)

  • Human plasma (collected in EDTA tubes)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation Workflow

Sample_Prep_Workflow Start Plasma Sample (100 µL) Step1 Add Internal Standard Start->Step1 Step2 Protein Precipitation (e.g., with cold acetonitrile) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Supernatant Collection Step3->Step4 Step5 Solid-Phase Extraction (SPE) Step4->Step5 Step6 Elution Step5->Step6 Step7 Evaporation to Dryness Step6->Step7 Step8 Reconstitution in Mobile Phase Step7->Step8 End Analysis by LC-MS/MS Step8->End

Workflow for the extraction of 5β-Cholestane-3α,7α,12α-triol from plasma.
Step-by-Step Methodology
  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of the isotopically labeled internal standard.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the analyte and internal standard with methanol.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters (Example)
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to ensure proper separation.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition for 5β-Cholestane-3α,7α,12α-triol: Monitor the precursor ion and a specific product ion.

    • MRM Transition for Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.

Note: The specific LC-MS/MS parameters will need to be optimized based on the instrument used and the specific requirements of the assay.

Conclusion

5β-Cholestane-3α,7α,12α-triol is a cornerstone of bile acid biosynthesis. Its formation and metabolism are tightly regulated, and disruptions in this pathway have profound clinical consequences. As a biomarker, its quantification provides a valuable tool for the diagnosis and monitoring of several inherited metabolic disorders. The in-depth understanding of its biological role, as outlined in this guide, is essential for researchers and clinicians working in the fields of hepatology, gastroenterology, and metabolic diseases. Continued research into the intricate details of bile acid metabolism will undoubtedly uncover new therapeutic targets and diagnostic strategies for a range of human diseases.

References

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5beta-Cholestane-3alpha,7alpha,12alpha-triol metabolic pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 5β-Cholestane-3α,7α,12α-triol Metabolic Pathway

Abstract

5β-Cholestane-3α,7α,12α-triol is a critical intermediate in the classical ("neutral") pathway of bile acid biosynthesis, the primary route for cholesterol catabolism in mammals.[1] This pathway, predominantly active in the liver, converts cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid. The precise orchestration of this multi-step, multi-organelle process is vital for dietary lipid absorption, cholesterol homeostasis, and the prevention of cytotoxic bile acid accumulation.[1] This guide provides a detailed examination of the metabolic pathway leading to and proceeding from 5β-cholestane-3α,7α,12α-triol, its intricate regulatory networks, and the state-of-the-art methodologies employed for its study. Tailored for researchers and drug development professionals, this document elucidates the biochemical, regulatory, and clinical significance of this pivotal metabolic nexus.

The Biochemical Landscape: Synthesis and Fate of 5β-Cholestane-3α,7α,12α-triol

The formation of 5β-cholestane-3α,7α,12α-triol is a key event that dictates the synthesis of cholic acid, one of the two primary bile acids.[2][3][4] The pathway involves a series of enzymatic modifications to the cholesterol steroid nucleus and occurs across the endoplasmic reticulum (ER), cytosol, and mitochondria.[1]

Upstream Synthesis: From Cholesterol to the Triol Precursor

The journey from cholesterol is initiated by the rate-limiting enzyme, Cholesterol 7α-hydroxylase (CYP7A1), an ER-resident enzyme.[2][5]

  • 7α-Hydroxylation of Cholesterol: CYP7A1 catalyzes the introduction of a hydroxyl group at the 7α position of cholesterol, yielding 7α-hydroxycholesterol. This is the committed step of the classical pathway.[2][6]

  • Oxidation and Isomerization: The 3β-hydroxyl group of 7α-hydroxycholesterol is then oxidized and isomerized to a 3-oxo group with a Δ⁴ double bond by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7), producing 7α-hydroxy-4-cholesten-3-one (C4).[1][4] C4 is a crucial branch point and a widely used serum marker for bile acid synthesis activity.[2][4]

  • The Cholic Acid Branch: To direct synthesis towards cholic acid, sterol 12α-hydroxylase (CYP8B1), another ER enzyme, introduces a hydroxyl group at the 12α position of C4, forming 7α,12α-dihydroxy-4-cholesten-3-one.[2][3]

  • Saturation and Reduction: Subsequent reactions catalyzed by aldo-keto reductases (such as AKR1D1 and AKR1C4) in the cytosol reduce the Δ⁴ double bond and the 3-oxo group.[4] This yields the immediate precursor to our topic molecule: 5β-cholestane-3α,7α-diol .

The Pivotal Hydroxylation: Formation of 5β-Cholestane-3α,7α,12α-triol

The final step in forming the triol is the 12α-hydroxylation of 5β-cholestane-3α,7α-diol. This reaction is catalyzed by 5β-cholestane-3α,7α-diol 12α-hydroxylase (CYP8B1) .[7][8] This enzyme is critical as it determines the ratio of cholic acid to chenodeoxycholic acid, thereby influencing the hydrophobicity and signaling properties of the entire bile acid pool.[7]

Downstream Conversion: The Path to Cholic Acid

5β-Cholestane-3α,7α,12α-triol is not an end product. It undergoes side-chain oxidation, a process initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[2][3][9] This series of reactions ultimately shortens the C₂₇ side chain to a C₂₄ carboxylic acid, yielding cholic acid . The primary bile acids, cholic acid and chenodeoxycholic acid, are then conjugated with glycine or taurine before being secreted into the bile.[4]

Bile_Acid_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol cluster_Mito Mitochondria / Peroxisome chol Cholesterol hc 7α-Hydroxycholesterol chol->hc CYP7A1 (Rate-Limiting Step) c4 7α-Hydroxy-4-cholesten-3-one (C4) hc->c4 HSD3B7 c4_12oh 7α,12α-Dihydroxy-4-cholesten-3-one c4->c4_12oh CYP8B1 (Cholic Acid Branch) diol 5β-Cholestane-3α,7α-diol c4_12oh->diol AKR1D1 AKR1C4 triol 5β-Cholestane-3α,7α,12α-triol diol->triol CYP8B1 ca Cholic Acid triol->ca CYP27A1 & others (Side-chain oxidation)

Caption: The classical bile acid synthesis pathway leading to cholic acid.

Regulatory Architecture

The synthesis of bile acids is tightly controlled to meet physiological demands while preventing cytotoxicity. This regulation primarily occurs at the transcriptional level of the rate-limiting enzyme, CYP7A1, and the branch-point enzyme, CYP8B1.

  • Feedback Inhibition via FXR: The primary mechanism is negative feedback by bile acids themselves. Bile acids returning to the liver from the intestine activate the farnesoid X receptor (FXR).[2] Activated FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor that inhibits the activity of transcription factors required for CYP7A1 and CYP8B1 expression.[2][6]

  • The Gut-Liver Axis (FGF19): In the intestine, bile acids activate FXR in enterocytes, which induces the secretion of Fibroblast Growth Factor 19 (FGF19; Fgf15 in mice).[2] FGF19 travels through the portal circulation to the liver, where it binds to its receptor (FGFR4/β-Klotho) and signals to suppress CYP7A1 gene transcription, providing a potent endocrine feedback loop.[2]

  • Cholesterol Regulation: Hepatic cholesterol levels also influence the pathway. When cholesterol levels are high, the Liver X Receptor (LXR) is activated, which can enhance CYP7A1 expression to promote cholesterol catabolism.[6]

Regulation_Pathway cluster_liver Hepatocyte cluster_gut Enterocyte (Ileum) FXR_L FXR SHP SHP FXR_L->SHP Induces Transcription CYP7A1 CYP7A1 Gene SHP->CYP7A1 Represses LXR LXR LXR->CYP7A1 Activates Chol High Cholesterol Chol->LXR Activates BA_L Bile Acids BA_L->FXR_L Activates FGF19_R FGF19 Receptor FGF19_R->CYP7A1 Represses FXR_G FXR FGF19 FGF19 (Hormone) FXR_G->FGF19 Induces Transcription FGF19->FGF19_R Travels via Portal Vein and Binds BA_G Bile Acids BA_G->FXR_G Activates

Caption: Key regulatory feedback loops controlling bile acid synthesis.

Methodologies for Pathway Interrogation

For researchers and drug developers, accurately measuring the flux through this pathway is paramount. This requires robust analytical techniques to quantify key intermediates and assess enzyme function.

Experimental Workflow: A Self-Validating System

Experimental_Workflow cluster_analysis Multi-Level Analysis start Experimental Model (e.g., Primary Hepatocytes, Animal Model) treatment Treatment (e.g., Test Compound, Genetic Modification) start->treatment collection Sample Collection (Liver Tissue, Plasma, Bile) treatment->collection rna Transcriptomics (qPCR/RNA-Seq) Target: CYP7A1, CYP8B1 mRNA collection->rna protein Protein Analysis (Western/ELISA) Target: CYP7A1 Protein Levels collection->protein activity Enzyme Activity Assay (Microsomal Fraction) collection->activity metabolite Metabolomics (LC-MS/MS) Target: Bile Acids & Intermediates collection->metabolite data Data Integration & Analysis rna->data protein->data activity->data metabolite->data conclusion Validated Conclusion on Pathway Modulation data->conclusion

Caption: A validated workflow for investigating pathway modulation.

Protocol: Quantification of 5β-Cholestane-3α,7α,12α-triol by LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for accurately quantifying sterol intermediates due to its high sensitivity and specificity.[10][11]

Objective: To quantify the concentration of 5β-cholestane-3α,7α,12α-triol in liver tissue homogenate.

Methodology:

  • Sample Preparation (Protein Precipitation & Extraction):

    • Accurately weigh ~50 mg of frozen liver tissue.

    • Add 500 µL of ice-cold methanol containing an appropriate deuterated internal standard (e.g., d4-Cholic Acid).

    • Homogenize the tissue using a bead beater or sonicator on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50:50 methanol:water for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (95:5) with 0.1% formic acid.

    • Gradient: Run a suitable gradient from ~40% B to 98% B over 10-15 minutes to resolve the analyte from isomeric compounds.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Data Presentation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5β-Cholestane-3α,7α,12α-triol403.4 [M+H-H₂O]⁺385.4 [M+H-2H₂O]⁺15-25
Internal Standard (d4-Cholic Acid)413.3 [M+H]⁺347.320-30

Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.

Protocol: Microsomal CYP8B1 Activity Assay

This assay provides a direct measure of the enzyme's functional capacity to produce 5β-cholestane-3α,7α,12α-triol.

Objective: To measure the catalytic activity of CYP8B1 in isolated liver microsomes.

Methodology:

  • Microsome Isolation: Isolate microsomal fractions from liver homogenates via differential centrifugation (a standard and well-documented procedure). Determine total protein concentration using a BCA assay.

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 50 µg of microsomal protein.

      • Phosphate buffer (100 mM, pH 7.4).

      • Substrate: 5β-cholestane-3α,7α-diol (e.g., 50 µM final concentration, dissolved in a minimal amount of DMSO).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C for 30-60 minutes with gentle shaking. The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the product (5β-cholestane-3α,7α,12α-triol) using the LC-MS/MS method described above.

  • Causality Check: The rate of product formation, normalized to protein content and time, provides the specific enzyme activity. This directly measures the functional consequence of any observed changes in CYP8B1 gene or protein expression.

Clinical and Pharmacological Significance

Disruptions in the 5β-cholestane-3α,7α,12α-triol metabolic pathway have significant clinical implications.

  • Inborn Errors of Metabolism: Genetic deficiencies in enzymes of this pathway can lead to severe liver disease. For example, a deficiency in CYP8B1 results in the absence of cholic acid synthesis, altering the bile acid pool composition and potentially impacting lipid metabolism. Inborn errors in bile acid synthesis can cause cholestatic liver disease in infancy and progressive neurological disease later in life.[12]

  • Metabolic Diseases: The ratio of cholic acid to chenodeoxycholic acid, controlled by CYP8B1, is a key determinant of the metabolic signaling of the bile acid pool. Alterations in this ratio have been linked to non-alcoholic fatty liver disease (NAFLD), insulin resistance, and dyslipidemia.[7]

  • Drug Development Target: The enzymes in this pathway, particularly CYP7A1 and CYP8B1, are attractive targets for therapeutic intervention. FXR agonists are already in development for liver diseases like primary biliary cholangitis and NASH.[5] Inhibiting CYP8B1 is being explored as a strategy to shift the bile acid pool towards more metabolically favorable species, potentially improving glucose and lipid metabolism.[7]

Conclusion

The metabolic pathway involving 5β-cholestane-3α,7α,12α-triol represents a cornerstone of hepatic cholesterol catabolism and a critical node in metabolic regulation. Its synthesis from cholesterol and subsequent conversion to cholic acid are governed by a series of tightly regulated enzymes, with CYP7A1 and CYP8B1 playing sentinel roles. Understanding this pathway is not merely an academic exercise; it provides a framework for diagnosing and treating a range of metabolic and liver diseases. The robust analytical and functional assays detailed herein provide the necessary tools for researchers and clinicians to further probe this pathway, paving the way for novel diagnostic markers and targeted therapeutics.

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An In-depth Technical Guide to 5β-Cholestane-3α,7α,12α-triol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5β-cholestane-3α,7α,12α-triol, a pivotal intermediate in the biosynthesis of cholic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its intricate biosynthetic pathway, detailed methods for its chemical synthesis and characterization, and its significant biological roles, particularly in the context of metabolic regulation and disease.

Introduction: A Key Node in Bile Acid Metabolism

5β-Cholestane-3α,7α,12α-triol is a C27 steroid alcohol that holds a critical position in the classical (or neutral) pathway of bile acid synthesis.[1] It is the direct precursor to the side-chain oxidation that leads to the formation of cholic acid, one of the two primary bile acids in humans. Its discovery and characterization have been instrumental in elucidating the complex enzymatic cascade that governs cholesterol catabolism and the regulation of lipid homeostasis.

The scientific journey to understand this molecule began with the foundational work on bile salt chemistry in the mid-20th century by researchers like Haslewood and Bridgwater, who laid the groundwork for the isolation and synthesis of various bile acid precursors. While the exact first isolation of 5β-cholestane-3α,7α,12α-triol is not pinpointed to a single "discovery" paper, its identity was firmly established through the systematic investigation of the intermediates in cholesterol conversion to cholic acid. A 1968 study on human liver homogenates detailed the conversion of cholesterol to 5β-cholestane-3α,7α,12α-triol, solidifying its role in human bile acid metabolism.[2][3]

Biosynthesis: The Role of CYP8B1

The formation of 5β-cholestane-3α,7α,12α-triol is a key regulatory step in determining the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool. This conversion is catalyzed by the enzyme 5β-cholestane-3α,7α-diol 12α-hydroxylase , a cytochrome P450 enzyme more commonly known as CYP8B1 .[1]

The biosynthetic pathway leading to 5β-cholestane-3α,7α,12α-triol can be summarized as follows:

  • Cholesterol is first converted to 7α-hydroxycholesterol by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

  • 7α-hydroxycholesterol is then metabolized to 7α-hydroxy-4-cholesten-3-one .

  • This intermediate is a branch point. For the synthesis of cholic acid, CYP8B1 hydroxylates 7α-hydroxy-4-cholesten-3-one at the 12α position to yield 7α,12α-dihydroxy-4-cholesten-3-one .[4]

  • Subsequent reduction of the double bond and the 3-keto group leads to the formation of 5β-cholestane-3α,7α,12α-triol . Specifically, 7α,12α-dihydroxy-5β-cholestan-3-one is reduced to 5β-cholestane-3α,7α,12α-triol.[5]

The expression and activity of CYP8B1 are tightly regulated, thus controlling the flux of intermediates towards cholic acid synthesis. This regulation has profound implications for lipid and glucose metabolism.[1]

Bile_Acid_Pathway Cholesterol Cholesterol 7a_hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->7a_hydroxycholesterol CYP7A1 7a_hydroxy_4_cholesten_3_one 7α-Hydroxy-4-cholesten-3-one 7a_hydroxycholesterol->7a_hydroxy_4_cholesten_3_one CDCA_precursor Intermediates for Chenodeoxycholic Acid 7a_hydroxy_4_cholesten_3_one->CDCA_precursor Reduction 7a_12a_dihydroxy_4_cholesten_3_one 7α,12α-Dihydroxy-4-cholesten-3-one 7a_hydroxy_4_cholesten_3_one->7a_12a_dihydroxy_4_cholesten_3_one CYP8B1 Target_molecule 5β-Cholestane-3α,7α,12α-triol 7a_12a_dihydroxy_4_cholesten_3_one->Target_molecule Reduction Cholic_acid Cholic Acid Target_molecule->Cholic_acid Side-chain oxidation

Caption: Biosynthetic pathway of 5β-Cholestane-3α,7α,12α-triol.

Chemical Synthesis and Characterization

For research purposes, chemical synthesis provides a reliable source of 5β-cholestane-3α,7α,12α-triol. While a single, universally adopted protocol is not established, the synthesis generally starts from readily available bile acids like cholic acid or chenodeoxycholic acid.

Exemplary Synthetic Protocol

The following is a generalized protocol based on principles from the synthesis of related bile alcohols.[6][7] This should be adapted and optimized based on specific laboratory conditions and available starting materials.

Objective: To synthesize 5β-cholestane-3α,7α,12α-triol from a suitable precursor.

Materials:

  • Starting material (e.g., Cholic acid or a derivative)

  • Protecting group reagents (e.g., acetic anhydride, pyridine)

  • Reducing agents (e.g., Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4))

  • Solvents (e.g., Diethyl ether, Tetrahydrofuran (THF), Ethanol, Methanol)

  • Reagents for purification (e.g., Silica gel for column chromatography)

  • Standard laboratory glassware and equipment

Procedure:

  • Protection of Hydroxyl Groups: If starting with cholic acid, the hydroxyl groups may need to be selectively protected to prevent unwanted side reactions. This can be achieved using reagents like acetic anhydride in pyridine to form acetate esters.

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety at the terminus of the side chain is reduced to a primary alcohol. A strong reducing agent like LiAlH4 in an anhydrous solvent such as diethyl ether or THF is typically used for this step. The reaction is usually performed at low temperatures and then allowed to warm to room temperature.

  • Deprotection: The protecting groups on the hydroxyl functions are removed. For acetate esters, this can be accomplished by saponification with a base like potassium hydroxide in methanol.

  • Purification: The crude product is purified using techniques such as column chromatography on silica gel. The polarity of the eluent is gradually increased to first remove less polar impurities and then elute the desired triol.

  • Characterization: The identity and purity of the synthesized 5β-cholestane-3α,7α,12α-triol are confirmed by analytical techniques.

Synthesis_Workflow Start Starting Material (e.g., Cholic Acid) Protection Protection of Hydroxyl Groups Start->Protection Reduction Reduction of Carboxylic Acid Protection->Reduction Deprotection Deprotection of Hydroxyl Groups Reduction->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product 5β-Cholestane-3α,7α,12α-triol Characterization->Final_Product

Caption: Generalized workflow for the chemical synthesis of 5β-Cholestane-3α,7α,12α-triol.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of synthesized or isolated 5β-cholestane-3α,7α,12α-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. Key signals include those for the methyl protons of the steroid nucleus and the side chain, as well as the methine protons of the hydroxyl-bearing carbons.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the carbons bearing hydroxyl groups are particularly informative. While experimental data in the literature is sparse, predicted ¹³C NMR spectra are available in databases.[8]

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 5β-cholestane-3α,7α,12α-triol. Electron ionization (EI) MS of the trimethylsilyl (TMS) ether derivatives is a common method for the analysis of sterols. The fragmentation pattern can provide valuable structural information. Experimental mass spectral data for 5β-cholestane-3α,7α,12α-triol is available in public databases such as PubChem.[9]

Table 1: Physicochemical Properties of 5β-Cholestane-3α,7α,12α-triol

PropertyValueSource
Molecular FormulaC₂₇H₄₈O₃[9]
Molecular Weight420.7 g/mol [9]
AppearanceSolid
SolubilityPractically insoluble in water[8]

Biological Significance and Clinical Relevance

The importance of 5β-cholestane-3α,7α,12α-triol extends beyond its role as a metabolic intermediate. It is involved in the complex regulatory networks that govern bile acid homeostasis and has implications for several disease states.

Regulation of Bile Acid Synthesis via Farnesoid X Receptor (FXR)

Bile acids are signaling molecules that activate the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. While the primary bile acids, cholic acid and chenodeoxycholic acid, are well-established FXR ligands, the activity of their precursors is also of interest. The interaction of 5β-cholestane-3α,7α,12α-triol with FXR is an area of ongoing research. Activation of FXR in the liver and intestine initiates a negative feedback loop that represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.

Cerebrotendinous Xanthomatosis (CTX)

Cerebrotendinous xanthomatosis (CTX) is a rare autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. This enzyme is crucial for the oxidation of the side chain of sterol intermediates in bile acid synthesis. In patients with CTX, the impaired side-chain oxidation leads to the accumulation of cholestanol and bile acid precursors, including 5β-cholestane-3α,7α,12α-triol and its downstream metabolite, 5β-cholestane-3α,7α,12α,25-tetrol, in various tissues.[10] The measurement of these bile alcohol levels in plasma and urine is a key diagnostic marker for CTX.

Future Directions and Applications

The study of 5β-cholestane-3α,7α,12α-triol and its metabolic pathway continues to be an active area of research with potential applications in drug development.

  • Therapeutic Targeting of CYP8B1: Given its pivotal role in determining the cholic acid/chenodeoxycholic acid ratio, CYP8B1 is an attractive therapeutic target for metabolic diseases. Inhibition of CYP8B1 could potentially modulate the bile acid pool composition to achieve beneficial metabolic effects.

  • Development of Novel FXR Modulators: A deeper understanding of the interaction of 5β-cholestane-3α,7α,12α-triol and other bile acid precursors with FXR could inform the design of novel FXR agonists or antagonists with improved therapeutic profiles.

  • Biomarkers for Liver Disease: Altered levels of 5β-cholestane-3α,7α,12α-triol and other bile acid intermediates may serve as biomarkers for various liver diseases and disorders of bile acid metabolism.

Conclusion

5β-Cholestane-3α,7α,12α-triol is a fundamentally important molecule in the study of bile acid metabolism. Its discovery and ongoing investigation have provided critical insights into the enzymatic regulation of cholesterol homeostasis and the pathophysiology of related metabolic disorders. For researchers in the field, a thorough understanding of its biosynthesis, chemical properties, and biological functions is essential for advancing our knowledge and developing novel therapeutic strategies.

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  • Björkhem, I., & Gustafsson, J. (1975). Biosynthesis of Chenodeoxycholic Acid in Man: STEREOSPECIFIC SIDE-CHAIN HYDROXYLATIONS OF 5β-CHOLESTANE-3α, 7α-DIOL. Journal of Clinical Investigation, 55(3), 478-486. Available at: [Link].

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An In-depth Technical Guide to the Stereochemistry of 5β-Cholestane-3α,7α,12α-triol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stereochemistry of 5β-cholestane-3α,7α,12α-triol, a critical intermediate in the biosynthesis of bile acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features that dictate its biological function, the analytical methodologies for its characterization, and its significance in metabolic pathways.

Introduction: The Significance of Stereochemistry in Bile Acid Precursors

5β-Cholestane-3α,7α,12α-triol, a derivative of cholesterol, serves as a pivotal precursor in the synthesis of cholic acid, one of the primary bile acids in humans. Its precise three-dimensional structure, defined by the orientation of its hydroxyl groups and the fusion of its steroid rings, is paramount to its recognition by and interaction with biosynthetic enzymes and nuclear receptors. Understanding the stereochemical intricacies of this molecule is therefore fundamental to comprehending bile acid metabolism and its dysregulation in various disease states.

The cholestane skeleton consists of four fused rings (A, B, C, and D). The fusion of the A and B rings in a cis conformation, denoted by the "5β" nomenclature, results in a bent overall shape of the steroid nucleus. This contrasts with the flatter conformation of 5α-steroids where the A/B rings are trans-fused. This cis-fusion is a defining characteristic of bile acids and their precursors, creating a concave hydrophilic α-face and a convex hydrophobic β-face. The hydroxyl groups at positions 3, 7, and 12 are all in the α-orientation, further enhancing the amphipathic nature of the molecule, which is crucial for its physiological role in lipid digestion and cholesterol homeostasis.[1][2]

Conformational Analysis: The 5β-Cholestane Ring System

The stereochemistry of 5β-cholestane-3α,7α,12α-triol is fundamentally dictated by the cis-fusion of the A and B rings. This fusion locks the decalin-like system into a specific conformation where both the A and B rings adopt chair conformations.[3][4] Unlike trans-decalin, which is a rigid structure, cis-decalin can undergo ring flipping. However, in the context of the larger, rigid steroid nucleus, this conformational flexibility is significantly restricted.[3]

The three hydroxyl groups at the 3α, 7α, and 12α positions are all axially oriented on their respective cyclohexane rings. This specific spatial arrangement is critical for recognition by downstream enzymes in the bile acid synthesis pathway, such as sterol 27-hydroxylase (CYP27A1).

Logical Relationship: Stereochemistry and Biological Recognition

A 5β-Cholestane Ring System (A/B cis-fused) B Bent Molecular Shape A->B C Distinct Hydrophilic (α) and Hydrophobic (β) Faces B->C E Specific Recognition by Biosynthetic Enzymes (e.g., CYP27A1) and Nuclear Receptors (e.g., PXR) C->E D Precise Orientation of 3α, 7α, 12α Hydroxyl Groups D->E F Efficient Bile Acid Synthesis E->F

Caption: The causal flow from the fundamental 5β-ring structure to efficient biological function.

Synthesis and Purification

Adapted Protocol for the Synthesis of 5β-Cholestane-3α,7α,12α-triol from Cholic Acid

This protocol is an adapted procedure based on established methods for the reduction of the carboxylic acid function of bile acids.

Step 1: Protection of Hydroxyl Groups

  • Dissolve cholic acid in a suitable solvent such as anhydrous dioxane.

  • Add an excess of a protecting group reagent, for example, acetic anhydride in the presence of pyridine, to acetylate the 3α, 7α, and 12α hydroxyl groups.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine, then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the triacetylated cholic acid.

Step 2: Reduction of the Carboxylic Acid

  • Dissolve the protected cholic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

Step 3: Deprotection of Hydroxyl Groups

  • Dissolve the crude product from Step 2 in a mixture of methanol and aqueous NaOH.

  • Reflux the solution for several hours to hydrolyze the acetate protecting groups.

  • Cool the reaction mixture and neutralize with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

Step 4: Purification

  • The crude 5β-cholestane-3α,7α,12α-triol can be purified by column chromatography on silica gel using a gradient of methanol in chloroform as the eluent.

  • Monitor the fractions by TLC and combine those containing the pure product.

  • Recrystallize the purified product from a suitable solvent system, such as acetone-water, to obtain crystalline 5β-cholestane-3α,7α,12α-triol.

Experimental Workflow: Synthesis of 5β-Cholestane-3α,7α,12α-triol

Start Cholic Acid Step1 Step 1: Protection of Hydroxyl Groups (Acetylation) Start->Step1 Intermediate1 Triacetylated Cholic Acid Step1->Intermediate1 Step2 Step 2: Reduction of Carboxylic Acid (e.g., with BH₃·THF) Intermediate1->Step2 Intermediate2 Protected 5β-Cholestane-3α,7α,12α-triol Step2->Intermediate2 Step3 Step 3: Deprotection of Hydroxyl Groups (Hydrolysis) Intermediate2->Step3 Intermediate3 Crude 5β-Cholestane-3α,7α,12α-triol Step3->Intermediate3 Step4 Step 4: Purification (Column Chromatography & Recrystallization) Intermediate3->Step4 End Pure 5β-Cholestane-3α,7α,12α-triol Step4->End

Caption: A streamlined workflow for the synthesis of the target molecule from cholic acid.

Analytical Characterization

The confirmation of the structure and stereochemistry of 5β-cholestane-3α,7α,12α-triol relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of cholestane derivatives. Both ¹H and ¹³C NMR provide detailed information about the connectivity and spatial arrangement of atoms.

  • ¹H NMR: The chemical shifts and coupling constants of the protons attached to the steroid nucleus are highly sensitive to their stereochemical environment. Protons in axial and equatorial positions exhibit distinct coupling patterns. The protons at C-3, C-7, and C-12, which are attached to the hydroxyl-bearing carbons, are of particular diagnostic value.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the steroid skeleton are also indicative of the stereochemistry.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This technique reveals proton-proton coupling networks, allowing for the assignment of protons within a spin system. It is invaluable for tracing the connectivity through the fused ring system.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of protons. For instance, NOE correlations between the angular methyl groups and specific axial protons on the steroid backbone can definitively establish the cis-fusion of the A/B rings and the α- or β-orientation of substituents.[7][8] Specifically, NOEs between the C-19 methyl protons and protons on the α-face of the molecule would be expected, while correlations to β-face protons would be absent.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, facilitating the assignment of the ¹³C NMR spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming the overall carbon skeleton and the placement of quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. The fragmentation pattern can provide clues about the structure, particularly the loss of water molecules from the hydroxyl groups.

X-ray Crystallography
Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₇H₄₈O₃[11]
Molecular Weight420.67 g/mol [11]
Melting PointNot available
AppearanceWhite crystalline solidInferred
SolubilityPractically insoluble in water[9]

Biological Significance and Metabolic Pathways

5β-Cholestane-3α,7α,12α-triol is a key intermediate in the "neutral" or "classic" pathway of bile acid synthesis, which is the major route for cholesterol catabolism in the liver.

Role in Bile Acid Synthesis

The synthesis of cholic acid from cholesterol involves a series of enzymatic modifications to the steroid nucleus and the side chain. 5β-cholestane-3α,7α,12α-triol is formed from 5β-cholestane-3α,7α-diol by the action of the enzyme 5β-cholestane-3α,7α-diol 12α-hydroxylase (CYP8B1).[12][13][14] This hydroxylation at the 12α position is a critical step that commits the precursor to the cholic acid synthesis pathway. Subsequently, the side chain is oxidized and shortened to produce cholic acid.

Bile Acid Synthesis Pathway

Cholesterol Cholesterol Intermediate1 7α-Hydroxycholesterol Cholesterol->Intermediate1 CYP7A1 Intermediate2 7α-Hydroxy-4-cholesten-3-one Intermediate1->Intermediate2 Intermediate3 5β-Cholestane-3α,7α-diol Intermediate2->Intermediate3 Target 5β-Cholestane-3α,7α,12α-triol Intermediate3->Target CYP8B1 Intermediate4 3α,7α,12α-Trihydroxy-5β-cholestanoic acid Target->Intermediate4 CYP27A1, et al. CholicAcid Cholic Acid Intermediate4->CholicAcid

Caption: The classical pathway of cholic acid synthesis highlighting the position of 5β-cholestane-3α,7α,12α-triol.

Interaction with Nuclear Receptors

Bile acids and their precursors are not only digestive surfactants but also important signaling molecules that activate nuclear receptors to regulate their own synthesis and transport. 5β-Cholestane-3α,7α,12α-triol has been shown to be an activator of the pregnane X receptor (PXR). PXR is a key regulator of xenobiotic and endobiotic metabolism. Activation of PXR by bile acid precursors can induce the expression of enzymes involved in their detoxification and elimination, representing a feed-forward regulatory mechanism.

Relevance in Disease

The accumulation of bile acid precursors, including 5β-cholestane-3α,7α,12α-triol, is a hallmark of certain genetic disorders of bile acid synthesis. For instance, in cerebrotendinous xanthomatosis (CTX), a deficiency in the enzyme sterol 27-hydroxylase (CYP27A1) leads to the accumulation of cholestanol and various bile acid intermediates.[5] The study of these intermediates is crucial for the diagnosis and understanding of the pathophysiology of such diseases.

Conclusion

The stereochemistry of 5β-cholestane-3α,7α,12α-triol is a cornerstone of its biological function. The cis-fused A/B ring system and the precise α-orientation of its three hydroxyl groups create a unique three-dimensional structure that is specifically recognized by enzymes and receptors in the bile acid metabolic pathway. A thorough understanding of its synthesis, conformational analysis, and analytical characterization is essential for researchers in the fields of biochemistry, medicinal chemistry, and drug development who are investigating lipid metabolism and related disorders.

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An In-Depth Technical Guide on 5β-Cholestane-3α,7α,12α-triol: A Pivotal Intermediate in Cholesterol Homeostasis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5β-Cholestane-3α,7α,12α-triol, a critical intermediate in the classical pathway of bile acid synthesis. We will delve into its biochemical significance, role in cholesterol metabolism, and its implications in health and disease, providing a valuable resource for professionals in the field.

Introduction: The Central Role of 5β-Cholestane-3α,7α,12α-triol

5β-Cholestane-3α,7α,12α-triol, also known as trihydroxycoprostane, is a C27 sterol that serves as a key precursor in the synthesis of cholic acid, one of the two primary bile acids produced in the human liver.[1][2] Its formation represents a critical juncture in the multi-step enzymatic cascade that converts cholesterol into water-soluble bile acids, which are essential for the digestion and absorption of dietary fats and lipids.[3][4] Understanding the metabolism of this triol is fundamental to comprehending cholesterol homeostasis and the pathophysiology of various metabolic disorders.

Table 1: Key Properties of 5β-Cholestane-3α,7α,12α-triol

PropertyValueSource
Molecular FormulaC27H48O3[2]
Molecular Weight420.7 g/mol [2]
IUPAC Name(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol[2]
Synonyms3α,7α,12α-Trihydroxy-5β-cholestane, Trihydroxycoprostane[2]
Primary FunctionIntermediate in cholic acid biosynthesis[2]

The Biochemical Landscape: Synthesis and Conversion

The synthesis of 5β-Cholestane-3α,7α,12α-triol occurs within the hepatocytes as part of the "neutral" or "classical" pathway of bile acid synthesis, which accounts for the majority of bile acid production.[3][5][6] This pathway is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[3][7][8]

The formation of 5β-Cholestane-3α,7α,12α-triol is a multi-step process involving several key enzymatic reactions. A crucial step is the 12α-hydroxylation of its precursor, 5β-cholestane-3α,7α-diol, a reaction catalyzed by the enzyme 5β-cholestane-3α,7α-diol 12α-hydroxylase, also known as sterol 12α-hydroxylase or CYP8B1.[5][9] This enzyme plays a pivotal role in determining the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool.[5]

Once formed, 5β-Cholestane-3α,7α,12α-triol undergoes further metabolism to ultimately yield cholic acid. This involves the oxidation of the side chain, a process that can be initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[8][10] This leads to the formation of 3α, 7α, 12α-trihydroxy-5β-cholestanoic acid (THCA), which is then further processed in the peroxisomes to shorten the side chain and produce cholic acid.[8]

Bile_Acid_Synthesis Cholesterol Cholesterol Seven_alpha_hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Seven_alpha_hydroxycholesterol CYP7A1 (Rate-limiting) Seven_alpha_hydroxy_4_cholesten_3_one 7α-hydroxy-4-cholesten-3-one Seven_alpha_hydroxycholesterol->Seven_alpha_hydroxy_4_cholesten_3_one Five_beta_cholestane_3_alpha_7_alpha_diol 5β-cholestane-3α,7α-diol Seven_alpha_hydroxy_4_cholesten_3_one->Five_beta_cholestane_3_alpha_7_alpha_diol Five_beta_Cholestane_3_alpha_7_alpha_12_alpha_triol 5β-Cholestane-3α,7α,12α-triol Five_beta_cholestane_3_alpha_7_alpha_diol->Five_beta_Cholestane_3_alpha_7_alpha_12_alpha_triol CYP8B1 THCA 3α,7α,12α-trihydroxy-5β-cholestanoic acid Five_beta_Cholestane_3_alpha_7_alpha_12_alpha_triol->THCA CYP27A1 Cholic_Acid Cholic Acid THCA->Cholic_Acid Peroxisomal β-oxidation

Figure 1: Simplified Classical Pathway of Cholic Acid Synthesis.

Clinical Significance and Pathophysiological Relevance

The accurate measurement of 5β-Cholestane-3α,7α,12α-triol and other bile acid intermediates is crucial for the diagnosis of inborn errors of bile acid synthesis.[1][4] Deficiencies in the enzymes involved in its metabolism can lead to the accumulation of this and other atypical bile acid precursors, resulting in cholestatic liver disease and fat malabsorption.[4]

Furthermore, the overall composition of the bile acid pool, which is influenced by the metabolism of 5β-Cholestane-3α,7α,12α-triol, has far-reaching implications for metabolic health. Bile acids are not just digestive aids; they are also signaling molecules that activate nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors, thereby regulating lipid and glucose metabolism.[3][5] Dysregulation of these pathways is implicated in conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[5]

Analytical Methodologies for Quantification

The quantification of 5β-Cholestane-3α,7α,12α-triol and other bile acids in biological matrices such as plasma, serum, and liver tissue is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14] This technique offers high sensitivity and specificity, which is essential for measuring the low concentrations of these analytes and for distinguishing between structurally similar isomers.[12]

Experimental Protocol: A General Workflow for LC-MS/MS Analysis

The following provides a generalized workflow for the analysis of 5β-Cholestane-3α,7α,12α-triol. Specific parameters will need to be optimized based on the instrumentation and specific matrix being analyzed.

  • Sample Preparation:

    • Extraction: Bile acids are typically extracted from biological samples using a protein precipitation method followed by solid-phase extraction (SPE) to remove interfering substances.

    • Internal Standards: The addition of isotopically labeled internal standards is crucial for accurate quantification, correcting for variations in sample preparation and instrument response.[12]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used for the separation of bile acids.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the detection of bile acids.[12]

    • Tandem Mass Spectrometry (MS/MS): Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard, providing high selectivity and sensitivity.

LCMS_Workflow Sample Biological Sample (Plasma, Liver, etc.) Extraction Protein Precipitation & Solid-Phase Extraction (SPE) Sample->Extraction Add Internal Standards LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2: General Workflow for LC-MS/MS Analysis of Bile Acids.

Drug Development and Therapeutic Perspectives

The enzymes involved in the metabolism of 5β-Cholestane-3α,7α,12α-triol, particularly CYP8B1, are emerging as potential therapeutic targets.[5] Inhibition of CYP8B1 can alter the composition of the bile acid pool, increasing the proportion of chenodeoxycholic acid, which is a more potent FXR agonist than cholic acid.[5] This modulation of FXR activity has shown promise in preclinical models for the treatment of metabolic diseases like NAFLD and type 2 diabetes by improving insulin sensitivity and lipid metabolism.[5]

Conclusion

5β-Cholestane-3α,7α,12α-triol is a pivotal metabolite in the intricate network of cholesterol metabolism and bile acid synthesis. Its study provides valuable insights into fundamental physiological processes and their dysregulation in disease. Advances in analytical techniques, particularly LC-MS/MS, have enabled the precise quantification of this and other bile acid intermediates, paving the way for improved diagnostic strategies and the development of novel therapeutic interventions for a range of metabolic disorders. The continued exploration of the pathways involving 5β-Cholestane-3α,7α,12α-triol holds significant promise for advancing our understanding and treatment of human disease.

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The Enzymatic Synthesis of 5β-Cholestane-3α,7α,12α-triol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the enzymatic synthesis of 5β-cholestane-3α,7α,12α-triol, a critical intermediate in the biosynthesis of cholic acid, a primary bile acid.[1][2] The methodologies detailed herein leverage the high specificity and efficiency of hydroxysteroid dehydrogenases (HSDHs) and cytochrome P450 monooxygenases, offering a robust alternative to complex chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and steroid chemistry, providing both theoretical grounding and practical insights into the biocatalytic production of this key steroidal compound.

Introduction: The Significance of 5β-Cholestane-3α,7α,12α-triol

5β-Cholestane-3α,7α,12α-triol is a pivotal molecule in the intricate pathway of bile acid synthesis, originating from cholesterol.[2] Its stereochemically defined structure, featuring hydroxyl groups at the 3α, 7α, and 12α positions, makes it a direct precursor to cholic acid. The enzymatic pathways responsible for its formation are of significant interest for the production of bile acid-based therapeutics and as a tool for studying bile acid metabolism and its role in various physiological processes. Understanding and harnessing these enzymatic steps allows for the targeted synthesis of this and other related bile acid intermediates with high purity and yield.

Enzymatic Pathways for the Synthesis of 5β-Cholestane-3α,7α,12α-triol

The biosynthesis of 5β-cholestane-3α,7α,12α-triol from cholesterol is a multi-step process involving a cascade of enzymatic reactions. The key enzyme families involved are the hydroxysteroid dehydrogenases (HSDHs) and cytochrome P450 (CYP) enzymes. These enzymes exhibit remarkable regio- and stereoselectivity in their catalysis of oxidation and reduction reactions on the steroid nucleus.[3]

A plausible enzymatic route to 5β-cholestane-3α,7α,12α-triol involves the sequential hydroxylation of a 5β-cholestane backbone. The final step in one of the primary synthesis pathways is the 12α-hydroxylation of 5β-cholestane-3α,7α-diol. This reaction is catalyzed by the enzyme 5β-cholestane-3α,7α-diol 12α-hydroxylase, a member of the cytochrome P450 family, specifically CYP8B1.

The following diagram illustrates a simplified enzymatic cascade leading to the formation of 5β-cholestane-3α,7α,12α-triol.

Enzymatic_Synthesis_Pathway cluster_0 Core Steroid Transformations Cholesterol Cholesterol 7α-hydroxycholesterol 7α-hydroxycholesterol Cholesterol->7α-hydroxycholesterol CYP7A1 (7α-hydroxylase) 7α-hydroxy-4-cholesten-3-one 7α-hydroxy-4-cholesten-3-one 7α-hydroxycholesterol->7α-hydroxy-4-cholesten-3-one HSD3B7 5β-cholestane-3α,7α-diol 5β-cholestane-3α,7α-diol 7α-hydroxy-4-cholesten-3-one->5β-cholestane-3α,7α-diol AKR1D1 (Δ4-3-ketosteroid-5β-reductase) AKR1C4 (3α-HSD) Target_Molecule 5β-Cholestane-3α,7α,12α-triol 5β-cholestane-3α,7α-diol->Target_Molecule CYP8B1 (12α-hydroxylase) NADPH, O2

Caption: Simplified enzymatic pathway to 5β-cholestane-3α,7α,12α-triol.

Key Enzymes and Their Catalytic Mechanisms

The successful enzymatic synthesis of 5β-cholestane-3α,7α,12α-triol hinges on the selection and application of appropriate enzymes.

Hydroxysteroid Dehydrogenases (HSDHs)

HSDHs are a class of oxidoreductases that catalyze the reversible conversion of hydroxyl and keto groups on the steroid nucleus.[3] They are NAD(P)+/NAD(P)H-dependent enzymes and are crucial for establishing the correct stereochemistry of the hydroxyl groups. For the synthesis of 5β-cholestane-3α,7α,12α-triol, 3α-HSDH and other HSDHs are instrumental in the earlier steps of the pathway, converting intermediate ketosteroids to the desired hydroxylated forms.

Cytochrome P450 Monooxygenases

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of compounds, including steroids. In the context of 5β-cholestane-3α,7α,12α-triol synthesis, a key P450 enzyme is 5β-cholestane-3α,7α,12α-triol 27-hydroxylase, which further metabolizes the target molecule.[4] For the synthesis of the triol itself, CYP8B1 is the critical enzyme that introduces the 12α-hydroxyl group onto the 5β-cholestane-3α,7α-diol precursor. These enzymes typically require a cofactor, such as NADPH, and molecular oxygen to function.[4]

Experimental Protocol: Enzymatic Synthesis of 5β-Cholestane-3α,7α,12α-triol

The following is a generalized protocol for the in vitro enzymatic synthesis of 5β-cholestane-3α,7α,12α-triol. This protocol is based on the principles of enzymatic steroid transformations and should be optimized for specific enzyme preparations and desired scales.

Materials and Reagents
  • Substrate: 5β-cholestane-3α,7α-diol

  • Enzyme: Purified or recombinant 5β-cholestane-3α,7α-diol 12α-hydroxylase (CYP8B1)

  • Cofactors: NADPH, Glucose-6-phosphate (for regeneration system)

  • Cofactor Regeneration System: Glucose-6-phosphate dehydrogenase (G6PDH)

  • Buffer: Potassium phosphate buffer (pH 7.4) containing EDTA and dithiothreitol (DTT)

  • Quenching Solution: Ethyl acetate or other suitable organic solvent

  • Analytical Standards: Purified 5β-cholestane-3α,7α,12α-triol

Step-by-Step Methodology
  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing potassium phosphate buffer, the substrate (5β-cholestane-3α,7α-diol) dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO), NADPH, and the cofactor regeneration system components (glucose-6-phosphate and G6PDH).

  • Enzyme Addition: Initiate the reaction by adding the 5β-cholestane-3α,7α-diol 12α-hydroxylase enzyme preparation to the reaction mixture.

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically 37°C) with gentle agitation for a predetermined period (e.g., 1-24 hours). The progress of the reaction should be monitored periodically by analyzing small aliquots.

  • Reaction Quenching: Terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate to extract the steroids and quench the enzymatic activity.

  • Extraction: Vigorously mix the quenched reaction mixture and separate the organic and aqueous phases by centrifugation. Collect the organic phase containing the product and unreacted substrate. Repeat the extraction process to ensure complete recovery.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Experimental_Workflow cluster_workflow Synthesis and Purification Workflow Reaction_Setup 1. Reaction Setup (Substrate, Buffer, Cofactors) Enzyme_Addition 2. Enzyme Addition (CYP8B1) Reaction_Setup->Enzyme_Addition Incubation 3. Incubation (37°C, Agitation) Enzyme_Addition->Incubation Quenching 4. Reaction Quenching (Ethyl Acetate) Incubation->Quenching Extraction 5. Product Extraction Quenching->Extraction Purification 6. Purification (Chromatography) Extraction->Purification Analysis 7. Analysis (HPLC, MS, NMR) Purification->Analysis

Sources

An In-depth Technical Guide to 5β-Cholestane-3α,7α,12α-triol: From Biosynthesis to Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5β-cholestane-3α,7α,12α-triol, a critical intermediate in the biosynthesis of cholic acid, one of the primary bile acids in humans. We will delve into its precursors, the enzymatic cascade leading to its formation, its subsequent conversion into key derivatives, and the analytical methodologies required for its precise quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bile acid metabolism and related therapeutic areas.

The Central Role of 5β-Cholestane-3α,7α,12α-triol in Bile Acid Homeostasis

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond this classical role, bile acids are now recognized as crucial signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism, primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as TGR5.

5β-cholestane-3α,7α,12α-triol is a pivotal, yet often overlooked, intermediate in the "classic" or "neutral" pathway of bile acid synthesis, which accounts for the majority of bile acid production in humans.[2] Its strategic position in this pathway makes it and its precursors valuable biomarkers for studying liver function, cholesterol homeostasis, and various metabolic disorders.

Biosynthesis of 5β-Cholestane-3α,7α,12α-triol: A Stepwise Enzymatic Journey

The journey from cholesterol to 5β-cholestane-3α,7α,12α-triol is a multi-step process involving several key enzymes, primarily from the cytochrome P450 (CYP) superfamily. The causality behind this sequence of reactions is the progressive introduction of hydroxyl groups and modification of the steroid nucleus to increase hydrophilicity.

Key Precursors and Enzymatic Conversions
  • Cholesterol to 7α-Hydroxycholesterol: The classic bile acid synthesis pathway is initiated and rate-limited by the enzyme cholesterol 7α-hydroxylase (CYP7A1) . This enzyme, located in the endoplasmic reticulum of hepatocytes, introduces a hydroxyl group at the 7α position of cholesterol.[2]

  • 7α-Hydroxycholesterol to 7α-Hydroxy-4-cholesten-3-one: The newly formed 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one. This intermediate is a crucial branch point in the synthesis of the two primary bile acids, cholic acid and chenodeoxycholic acid.[2]

  • The Formation of the Cholic Acid Backbone: To proceed towards cholic acid, a 12α-hydroxyl group is introduced into 7α-hydroxy-4-cholesten-3-one by the enzyme sterol 12α-hydroxylase (CYP8B1) , another microsomal cytochrome P450 enzyme.[3] This step is determinative for the synthesis of cholic acid; in its absence, the pathway defaults to the synthesis of chenodeoxycholic acid. The product of this reaction is 7α,12α-dihydroxycholest-4-en-3-one.

  • Reduction to 5β-Cholestane-3α,7α,12α-triol: The final steps to generate 5β-cholestane-3α,7α,12α-triol involve the reduction of the Δ4-3-oxo group of 7α,12α-dihydroxy-5β-cholestan-3-one. This conversion is catalyzed by cytosolic enzymes and results in the formation of the stable 5β-cholestane ring structure with hydroxyl groups at the 3α, 7α, and 12α positions.[4]

graph "Biosynthetic_Pathway_of_5beta_Cholestane_3alpha_7alpha_12alpha_triol" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; "7a_Hydroxycholesterol" [label="7α-Hydroxycholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; "7a_Hydroxy_4_cholesten_3_one" [label="7α-Hydroxy-4-cholesten-3-one", fillcolor="#F1F3F4", fontcolor="#202124"]; "7a_12a_Dihydroxycholest_4_en_3_one" [label="7α,12α-Dihydroxycholest-4-en-3-one", fillcolor="#F1F3F4", fontcolor="#202124"]; "7a_12a_dihydroxy_5beta_cholestan_3_one" [label="7α,12α-Dihydroxy-5β-cholestan-3-one", fillcolor="#F1F3F4", fontcolor="#202124"]; "Target_Triol" [label="5β-Cholestane-3α,7α,12α-triol", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Cholic_Acid [label="Cholic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cholesterol -> "7a_Hydroxycholesterol" [label="CYP7A1"]; "7a_Hydroxycholesterol" -> "7a_Hydroxy_4_cholesten_3_one" [label="HSD3B7"]; "7a_Hydroxy_4_cholesten_3_one" -> "7a_12a_Dihydroxycholest_4_en_3_one" [label="CYP8B1"]; "7a_12a_Dihydroxycholest_4_en_3_one" -> "7a_12a_dihydroxy_5beta_cholestan_3_one" [label="Δ4-3-oxosteroid-5β-reductase"]; "7a_12a_dihydroxy_5beta_cholestan_3_one" -> "Target_Triol" [label="3α-HSD"]; "Target_Triol" -> Cholic_Acid [label="Mitochondrial enzymes\n(e.g., CYP27A1)"]; }

Caption: Biosynthesis of 5β-Cholestane-3α,7α,12α-triol from Cholesterol.

Key Derivatives: Glucuronidation and Sulfation

While 5β-cholestane-3α,7α,12α-triol is a transient intermediate, its metabolic fate includes derivatization through glucuronidation and sulfation. These phase II metabolic reactions are crucial for detoxification and elimination of bile acids and their precursors, particularly under conditions of cholestasis where the biliary excretion pathway is impaired.

Glucuronide Conjugates

Glucuronidation involves the covalent attachment of glucuronic acid to the hydroxyl groups of the steroid nucleus, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process significantly increases the water solubility of the molecule, facilitating its urinary excretion. While the specific UGT isoforms that act on 5β-cholestane-3α,7α,12α-triol have not been definitively identified, members of the UGT1A and UGT2B families are known to glucuronidate various bile acids. It is plausible that UGTs such as UGT2B4 and UGT2B7, which are highly expressed in the liver and are known to act on steroids, are involved in this process. A new bile alcohol, 5β-cholestanehexol, has been identified in human urine as a glucuronide, indicating that such conjugation is a relevant pathway for these intermediates.[5]

Sulfate Conjugates

Sulfation is another important pathway for the detoxification and elimination of bile acids and their precursors. This reaction is catalyzed by sulfotransferases (SULTs), with SULT2A1 being the primary enzyme responsible for the sulfation of steroids and bile acids in the human liver.[6] SULT2A1 transfers a sulfonate group from 3'-phospho-5'-adenylyl sulfate (PAPS) to the hydroxyl groups of its substrates. Kinetic studies have shown that SULT2A1 has a high affinity for monohydroxylated bile acids and that its affinity generally decreases with an increasing number of hydroxyl groups.[7] Nevertheless, sulfation of trihydroxylated bile acid precursors like 5β-cholestane-3α,7α,12α-triol is a recognized metabolic pathway that enhances their elimination.[8][9]

graph "Derivatives_of_5beta_Cholestane_3alpha_7alpha_12alpha_triol" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Target_Triol [label="5β-Cholestane-3α,7α,12α-triol", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Glucuronide [label="Glucuronide Conjugates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfate [label="Sulfate Conjugates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Enhanced Urinary Excretion", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Target_Triol -> Glucuronide [label="UGT enzymes\n(e.g., UGT2B4, UGT2B7)"]; Target_Triol -> Sulfate [label="SULT2A1"]; Glucuronide -> Excretion; Sulfate -> Excretion; }

Caption: Formation of Glucuronide and Sulfate Derivatives.

Synthesis and Experimental Protocols

The availability of pure 5β-cholestane-3α,7α,12α-triol is essential for its use as an analytical standard and for in vitro and in vivo studies. While not commercially available in high purity, it can be synthesized from readily available starting materials like cholic or chenodeoxycholic acid.

Representative Chemical Synthesis Protocol

The following protocol is a representative procedure adapted from the synthesis of structurally similar bile alcohols. This multi-step synthesis requires expertise in organic chemistry and should be performed in a well-equipped laboratory.

Objective: To synthesize 5β-cholestane-3α,7α,12α-triol from a suitable bile acid precursor.

Materials:

  • Cholic acid or a suitable precursor

  • Anhydrous solvents (e.g., pyridine, diethyl ether, methanol)

  • Reagents for hydroxyl group protection (e.g., formic acid)

  • Reagents for side-chain modification (e.g., thionyl chloride, diazomethane)

  • Reducing agents

  • Grignard reagent (e.g., methylmagnesium iodide)

  • Chromatography supplies (silica gel, TLC plates, solvents)

Step-by-Step Methodology:

  • Protection of Hydroxyl Groups: The 3α, 7α, and 12α hydroxyl groups of the cholic acid starting material are protected, for example, by formylation using formic acid. This prevents unwanted side reactions in subsequent steps.

  • Side-Chain Activation: The carboxylic acid at the terminus of the side chain is converted to a more reactive species, such as an acid chloride, using thionyl chloride.

  • Arndt-Eistert Homologation: The acid chloride is reacted with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to extend the side chain by one carbon atom. This is a critical step in building the cholestane side chain from a cholanoic acid precursor.

  • Grignard Reaction: The resulting ester is treated with a Grignard reagent, such as methylmagnesium iodide, to introduce the final carbons of the side chain and form the tertiary alcohol.

  • Deprotection: The protecting groups on the steroid nucleus are removed under appropriate conditions to yield the final product, 5β-cholestane-3α,7α,12α-triol.

  • Purification and Characterization: The crude product is purified by column chromatography on silica gel. The purity and identity of the final compound are confirmed by thin-layer chromatography, mass spectrometry, and NMR spectroscopy.

Self-Validation: Each step of the synthesis should be monitored by TLC to ensure the reaction has gone to completion. The structure of the final product must be rigorously confirmed by spectroscopic methods (MS, 1H-NMR, 13C-NMR) and compared to literature data if available.

Analytical Methodologies for Quantification

The accurate quantification of 5β-cholestane-3α,7α,12α-triol and its derivatives in biological matrices such as plasma, urine, and feces is crucial for understanding its physiological and pathophysiological roles. Due to the complexity of these matrices and the presence of numerous isomeric bile acids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analysis.

Quantitative Analysis by LC-MS/MS

Principle: LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitivity and specificity of tandem mass spectrometry. The chromatography step separates the target analyte from other matrix components and isomers, while the mass spectrometer provides unambiguous identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions.

Experimental Protocol: Quantification of 5β-Cholestane-3α,7α,12α-triol in Human Plasma

  • Sample Preparation (Protein Precipitation and Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of a related bile acid).

    • Add 400 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50:50 methanol/water.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The total run time is typically 10-15 minutes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6495C, Sciex 6500+).

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for the parent and fragment ions of 5β-cholestane-3α,7α,12α-triol and the internal standard are monitored.

Data Analysis and Validation:

  • A calibration curve is generated using a series of standards of known concentrations.

  • The concentration of the analyte in the samples is determined by interpolating its peak area ratio to the internal standard against the calibration curve.

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to regulatory guidelines.

Summary of Analytical Parameters
ParameterTypical Value/ConditionRationale
Sample Volume 50-100 µLMinimizes sample requirement while providing sufficient analyte for detection.
Extraction Protein precipitation followed by SPE or liquid-liquid extractionEfficiently removes interfering proteins and enriches the analytes.
LC Column C18 Reversed-PhaseProvides good retention and separation for hydrophobic steroid molecules.
Ionization Mode ESI NegativeBile acids and their precursors readily form [M-H]- ions.
Detection Mode MRMOffers high selectivity and sensitivity by monitoring specific parent-daughter ion transitions.
Linear Range Typically low ng/mL to µg/mLCovers the expected physiological and pathological concentration ranges.
LOD/LOQ Low ng/mL or high pg/mLEnsures sensitive detection of low-abundance species.
graph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Sample [label="Biological Sample\n(e.g., Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike Internal Standard", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="Protein Precipitation\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; LC [label="UHPLC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Tandem Mass Spectrometry\n(ESI-, MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Concentration Result", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Spike; Spike -> Extract; Extract -> LC; LC -> MS; MS -> Data; Data -> Result; }

Caption: General workflow for the quantification of 5β-Cholestane-3α,7α,12α-triol.

Conclusion and Future Directions

5β-cholestane-3α,7α,12α-triol is a fundamentally important molecule in the intricate network of bile acid metabolism. Understanding its biosynthesis, derivatization, and quantification is essential for researchers in hepatology, gastroenterology, and metabolic diseases. The methodologies outlined in this guide provide a robust framework for the study of this key intermediate.

Future research should focus on elucidating the specific UGT and SULT isoforms responsible for the metabolism of 5β-cholestane-3α,7α,12α-triol, as this could open new avenues for understanding inter-individual differences in bile acid metabolism and drug-bile acid interactions. Furthermore, establishing validated reference ranges for this and other bile acid precursors in various populations will enhance their utility as clinical biomarkers.

References

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  • Cohen, B. I., et al. (1975). New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol. Steroids, 25(3), 365-78. [Link]

  • Dayal, B., et al. (1976). Synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol. Journal of Lipid Research, 17(1), 74-7. [Link]

  • Helsby, N. A., et al. (2008). Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1). Drug Metabolism and Disposition, 36(1), 81-86. [Link]

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  • Dayal, B., et al. (1976). Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol. Journal of Lipid Research, 17(1), 74-7. [Link]

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  • Shefer, S., et al. (1977). Cholic acid biosynthesis: conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into 5beta-cholestane-3alpha,7alpha, 12alpha,24beta,25-pentol by human and rat liver microsomes. Journal of Lipid Research, 18(1), 6-13. [Link]

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An In-depth Technical Guide to the Cellular Localization of 5β-Cholestane-3α,7α,12α-triol Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Subcellular Landscape of Cholic Acid Synthesis

The intricate process of bile acid synthesis is a cornerstone of hepatic lipid homeostasis, with its dysregulation implicated in a spectrum of metabolic disorders. A critical intermediate in the classical (or neutral) pathway of bile acid synthesis is 5β-Cholestane-3α,7α,12α-triol. The precise spatial and temporal control of its metabolism across different subcellular compartments is paramount for the efficient production of cholic acid, a primary bile acid essential for dietary lipid absorption and cholesterol catabolism. This technical guide provides a comprehensive exploration of the cellular localization of 5β-Cholestane-3α,7α,12α-triol metabolism, intended for researchers, scientists, and drug development professionals. We will delve into the key enzymatic players, their subcellular residences, and the experimental methodologies that underpin our current understanding. This guide is structured to not only present established facts but also to illuminate the scientific reasoning behind the experimental designs, thereby offering a field-proven perspective on this vital metabolic pathway.

The Metabolic Journey of 5β-Cholestane-3α,7α,12α-triol: A Multi-Organelle Symphony

The conversion of cholesterol to cholic acid is not a monolithic process but rather a sophisticated relay race involving enzymes strategically positioned within the endoplasmic reticulum, mitochondria, and peroxisomes. 5β-Cholestane-3α,7α,12α-triol sits at a crucial juncture in this pathway, and its metabolism is a prime example of this subcellular compartmentalization.

Formation in the Endoplasmic Reticulum: The Role of CYP8B1

The synthesis of 5β-Cholestane-3α,7α,12α-triol from its precursor, 5β-cholestane-3α,7α-diol, is catalyzed by the enzyme 5β-cholestane-3α,7α-diol 12α-hydroxylase , also known as CYP8B1 .[1][2][3] This cytochrome P450 monooxygenase is an integral membrane protein of the endoplasmic reticulum (ER) .[1] The localization of CYP8B1 to the ER is critical as it positions the enzyme to act on the lipophilic sterol intermediates that are embedded within the ER membrane. This step is a key branching point in bile acid synthesis, as the 12α-hydroxylation commits the pathway to the formation of cholic acid.

cluster_ER Endoplasmic Reticulum precursor 5β-cholestane-3α,7α-diol triol 5β-Cholestane-3α,7α,12α-triol precursor->triol 12α-hydroxylation cyp8b1 CYP8B1 (5β-cholestane-3α,7α-diol 12α-hydroxylase) cyp8b1->precursor

Caption: Synthesis of 5β-Cholestane-3α,7α,12α-triol in the Endoplasmic Reticulum.

Mitochondrial Activation: The Action of CYP27A1

Following its synthesis in the ER, 5β-Cholestane-3α,7α,12α-triol is transported to the mitochondria for the next crucial metabolic step.[4][5][6] Within the mitochondrial matrix, the enzyme sterol 27-hydroxylase , or CYP27A1 , catalyzes the hydroxylation of the C27 position of the sterol side chain.[7][8] This reaction converts 5β-Cholestane-3α,7α,12α-triol into 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA). The mitochondrial localization of CYP27A1 is essential for coupling this oxidation reaction to the mitochondrial electron transport chain, which provides the necessary reducing equivalents.[9]

cluster_Mito Mitochondrion triol_mito 5β-Cholestane-3α,7α,12α-triol thca 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) triol_mito->thca 27-hydroxylation cyp27a1 CYP27A1 (Sterol 27-hydroxylase) cyp27a1->triol_mito homogenate Liver Homogenate cent1 Centrifuge 600 x g, 10 min homogenate->cent1 pellet1 Pellet (Nuclei, Cytoskeleton) cent1->pellet1 sup1 Supernatant 1 cent1->sup1 cent2 Centrifuge 10,000 x g, 20 min sup1->cent2 pellet2 Pellet (Mitochondria, Peroxisomes) cent2->pellet2 sup2 Supernatant 2 cent2->sup2 gradient Density Gradient Centrifugation pellet2->gradient cent3 Ultracentrifuge 100,000 x g, 60 min sup2->cent3 pellet3 Pellet (Microsomes/ER) cent3->pellet3 sup3 Supernatant 3 (Cytosol) cent3->sup3 mito Mitochondrial Fraction gradient->mito perox Peroxisomal Fraction gradient->perox start Hepatocytes on Coverslip fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 5% BSA) perm->block ab1 Primary Antibody Incubation (anti-CYP27A1 + anti-COX IV) block->ab1 wash1 Wash ab1->wash1 ab2 Secondary Antibody Incubation (Alexa Fluor 488 + Alexa Fluor 594) wash1->ab2 wash2 Wash ab2->wash2 mount Mounting wash2->mount image Confocal Microscopy mount->image

Caption: Workflow for Immunofluorescence Co-localization.

Enzyme Activity Assays in Isolated Organelles

Functional validation of enzyme localization is achieved by performing enzyme activity assays on the isolated subcellular fractions. The specific activity (activity per unit of protein) of the enzyme should be significantly enriched in the fraction where it is purported to reside.

  • Microsome Preparation: Microsomes are isolated from liver homogenates by differential ultracentrifugation as described above.

  • Reaction Mixture: The assay is performed in a buffer containing the microsomal fraction, the substrate 5β-cholestane-3α,7α-diol , and a source of reducing equivalents, NADPH . 3[2][3][10]. Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a defined period.

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of a strong base or organic solvent. The sterol products are then extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted products are separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . The formation of 5β-Cholestane-3α,7α,12α-triol is measured to determine the enzyme activity.

Implications for Research and Drug Development

A thorough understanding of the subcellular localization of 5β-Cholestane-3α,7α,12α-triol metabolism has profound implications for both basic research and therapeutic development.

  • Disease Pathophysiology: Defects in the enzymes or transporters involved in this pathway at their specific subcellular locations can lead to the accumulation of toxic bile acid intermediates and the development of cholestatic liver diseases. For example, mutations in CYP27A1 cause cerebrotendinous xanthomatosis, a lipid storage disorder. *[7] Drug Targeting: The compartmentalization of this metabolic pathway offers opportunities for the development of drugs that target specific enzymes in their native subcellular environment. For instance, modulators of CYP8B1 activity could be designed to alter the ratio of cholic acid to chenodeoxycholic acid, thereby influencing lipid and glucose metabolism.

  • In Vitro Model Development: Accurate in vitro models of bile acid metabolism, such as those using primary hepatocytes or liver spheroids, must recapitulate the correct subcellular organization and function of these enzymes to be predictive of in vivo responses.

Conclusion

The metabolism of 5β-Cholestane-3α,7α,12α-triol is a testament to the elegant subcellular organization of metabolic pathways within the hepatocyte. The coordinated actions of enzymes in the endoplasmic reticulum, mitochondria, and peroxisomes ensure the efficient and regulated synthesis of cholic acid. The experimental methodologies outlined in this guide, from subcellular fractionation to in-situ imaging and functional assays, provide a robust framework for investigating the localization of metabolic processes. For researchers in the fields of hepatology, metabolic diseases, and drug development, a deep appreciation of this subcellular architecture is not merely academic but a prerequisite for advancing our understanding and therapeutic interventions.

References

  • Cali, J. J., Hsieh, C. L., Francke, U., & Russell, D. W. (1991). Characterization of human sterol 27-hydroxylase. A mitochondrial cytochrome P-450 that catalyzes multiple oxidation reaction in bile acid biosynthesis. Journal of Biological Chemistry, 266(12), 7779–7783. [Link]

  • Pikuleva, I. A., Babiker, A., Waterman, M. R., & Björkhem, I. (1998). Activities of recombinant human cytochrome P450c27 (CYP27) which produce intermediates of alternative bile acid biosynthetic pathways. Journal of Biological Chemistry, 273(30), 18885–18891. [Link]

  • Kase, F., Björkhem, I., & Pedersen, J. I. (1983). Formation of cholic acid from 3 alpha, 7 alpha, 12 alpha-trihydroxy-5 beta-cholestanoic acid by rat liver peroxisomes. Journal of Lipid Research, 24(12), 1560–1567. [Link]

  • Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2009). Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of leukotriene B4. Journal of Lipid Research, 50(1), 136–143. [Link]

  • Reactome. (n.d.). CYP27A1 27-hydroxylates 5bCHOL3a,7a,12a-triol. Reactome Pathway Database. [Link]

  • Mast, N., Norcross, R., & Pikuleva, I. A. (2005). Distinct binding of cholesterol and 5beta-cholestane-3alpha,7alpha,12alpha-triol to cytochrome P450 27A1: evidence from modeling and site-directed mutagenesis studies. Biochemistry, 44(12), 4847–4855. [Link]

  • Reactome. (n.d.). 5bCHOL3a,7a,12a-triol [mitochondrial matrix]. Reactome Pathway Database. [Link]

  • Reactome. (n.d.). 5beta-cholestan-3alpha, 7alpha, 12alpha-triol is translocated from the cytosol to the mitochondrial matrix. Reactome Pathway Database. [Link]

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  • Pedersen, J. I., & Gustafsson, J. (1980). Conversion of 3 alpha, 7 alpha, 12 alpha-trihydroxy-5 beta-cholestanoic acid into cholic acid by rat liver peroxisomes. FEBS letters, 121(2), 345–348. [Link]

  • Reactome. (n.d.). 5beta-cholestan-3alpha,7alpha,12alpha-triol [cytosol]. Reactome Pathway Database. [Link]

  • Ren, S., Li, X., & Staudinger, J. L. (2008). Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria. Analytical biochemistry, 379(1), 84–89. [Link]

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  • UniProt. (n.d.). CYP8B1 - 5-beta-cholestane-3-alpha,7-alpha-diol 12-alpha-hydroxylase - Sus scrofa (Pig). [Link]

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  • Ross, K. C., & Sedensky, M. M. (2012). Approaches toward super-resolution fluorescence imaging of mitochondrial proteins using PALM. Methods in molecular biology (Clifton, N.J.), 837, 241–254. [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 5β-Cholestane-3α,7α,12α-triol from Cholic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5β-Cholestane-3α,7α,12α-triol is a crucial metabolite in the biosynthesis of bile acids from cholesterol and serves as an important analytical standard in metabolic research.[1][2] Its synthesis from readily available cholic acid provides a reliable source of this compound for in-vitro and in-vivo studies. This document provides a detailed, three-step chemical synthesis protocol for converting cholic acid into 5β-Cholestane-3α,7α,12α-triol. The described methodology is based on the selective reduction of the C-24 carboxylic acid moiety. The protocol outlines the rationale for each synthetic step, detailed experimental procedures, purification techniques, and safety considerations. The process involves the reduction of the carboxylic acid to a primary alcohol, activation of the alcohol via tosylation, and subsequent reductive deoxygenation to yield the target cholestane.

Introduction and Scientific Rationale

Cholic acid is a primary bile acid synthesized in the liver from cholesterol and is one of the most abundant bile acids in humans.[3][4] Its defined stereochemistry and availability make it an ideal starting material for the synthesis of various bile acid metabolites and analogs. The target molecule, 5β-Cholestane-3α,7α,12α-triol, differs from cholic acid only in the side chain; the C-24 carboxylic acid is replaced by a methyl group.

The synthetic strategy hinges on a robust and high-yielding three-step transformation of the carboxylic acid group while preserving the three hydroxyl groups on the steroid nucleus.

The chosen synthetic pathway involves:

  • Reduction of the Carboxylic Acid: The carboxyl group of cholic acid is reduced to a primary alcohol (5β-Cholan-3α,7α,12α,24-tetrol). This requires a powerful reducing agent, as less reactive hydrides like sodium borohydride (NaBH₄) are ineffective for reducing carboxylic acids.[5] Lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF) are the reagents of choice for this transformation due to their high reactivity.[6][7]

  • Activation of the Primary Alcohol: To facilitate the removal of the terminal hydroxyl group, it must first be converted into a good leaving group. Tosylation, the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, is an effective method to form a stable tosylate ester.

  • Reductive Deoxygenation: The final step involves the displacement of the tosylate group with a hydride ion. A further reduction with LiAlH₄ achieves this, proceeding via an Sₙ2 mechanism to replace the C-O bond with a C-H bond, thus forming the terminal methyl group of the cholestane side chain.

This approach avoids harsh acidic conditions that could lead to undesirable side reactions at the steroid core, such as dehydration or rearrangement.

Overall Reaction Scheme

The synthesis proceeds through the two key intermediates shown below.

G cluster_0 Overall Synthesis Pathway Cholic Acid Cholic Acid (C₂₄H₄₀O₅) Intermediate_1 5β-Cholan-3α,7α,12α,24-tetrol Cholic Acid->Intermediate_1  Step 1: Reduction  LiAlH₄, THF Intermediate_2 24-O-Tosyl-5β-Cholan-3α,7α,12α,24-tetrol Intermediate_1->Intermediate_2  Step 2: Activation  TsCl, Pyridine Final_Product 5β-Cholestane-3α,7α,12α-triol (C₂₇H₄₈O₃) Intermediate_2->Final_Product  Step 3: Deoxygenation  LiAlH₄, THF

Caption: Three-step synthesis of 5β-Cholestane-3α,7α,12α-triol from cholic acid.

Detailed Experimental Protocols

Safety Precautions: This synthesis involves hazardous materials including Lithium Aluminum Hydride (LiAlH₄), which reacts violently with water, and pyridine, which is toxic and flammable. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
Cholic Acid408.58≥98%Sigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)37.95≥95%Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous72.11≥99.9%Sigma-Aldrich
p-Toluenesulfonyl Chloride (TsCl)190.65≥98%Sigma-Aldrich
Pyridine, Anhydrous79.10≥99.8%Sigma-Aldrich
Diethyl Ether, Anhydrous74.12≥99.7%Sigma-Aldrich
Ethyl Acetate (EtOAc)88.11ACS GradeFisher Scientific
Hexanes-ACS GradeFisher Scientific
Hydrochloric Acid (HCl), conc.36.46~37%Fisher Scientific
Sodium Sulfate (Na₂SO₄), Anhydrous142.04ACS GradeFisher Scientific
Silica Gel-60 Å, 230-400 meshMilliporeSigma
Step 1: Synthesis of 5β-Cholan-3α,7α,12α,24-tetrol

Rationale: The carboxylic acid is reduced to a primary alcohol using LiAlH₄. The reaction is performed in anhydrous THF under an inert atmosphere to prevent quenching of the highly reactive hydride reagent.

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: Suspend cholic acid (10.0 g, 24.5 mmol) in 200 mL of anhydrous THF in the flask. Stir the suspension.

  • LiAlH₄ Addition: In a separate, dry flask, carefully prepare a suspension of LiAlH₄ (2.8 g, 73.8 mmol, 3.0 eq) in 50 mL of anhydrous THF. Slowly add this suspension to the cholic acid suspension at 0 °C (ice bath) over 30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the excess LiAlH₄ by the sequential dropwise addition of water (2.8 mL), followed by 15% aqueous NaOH (2.8 mL), and finally water again (8.4 mL). A white, granular precipitate should form.

    • Note: This quenching procedure (Fieser method) is critical for safety and for obtaining a filterable solid.

  • Workup: Stir the resulting suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield a white solid. The crude product, 5β-Cholan-3α,7α,12α,24-tetrol, is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

    • Expected Yield: ~9.5 g (98%) of a white solid.

Step 2: Synthesis of 24-O-Tosyl-5β-Cholan-3α,7α,12α,24-tetrol

Rationale: The primary alcohol at C-24 is selectively converted to a tosylate. The steric hindrance around the secondary hydroxyls on the steroid ring prevents their reaction under these conditions, leading to high selectivity for the less hindered primary alcohol. Pyridine acts as both the solvent and the acid scavenger.

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve the crude 5β-Cholan-3α,7α,12α,24-tetrol (9.5 g, ~24.1 mmol) in 100 mL of anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (5.5 g, 28.9 mmol, 1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After addition, allow the reaction to stir at 0-5 °C for 12 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes to precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL) to remove pyridine, then with saturated aqueous NaHCO₃ (1 x 100 mL), and finally with brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is obtained as a pale yellow foam.

    • Expected Yield: ~12.0 g (91%) of a foam.

Step 3: Synthesis of 5β-Cholestane-3α,7α,12α-triol

Rationale: The tosylate group is displaced by a hydride from LiAlH₄ in an Sₙ2 reaction, yielding the final product.

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask under nitrogen as in Step 1.

  • Reagent Addition: Dissolve the crude tosylate from the previous step (~12.0 g, ~21.9 mmol) in 200 mL of anhydrous THF.

  • LiAlH₄ Addition: Add LiAlH₄ (2.5 g, 65.9 mmol, 3.0 eq) portion-wise to the solution at 0 °C.

  • Reaction: After addition, warm the mixture to room temperature and then heat to reflux for 4 hours. Monitor by TLC until the starting material is consumed.

  • Quenching and Workup: Cool the reaction to 0 °C and quench using the same Fieser method as in Step 1: sequential addition of water (2.5 mL), 15% NaOH (2.5 mL), and water (7.5 mL).

  • Isolation: Filter the mixture through Celite, wash the cake with THF, and evaporate the combined filtrates to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. Combine the fractions containing the pure product and evaporate the solvent to yield 5β-Cholestane-3α,7α,12α-triol as a white crystalline solid.

    • Expected Yield: ~7.5 g (81% from tosylate, ~72% overall).

    • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product should have a melting point of approximately 187 °C.

Workflow and Data Summary

Experimental Workflow Diagram

G cluster_1 Step 1: Reduction cluster_2 Step 2: Tosylation cluster_3 Step 3: Deoxygenation s1_start Dissolve Cholic Acid in THF s1_add Add LiAlH₄ at 0°C s1_start->s1_add s1_reflux Reflux for 6h s1_add->s1_reflux s1_quench Quench at 0°C s1_reflux->s1_quench s1_workup Filter & Evaporate s1_quench->s1_workup s2_start Dissolve Tetrol in Pyridine s1_workup->s2_start Crude Product s2_add Add TsCl at 0°C s2_start->s2_add s2_react Stir for 12h at 0-5°C s2_add->s2_react s2_workup Aqueous Workup & Extraction s2_react->s2_workup s2_isolate Dry & Evaporate s2_workup->s2_isolate s3_start Dissolve Tosylate in THF s2_isolate->s3_start Crude Product s3_add Add LiAlH₄ at 0°C s3_start->s3_add s3_reflux Reflux for 4h s3_add->s3_reflux s3_quench Quench at 0°C s3_reflux->s3_quench s3_purify Column Chromatography s3_quench->s3_purify Final Product Final Product s3_purify->Final Product Pure 5β-Cholestane-3α,7α,12α-triol

Caption: Detailed workflow for the multi-step synthesis and purification process.

Summary of Reagents and Yields
StepStarting MaterialKey ReagentMolar Ratio (Reagent:SM)SolventTime (h)Expected Yield
1Cholic AcidLiAlH₄3.0 : 1Anhydrous THF6~98%
25β-Cholan-tetrolTsCl1.2 : 1Anhydrous Pyridine12~91%
324-O-Tosyl-tetrolLiAlH₄3.0 : 1Anhydrous THF4~81%
Overall Cholic Acid ---~22 ~72%

Conclusion

This application note details a reliable and efficient three-step protocol for the synthesis of 5β-Cholestane-3α,7α,12α-triol from cholic acid. The methodology employs standard organic chemistry transformations and provides the target compound in high overall yield and purity. This protocol is well-suited for laboratory-scale production, enabling researchers in drug development and metabolic studies to access this important bile acid metabolite.

References

  • Oftebro, H., et al. (1981). "Purification and Characterization of 5β-cholestane-3α,7α,12α-triol 27-monooxygenase." PubMed. [Link]

  • Grokipedia. "5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase." Grokipedia. [Link]

  • Dayal, B., et al. (1980). "A facile synthesis of 5 beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol." Steroids. [Link]

  • Hanson, R. F., & Williams, G. (1971). "New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol." PubMed. [Link]

  • Dayal, B., et al. (1976). "Synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol." ResearchGate. [Link]

  • Masui, T., & Staple, E. (1966). "The formation of bile acids from cholesterol. The conversion of 5-beta-cholestane-3-alpha,7-alpha-triol-26-oic acid to cholic acid via 5-beta-cholestane-3-alpha,7-alpha,12-alpha, 24-xi-tetraol-26-oic acid I by rat liver." PubMed. [Link]

  • Dayal, B., et al. (1978). "Cholic acid biosynthesis: conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into 5beta-cholestane-3alpha,7alpha, 12alpha,24beta,25-pentol by human and rat liver microsomes." PubMed. [Link]

  • Dayal, B., et al. (1976). "Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol." Journal of Lipid Research. [Link]

  • Crass, B. O., & Robins, M. J. (2014). "The Barton-McCombie Reaction." Organic Reactions. [Link]

  • National Center for Biotechnology Information. "Cholic acid." PubChem Compound Database. [Link]

  • Grokipedia. "Barton–McCombie deoxygenation." Grokipedia. [Link]

  • Chemistry Steps. "Carboxylic Acids to Alcohols." Chemistry Steps. [Link]

  • Wikipedia. "Barton–McCombie deoxygenation." Wikipedia. [Link]

  • Björkhem, I., et al. (1968). "Formation of bile acids in man: conversion of cholesterol into 5β-cholestane-3α,7α,12α-triol in liver homogenates." Journal of Clinical Investigation. [Link]

  • Wikipedia. "Wolff–Kishner reduction." Wikipedia. [Link]

  • Chemistry LibreTexts. "II. Deoxygenation: The Barton-McCombie Reaction." Chemistry LibreTexts. [Link]

  • ResearchGate. "Conversion of Carboxylic Acids into the Corresponding Alcohol." ResearchGate. [Link]

  • Chemistry LibreTexts. "21.3: Reactions of Carboxylic Acids." Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. "Conversion of carboxylic acids to alcohols using LiAlH4." Chemistry LibreTexts. [Link]

  • Organic Chemistry. "Acid to Alcohol - Common Conditions." . [Link]

  • Master Organic Chemistry. "The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions." Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. "Wolff-Kishner Reduction." Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. "5beta-Cholestane-3alpha,7alpha,12alpha-triol." PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. "5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol." PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. "3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid." PubChem Compound Database. [Link]

  • Chad's Prep. "19.6c Mechanism for the Wolff Kishner Reduction." YouTube. [Link]

  • Wikipedia. "Cholic acid." Wikipedia. [Link]

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Application Note: Quantitative Analysis of 5β-Cholestane-3α,7α,12α-triol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 5β-Cholestane-3α,7α,12α-triol in human plasma. 5β-Cholestane-3α,7α,12α-triol is a key intermediate in the biosynthesis of cholic acid, a primary bile acid.[1] Accurate measurement of this analyte is crucial for studying bile acid metabolism, diagnosing certain metabolic disorders like Cerebrotendinous Xanthomatosis (CTX), and in drug development for monitoring hepatotoxicity.[1][2] This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals.

Introduction

5β-Cholestane-3α,7α,12α-triol is a C27 sterol and a direct precursor to cholic acid in the primary bile acid synthesis pathway.[1][3] Its concentration in biological fluids can reflect the activity of upstream enzymes and provide insights into liver function and cholesterol homeostasis.[4] Given the complexity of biological matrices and the presence of numerous structurally similar isomers, a highly selective and sensitive analytical method is required for accurate quantification.[5][6][7] LC-MS/MS has emerged as the gold standard for bile acid analysis due to its superior specificity and sensitivity over traditional methods.[7][8]

This application note addresses the challenges of isomerism and matrix effects by detailing an optimized protocol that includes a streamlined sample preparation procedure, efficient chromatographic separation, and highly specific Multiple Reaction Monitoring (MRM) for mass spectrometric detection. The method is validated according to principles outlined in regulatory guidelines to ensure reliability and reproducibility.[9][10][11]

Analyte Properties
PropertyValueSource
Compound Name5β-Cholestane-3α,7α,12α-triolPubChem
Molecular FormulaC27H48O3[3]
Molecular Weight420.7 g/mol [3]
SynonymsTrihydroxycoprostane[3]

Experimental Design & Workflow

The overall analytical workflow is designed for high-throughput analysis while maintaining analytical integrity. The key stages involve protein precipitation for sample cleanup, reversed-phase liquid chromatography for separation, and tandem mass spectrometry for detection and quantification.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard (IS) p1->p2 p3 Protein Precipitation (e.g., Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Collect & Evaporate Supernatant p4->p5 p6 Reconstitute p5->p6 a1 Inject into UPLC/HPLC p6->a1 Transfer a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MRM Mode) a3->a4 d1 Peak Integration a4->d1 Acquire Data d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknowns d2->d3 d4 Method Validation d3->d4

Caption: High-level workflow for the quantification of 5β-Cholestane-3α,7α,12α-triol.

Detailed Protocols

Materials and Reagents
  • Standards: 5β-Cholestane-3α,7α,12α-triol (analytical grade), 5β-Cholestane-3α,7α,12α-triol-d4 (or other suitable deuterated analog as Internal Standard, IS).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Additives: Formic acid (FA), Ammonium acetate (AmAc) (both LC-MS grade).

  • Biological Matrix: Human plasma (EDTA).

  • Labware: 1.5 mL microcentrifuge tubes, 96-well plates, autosampler vials.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[8][12][13]

  • Thawing: Thaw plasma samples, calibrators, and quality control (QC) samples on ice to prevent degradation.

  • Aliquoting: Pipette 50 µL of each sample into a 1.5 mL microcentrifuge tube.[8][13]

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL of 5β-Cholestane-3α,7α,12α-triol-d4 in methanol) to every tube except for blank matrix samples.

  • Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. This 4:1 solvent-to-sample ratio ensures efficient protein precipitation.

  • Vortexing: Vortex all tubes vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol/Water with 0.1% formic acid).[12] Vortex for 20 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 4,000 x g for 5 minutes to pellet any remaining particulates before transferring to autosampler vials for analysis.

LC-MS/MS Instrumentation and Conditions

The separation of bile acids and their isomers is critical for accurate quantification.[5][6][14] A reversed-phase C18 column is commonly used, providing good retention and separation for these sterol-based molecules.[4][7]

3.3.1. Liquid Chromatography (LC) Parameters
ParameterRecommended ConditionRationale
System UPLC/HPLC systemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Offers excellent retention and selectivity for bile acids.[4]
Mobile Phase A Water with 0.1% Formic Acid & 2 mM Ammonium AcetateAdditives enhance ionization and improve peak shape.
Mobile Phase B Methanol/Acetonitrile (90:10, v/v) with 0.1% FAStrong organic solvent for efficient elution.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Column Temp. 45 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity and potential for matrix effects.
Gradient See Table Below

LC Gradient Program:

Time (min) % Mobile Phase B
0.0 40
1.0 40
8.0 95
9.0 95
9.1 40

| 12.0 | 40 |

3.3.2. Mass Spectrometry (MS) Parameters

Electrospray ionization in negative mode (ESI-) is typically preferred for bile acids as the carboxylic acid group readily deprotonates. However, positive mode (ESI+) can also be effective, often forming [M+H-2H₂O]⁺ or [M+Na]⁺ ions.[3] Optimization is key. The parameters below are a starting point for a triple quadrupole mass spectrometer.

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), NegativeNegative mode provides high sensitivity for deprotonated bile acids.
Capillary Voltage 3.0 kVStandard voltage for stable spray.
Source Temp. 150 °CPrevents thermal degradation.
Desolvation Temp. 450 °CEnsures efficient solvent evaporation.
Gas Flow Instrument dependent (e.g., Cone: 50 L/hr, Desolvation: 900 L/hr)Optimize for maximum signal intensity.
MRM Transitions See Table Below

Optimized MRM Transitions (Negative Ion Mode): Note: These values must be optimized empirically on the specific instrument used.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Collision Energy (eV)
5β-Cholestane-3α,7α,12α-triol 419.4 [M-H]⁻ Fragment 1 (Quantifier) 100 Optimize
Fragment 2 (Qualifier) 100 Optimize

| IS (e.g., d4-analog) | 423.4 [M-H]⁻ | Corresponding Fragment 1 | 100 | Optimize |

Method Validation

The method must be validated to ensure it is fit for its intended purpose. Key validation parameters are defined by regulatory bodies like the FDA.[9][10][11][15]

Validation Parameters & Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.[15]
Linearity & Range The concentration range over which the method is accurate and precise.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
LLOQ Lowest concentration on the calibration curve with acceptable performance.Accuracy within 80-120%, Precision ≤20% CV.[9][16]
Accuracy Closeness of measured value to the true value.Within ±15% of nominal value (±20% at LLOQ) for QC samples.[9][16]
Precision Closeness of replicate measurements.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) for QC samples.[9][16]
Matrix Effect Ion suppression or enhancement due to co-eluting matrix components.CV of IS-normalized matrix factor should be ≤15%.
Recovery Efficiency of the extraction process.Should be consistent and reproducible across the concentration range.
Stability Analyte stability under various storage and handling conditions.Mean concentration should be within ±15% of nominal concentration.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for both the analyte (quantifier transition) and the internal standard using the instrument's data processing software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators. Apply a linear regression with a 1/x² weighting.

  • Quantification: Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of 5β-Cholestane-3α,7α,12α-triol in human plasma using LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation, offer a robust framework for researchers in academic and industrial settings. Adherence to these protocols will enable the generation of accurate, reliable, and reproducible data essential for advancing research in bile acid metabolism and related pathologies.

References

  • Title: Liquid chromatographic separation of bile acids Source: Journal of Chromatography URL: [Link]

  • Title: Separation of bile acid isomers with differential mobility spectrometry Source: SCIEX URL: [Link]

  • Title: Isomers-oriented separation of forty-five plasma bile acids with liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography A URL: [Link]

  • Title: Bile Acid Detection Techniques and Bile Acid-Related Diseases Source: Frontiers in Physiology URL: [Link]

  • Title: Separation of Bile Acid Isomers with Differential Mobility Spectrometry Source: SCIEX URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome Source: Agilent URL: [Link]

  • Title: A simple and reliable bile acid assay in human serum by LC-MS/MS Source: Journal of Clinical Laboratory Analysis URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of clinical LC-MS/MS methods: What you need to know Source: YouTube (ARUP Laboratories) URL: [Link]

  • Title: FDA Announces Guidance on M10 Bioanalytical Method Validation Source: American College of Clinical Pharmacology (ACCP) URL: [Link]

  • Title: A new LC/APCI-MS method for the determination of cholesterol oxidation products in food Source: ResearchGate URL: [Link]

  • Title: Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease Source: Semantic Scholar URL: [Link]

  • Title: Guidelines for the Validation of Chemical Methods for the Foods Program Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Assay of Cholesterol 7 Alpha-Hydroxylase Utilizing a Silica Cartridge Column and 5 alpha-cholestane-3 Beta, 7 Beta-Diol as an Internal Standard Source: PubMed URL: [Link]

  • Title: 5beta-Cholestane-3alpha,7alpha,12alpha-triol Source: PubChem URL: [Link]

  • Title: Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup Source: Agilent URL: [Link]

  • Title: Showing metabocard for this compound (HMDB0001457) Source: Human Metabolome Database URL: [Link]

  • Title: Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease Source: The Journal of Steroid Biochemistry and Molecular Biology URL: [Link]

  • Title: Synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol Source: ResearchGate URL: [Link]

  • Title: 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase Source: Wikipedia URL: [Link]

  • Title: 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol Source: PubChem URL: [Link]

  • Title: New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol Source: PubMed URL: [Link]

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Comprehensive Analysis of 5β-Cholestane-3α,7α,12α-triol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the analysis of 5β-Cholestane-3α,7α,12α-triol, a critical intermediate in the primary bile acid biosynthesis pathway.[1] Due to its low volatility, direct analysis by gas chromatography is not feasible. This guide details a comprehensive workflow, including sample extraction, a critical two-step derivatization process involving methylation and trimethylsilylation, and optimized Gas Chromatography-Mass Spectrometry (GC-MS) parameters for sensitive and specific detection. The methodologies described herein are designed to provide researchers and drug development professionals with a reliable framework for quantifying this and other related bile acid precursors in various biological matrices.

Introduction and Scientific Rationale

5β-Cholestane-3α,7α,12α-triol is a C27 sterol alcohol that serves as a key precursor in the synthesis of cholic acid, a primary bile acid.[1] The analysis of this and other bile acid intermediates is crucial for studying lipid metabolism, liver function, and diagnosing certain metabolic disorders such as Cerebrotendinous Xanthomatosis (CTX) and Zellweger Syndrome.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of sterols and bile acids due to its high chromatographic resolution.[4][5] However, the polar nature and low volatility of 5β-Cholestane-3α,7α,12α-triol, owing to its three hydroxyl groups, necessitate a chemical derivatization step to increase its thermal stability and volatility for GC analysis.[6] This protocol employs a robust trimethylsilylation (TMS) procedure to convert the hydroxyl groups into their corresponding TMS-ethers, rendering the molecule suitable for GC-MS analysis. Electron Ionization (EI) mass spectrometry then provides characteristic fragmentation patterns for confident identification and quantification.[4]

Experimental Workflow Overview

The analytical process involves several distinct stages, each critical for achieving accurate and reproducible results. The causality of this workflow is designed to efficiently isolate the analyte from complex matrices, chemically modify it for compatibility with the instrumentation, and perform the final separation and detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Lipids Drydown Evaporation to Dryness (under Nitrogen) Extraction->Drydown Concentrate Analyte Deriv Trimethylsilylation (TMS) - Convert -OH to -OTMS groups Drydown->Deriv Increase Volatility GC Gas Chromatography - Separation Deriv->GC Inject Sample MS Mass Spectrometry - Detection & Identification GC->MS Elution Data Data Acquisition & Analysis MS->Data

Caption: Workflow for GC-MS analysis of 5β-Cholestane-3α,7α,12α-triol.

Materials and Reagents

  • Solvents: Methanol, Pyridine, n-Hexane (all HPLC or GC grade)

  • Derivatization Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Alternatively: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-Trimethylsilylimidazole (TSIM)

  • Internal Standard (IS): Epicoprostanol or 5α-cholestane

  • Apparatus: Glass centrifuge tubes, nitrogen evaporator, heating block, GC-MS system.

Detailed Protocols

Sample Preparation and Extraction (from Serum/Plasma)

The objective of this stage is to isolate the lipophilic sterol fraction from the complex biological matrix.

  • Aqueous Dilution: In a glass tube, pipette 100 µL of serum or plasma. Add the internal standard.

  • Alkaline Hydrolysis (Saponification): Add 1 mL of 1M ethanolic KOH. This step cleaves any esterified sterols to their free form. Vortex vigorously and incubate at 60°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 2 mL of n-hexane. Vortex for 2 minutes to extract the non-saponifiable lipids, including 5β-Cholestane-3α,7α,12α-triol, into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.[7]

  • Collection: Carefully transfer the upper organic (n-hexane) layer to a clean glass autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is crucial to remove all solvent before derivatization.[7]

Derivatization: Trimethylsilylation

This is the most critical chemical step. The silylation reaction converts the polar hydroxyl groups into non-polar trimethylsilyl ethers, making the analyte sufficiently volatile for gas chromatography.

  • Reagent Addition: To the dried residue from step 4.1.6, add 50 µL of pyridine to ensure the sample is fully dissolved, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex briefly. Heat the vial at 70°C for 60 minutes in a heating block or oven. This ensures the derivatization reaction proceeds to completion.[4]

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.

GC-MS Instrumental Parameters

Optimal instrument conditions are paramount for achieving good chromatographic separation and sensitive detection. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.[8][9]

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.[8]
Inlet Temperature280 °CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier GasHelium, constant flow at 1.0 mL/minInert gas providing good chromatographic efficiency.
Column30 m x 0.25 mm ID x 0.25 µm film thickness, low-polarity phase (e.g., 5% Phenyl Methylpolysiloxane)Standard column for sterol analysis, providing good separation based on boiling point.[9][10]
Oven Temperature ProgramInitial: 180 °C (hold 1 min), Ramp 1: 20 °C/min to 250 °C, Ramp 2: 5 °C/min to 300 °C (hold 10 min)Temperature gradient allows for the separation of a wide range of compounds with different volatilities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.[4]
Ion Source Temperature230 °CStandard operating temperature to maintain analyte integrity.
Transfer Line Temperature300 °CPrevents condensation of the analyte as it transfers from the GC to the MS.[8]
Acquisition ModeScan: m/z 50-750 (for identification)SIM: Monitor specific ions (for quantification)Scan mode provides full spectral information, while SIM mode enhances sensitivity and selectivity.[11]

Expected Results and Data Interpretation

The derivatization process adds three trimethylsilyl groups to the 5β-Cholestane-3α,7α,12α-triol molecule.

  • Molecular Weight (Analyte): C₂₇H₄₈O₃ = 420.7 g/mol [2]

  • Molecular Weight (Tris-TMS Derivative): C₃₆H₇₂O₃Si₃ ≈ 637.2 g/mol

Upon electron ionization, the derivatized molecule will fragment in a predictable manner. The resulting mass spectrum provides a chemical fingerprint for identification.

Ion (m/z)DescriptionSignificance
636[M]⁺• (Molecular Ion)Confirms the molecular weight of the fully derivatized analyte.
621[M-15]⁺ (Loss of CH₃)A common fragment from TMS derivatives, resulting from the loss of a methyl group.[12]
546[M-90]⁺ (Loss of Trimethylsilanol, (CH₃)₃SiOH)Characteristic fragmentation of TMS-ethers, indicating the presence of a hydroxyl group.
456[M-90-90]⁺ (Loss of two Trimethylsilanol molecules)Indicates the presence of at least two derivatized hydroxyl groups.
366[M-90-90-90]⁺ (Loss of three Trimethylsilanol molecules)Confirms the presence of three derivatized hydroxyl groups.
129Fragment from cleavage of the steroid D-ring with the side chainA common fragment ion in the mass spectra of TMS-derivatized sterols.

For quantitative analysis using Selected Ion Monitoring (SIM), monitoring the molecular ion (m/z 636) and a prominent, specific fragment ion (e.g., m/z 546 or 456) is recommended to ensure both sensitivity and specificity.

Method Validation and Trustworthiness

To ensure the reliability of results, a self-validating system should be established. This involves:

  • Internal Standard: The consistent use of an internal standard is critical to correct for variations in extraction efficiency and injection volume.[4]

  • Calibration: A calibration curve should be generated using certified standards of 5β-Cholestane-3α,7α,12α-triol to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Quality Control: Samples with known concentrations should be run alongside unknown samples to monitor the precision and accuracy of the assay.

Conclusion

The GC-MS method detailed in this application note provides a comprehensive and reliable protocol for the analysis of 5β-Cholestane-3α,7α,12α-triol. By carefully following the steps for sample preparation, derivatization, and instrumental analysis, researchers can achieve the sensitivity and specificity required for meaningful biological investigation in the fields of metabolomics and clinical research.

References

  • Lübben, M., & Spiteller, G. (2021). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. National Institutes of Health. Retrieved from [Link]

  • Schlag, S., & Vetter, W. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. National Institutes of Health. Retrieved from [Link]

  • Araújo, A. M. C. (n.d.). Development and validation of a GC-MS based method to analyse faecal bile acids. CORE. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Bile Acid by GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). A representative mass spectrometric fragmentation pattern of major sterols (trimethylsiloxy [TMS] derivatives). Retrieved from [Link]

  • Perona, J. S., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Retrieved from [Link]

  • Phillips, K. M., et al. (n.d.). Gas Chromatographic Analysis of Plant Sterols. American Oil Chemists' Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha-triol. PubChem. Retrieved from [Link]

  • Schlag, S., & Vetter, W. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0001457). Retrieved from [Link]

  • Kollmeier, A. S., & Parr, M. K. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using low-resolution gas chromatography/mass spectrometry: A practical approach. Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Retrieved from [Link]

  • Sharkey, A. G., et al. (n.d.). Mass Spectra of Trimethylsilyl Derivatives. ACS Publications. Retrieved from [Link]

  • Agilent. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Retrieved from [Link]

  • Petersson, G. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Bile Acid by GC-MS. Retrieved from [Link]

  • Fobker, M., et al. (2016). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. PubMed. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5β-cholestane-3α,7α,12α-triol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol. PubChem. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol (HMDB0000524). Retrieved from [Link]

  • Dayal, B., et al. (1976). Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol GC-MS (TMS_1_2) - 70eV, Positive (HMDB0000524). Retrieved from [Link]

  • Dayal, B., et al. (1976). Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol. PubMed. Retrieved from [Link]

Sources

Application Note & Protocol: High-Recovery Extraction of 5β-Cholestane-3α,7α,12α-triol from Liver Tissue for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5β-Cholestane-3α,7α,12α-triol in Liver Physiology

5β-Cholestane-3α,7α,12α-triol is a critical intermediate in the classical (or neutral) pathway of bile acid biosynthesis, representing a key step in the catabolism of cholesterol within the liver.[1][2][3] The conversion of cholesterol to primary bile acids, cholic acid and chenodeoxycholic acid, is essential for the digestion and absorption of dietary fats and fat-soluble vitamins.[2][4] 5β-Cholestane-3α,7α,12α-triol is formed from 7α,12α-dihydroxycholest-4-en-3-one and is a direct precursor to cholic acid.[5][6]

The accurate quantification of this and other bile acid precursors in liver tissue is paramount for studying the intricate regulation of cholesterol homeostasis, diagnosing inborn errors of bile acid synthesis, and investigating drug-induced liver injury (DILI).[7][8] Dysregulation in the bile acid synthesis pathway, and consequently the hepatic concentrations of its intermediates, can serve as a sensitive biomarker for hepatobiliary diseases and metabolic disorders.[2][7]

This document provides a comprehensive, field-proven protocol for the high-efficiency extraction of 5β-Cholestane-3α,7α,12α-triol from liver tissue. The methodology is designed to yield a clean extract with high analyte recovery, suitable for sensitive quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][9]

Principle of the Method: A Hybrid Approach for Comprehensive Extraction

This protocol employs a robust, two-stage extraction strategy that combines the strengths of liquid-liquid extraction (LLE) with a subsequent solid-phase extraction (SPE) cleanup. This hybrid approach ensures the effective removal of interfering macromolecules like proteins and complex lipids while concentrating the target analyte.

  • Stage 1: Liquid-Liquid Extraction (LLE) based on the Folch Method. The foundational step is an adaptation of the well-established Folch method, which utilizes a chloroform/methanol solvent system (2:1, v/v).[10][11][12] This solvent mixture is highly effective at disrupting cell membranes and homogenizing the liver tissue, creating a single-phase solution with the tissue lipids and metabolites.[11][13] The addition of a salt solution induces a phase separation, partitioning the polar, interfering compounds into the upper aqueous/methanolic phase, while the target analyte, along with other lipids, is retained in the lower chloroform phase.[10][14]

  • Stage 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration. While LLE is excellent for initial extraction, the resulting chloroform phase contains a complex mixture of lipids that can cause matrix effects during LC-MS/MS analysis. A subsequent SPE step using a C18 reversed-phase cartridge is employed to purify and concentrate the bile acid precursor.[15] The C18 sorbent retains the relatively nonpolar 5β-Cholestane-3α,7α,12α-triol while allowing more polar and non-polar interfering compounds to be washed away. The analyte is then eluted with a stronger organic solvent, providing a clean, concentrated sample ready for analysis.[15]

This sequential methodology ensures high recovery and purity, which are critical for accurate and reproducible quantification in complex biological matrices like the liver.[15]

Experimental Workflow Overview

The entire process, from tissue preparation to the final extract, is depicted in the workflow diagram below. This visualization provides a clear, high-level overview of the protocol's key stages.

Extraction_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation tissue 1. Weigh ~50 mg Frozen Liver Tissue homogenize 2. Homogenize in PBS with Ceramic Beads tissue->homogenize is_spike 3. Spike with Internal Standard homogenize->is_spike add_solvents 4. Add Chloroform:Methanol (2:1) is_spike->add_solvents vortex_shake 5. Vortex & Shake add_solvents->vortex_shake add_salt 6. Add 0.9% NaCl Induce Phase Separation vortex_shake->add_salt centrifuge_lle 7. Centrifuge (1,500 x g, 10 min) add_salt->centrifuge_lle collect_lower 8. Collect Lower Organic Phase centrifuge_lle->collect_lower dry_down_lle 9. Evaporate to Dryness under Nitrogen collect_lower->dry_down_lle reconstitute 10. Reconstitute in 5% Methanol dry_down_lle->reconstitute load_sample 12. Load Sample reconstitute->load_sample condition_spe 11. Condition C18 SPE Cartridge (Methanol then Water) condition_spe->load_sample wash_spe 13. Wash with Water & 15% Methanol load_sample->wash_spe elute_spe 14. Elute with Methanol wash_spe->elute_spe dry_down_final 15. Evaporate to Dryness elute_spe->dry_down_final reconstitute_final 16. Reconstitute in Mobile Phase dry_down_final->reconstitute_final analyze 17. Analyze via LC-MS/MS reconstitute_final->analyze

Caption: Workflow for the extraction of 5β-Cholestane-3α,7α,12α-triol from liver tissue.

Materials and Reagents

Equipment
  • Homogenizer (e.g., Bead Ruptor, Precellys)

  • Microcentrifuge, refrigerated

  • Vortex mixer

  • Orbital shaker

  • Nitrogen evaporation system

  • Solid-Phase Extraction (SPE) vacuum manifold

  • Analytical balance

  • Calibrated pipettes

Consumables
  • 2.0 mL screw-cap homogenization tubes with ceramic beads

  • 15 mL conical centrifuge tubes (polypropylene)

  • Glass test tubes for evaporation

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Syringe filters (0.22 µm, PTFE) for final sample filtration

  • LC-MS vials with inserts

Chemicals and Reagents
  • 5β-Cholestane-3α,7α,12α-triol analytical standard

  • Isotopically labeled internal standard (e.g., Cholic acid-d4 or a suitable C27 precursor analog)

  • Chloroform, HPLC grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Sodium Chloride (NaCl), ACS grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nitrogen gas, high purity

Detailed Step-by-Step Protocol

Note: Perform all extraction steps on ice or at 4°C where indicated to minimize enzymatic degradation.

Part A: Tissue Homogenization and Internal Standard Spiking
  • Tissue Preparation: Accurately weigh approximately 50 mg (± 5 mg) of frozen liver tissue and place it into a pre-chilled 2.0 mL screw-cap homogenization tube containing ceramic beads. Record the exact weight.

    • Rationale: Starting with a frozen sample minimizes metabolic activity post-collection. Accurate weighing is crucial for normalizing the final concentration to tissue mass.

  • Homogenization: Add 500 µL of ice-cold PBS (pH 7.4) to the tube. Homogenize the tissue using a bead-based homogenizer until a uniform suspension is achieved (typically 2-3 cycles of 30 seconds).

  • Internal Standard (IS) Spiking: To the homogenate, add a known amount of isotopically labeled internal standard (e.g., 10 µL of a 1 µg/mL solution).

    • Rationale: The internal standard is added early to account for analyte loss during all subsequent extraction, evaporation, and reconstitution steps, ensuring accurate quantification.

Part B: Liquid-Liquid Extraction (LLE)
  • Solvent Addition: Add 1.5 mL of a 2:1 (v/v) Chloroform:Methanol solution to the homogenate.

  • Extraction: Tightly cap the tube and vortex vigorously for 1 minute. Place the tube on an orbital shaker at room temperature for 20 minutes to ensure thorough extraction.[11]

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the tube. Vortex for 30 seconds.[11]

    • Rationale: The addition of the salt solution breaks the single-phase miscibility of the chloroform/methanol/water mixture, creating two distinct phases. This partitions the highly polar molecules into the upper aqueous phase.

  • Centrifugation: Centrifuge the mixture at 1,500 x g for 10 minutes at 4°C. This will result in a clear separation of two phases, with a protein disk at the interface.[10]

  • Collection of Organic Phase: Carefully aspirate and discard the upper aqueous layer. Using a clean glass pipette, transfer the lower chloroform layer to a clean glass test tube, avoiding the protein disk.

  • Evaporation: Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen at 37°C.

Part C: Solid-Phase Extraction (SPE) Cleanup
  • Sample Reconstitution: Reconstitute the dried extract in 1 mL of 5% Methanol in water. Vortex for 30 seconds to ensure the residue is fully dissolved.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of Methanol followed by 2 mL of LC-MS grade water through the cartridge. Do not allow the cartridge to go dry.[15]

    • Rationale: Conditioning with methanol activates the C18 functional groups, and equilibrating with water prepares the stationary phase for the aqueous sample loading.

  • Sample Loading: Load the entire reconstituted sample from step 10 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of LC-MS grade water, followed by 1 mL of 15% Methanol in water to remove polar impurities.

  • Elution: Elute the target analyte, 5β-Cholestane-3α,7α,12α-triol, from the cartridge by adding 1.5 mL of 100% Methanol. Collect the eluate in a clean glass tube.

  • Final Evaporation: Evaporate the methanolic eluate to dryness under a stream of nitrogen at 37°C.

Part D: Final Preparation for LC-MS/MS Analysis
  • Final Reconstitution: Reconstitute the final dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 Methanol:Water). Vortex thoroughly.

  • Analysis: Transfer the final solution to an LC-MS vial, filtering if necessary, for analysis.

Quantification and Expected Performance

Quantification is achieved by creating a calibration curve using the analytical standard and the same internal standard concentration. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the standards.

Parameter Expected Value Notes
Analyte Recovery > 85%Recovery should be assessed by comparing pre-extraction spiked samples to post-extraction spiked samples.[15]
Intra-assay Precision (%CV) < 10%Assessed by analyzing replicate extractions of the same sample pool in a single run.[3][8]
Inter-assay Precision (%CV) < 15%Assessed by analyzing replicate extractions of the same sample pool on different days.[3][8]
Lower Limit of Quantification (LLOQ) Dependent on LC-MS/MS systemTypically in the low ng/g to pg/g of tissue range.[9]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete homogenization or extraction.Ensure tissue is fully homogenized. Increase shaking time during LLE.
SPE cartridge ran dry before sample loading.Re-condition the cartridge. Always maintain a layer of liquid above the sorbent bed.
Inefficient elution from SPE cartridge.Ensure 100% methanol is used for elution; consider a second elution step.
High Variability between Replicates Inconsistent tissue weighing or sample loss.Use a calibrated analytical balance. Be meticulous during liquid transfer steps.
Incomplete reconstitution before analysis.Increase vortexing time after adding the final reconstitution solvent.
High Matrix Effects in LC-MS/MS Incomplete removal of phospholipids.Ensure complete phase separation during LLE. Do not disturb the protein/lipid interface when collecting the chloroform layer.
Insufficient washing during SPE.Ensure wash steps are performed correctly with the specified solvent compositions.

Conclusion

This application note provides a detailed and robust protocol for the extraction of the bile acid precursor 5β-Cholestane-3α,7α,12α-triol from liver tissue. By combining the comprehensive solubilization of a Folch-based liquid-liquid extraction with the targeted cleanup of solid-phase extraction, this method yields a clean sample with high analyte recovery. The protocol is designed to be self-validating through the early incorporation of an internal standard, ensuring high-quality, reproducible data suitable for demanding research and drug development applications. Adherence to this guide will enable researchers to reliably quantify this key intermediate in the bile acid synthesis pathway, facilitating deeper insights into liver function and disease.

References

  • Na-Rungsri, K., et al. (2021). Improved Folch Method for Liver-Fat Quantification. PubMed Central. Retrieved from [Link]

  • MMPC (Mouse Metabolic Phenotyping Centers). (2013). Tissue TG & TC Protocol. Retrieved from [Link]

  • Troppmann, L., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. PubMed. Retrieved from [Link]

  • GERLI Lipidomics and Plant Lipidomics. (n.d.). General procedure. Cyberlipid. Retrieved from [Link]

  • Slideshare. (n.d.). Lipid extraction by folch method. Retrieved from [Link]

  • Parra, P., et al. (2018). Enzymatic Quantification of Liver Lipids After Folch Extraction. PubMed. Retrieved from [Link]

  • Troppmann, L., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). List of bile acids included in the LC-MS/MS method for quantification. Retrieved from [Link]

  • Han, J., et al. (2021). Targeted LC-MS/MS Profiling of Bile Acids in Various Animal Tissues. ACS Publications. Retrieved from [Link]

  • Ceglarek, U., et al. (2009). Rapid quantification of conjugated and unconjugated bile acids and C27 precursors in dried blood spots and small volumes of serum. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Retrieved from [Link]

  • Igarashi, K., et al. (2021). One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. ACS Omega. Retrieved from [Link]

  • Zheng, X., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers. Retrieved from [Link]

  • Caron, C., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. National Institutes of Health. Retrieved from [Link]

  • Zheng, X., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. PubMed Central. Retrieved from [Link]

  • Hagio, M., et al. (2018). Extraction of Bile Acids from Biological Samples and Quantification Using Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Shoda, J., et al. (2007). Bile acids: analysis in biological fluids and tissues. PubMed Central. Retrieved from [Link]

  • de Souza, I. D., et al. (2018). Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids. Analyst (RSC Publishing). Retrieved from [Link]

  • Björkhem, I., et al. (1968). Formation of bile acids in man: conversion of cholesterol into 5β-cholestane-3α,7α,12α-triol in liver homogenates. PubMed Central. Retrieved from [Link]

  • Björkhem, I., et al. (1968). Formation of bile acids in man: conversion of cholesterol into 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol in liver homogenates. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Utilizing 5β-Cholestane-3α,7α,12α-triol as an Internal Standard in Quantitative Mass Spectrometry for Bile Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

I. Foundational Principles: The Rationale for 5β-Cholestane-3α,7α,12α-triol as an Internal Standard

In the landscape of quantitative bioanalysis by mass spectrometry, the use of an appropriate internal standard (IS) is paramount for achieving accuracy, precision, and reproducibility. The IS serves to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS should be a compound that is not naturally present in the biological matrix being analyzed, yet mimics the physicochemical behavior of the analytes of interest throughout the analytical workflow.

5β-Cholestane-3α,7α,12α-triol emerges as a strong candidate for an internal standard in the analysis of bile acids. Its core cholestane structure is shared with endogenous bile acids, ensuring similar extraction efficiency from complex matrices like plasma, serum, or tissue homogenates. Furthermore, its hydroxyl groups at the 3α, 7α, and 12α positions mirror the hydroxylation patterns of key primary bile acids such as cholic acid, providing comparable chromatographic retention and ionization response in mass spectrometry.[1][2] As an intermediate in bile acid biosynthesis, it is typically present at very low to undetectable levels in most biological samples, minimizing the risk of interference with the measurement of endogenous analytes.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5β-cholestane-3α,7α,12α-triol as an internal standard for the quantitative analysis of bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

II. Physicochemical Properties of 5β-Cholestane-3α,7α,12α-triol

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development. Key properties of 5β-cholestane-3α,7α,12α-triol are summarized in the table below.

PropertyValueReference
Molecular Formula C27H48O3[1]
Molecular Weight 420.7 g/mol [1]
Monoisotopic Mass 420.36034539 Da[1]
Physical Description Solid
Topological Polar Surface Area 60.7 Ų[1]
XLogP3 6.7[1]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 3[4]

III. Experimental Protocols

The following protocols are provided as a robust starting point for the development and validation of a quantitative LC-MS/MS method for bile acids using 5β-cholestane-3α,7α,12α-triol as an internal standard.

A. Preparation of Stock Solutions and Standards
  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of 5β-cholestane-3α,7α,12α-triol and dissolve it in 1 mL of methanol.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Store at -20°C.

  • Working Internal Standard Solution (1 µg/mL):

    • Dilute the 1 mg/mL stock solution 1:1000 with methanol. This working solution will be used to spike all calibration standards, quality control samples, and study samples.

  • Analyte Stock Solutions (1 mg/mL each):

    • Prepare individual stock solutions for each bile acid analyte of interest (e.g., cholic acid, chenodeoxycholic acid, deoxycholic acid, lithocholic acid, and their conjugated forms) in methanol.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by serial dilution of the analyte stock solutions in a surrogate matrix (e.g., charcoal-stripped serum or a synthetic matrix).

    • The concentration range should encompass the expected physiological or pharmacological concentrations of the bile acids.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

B. Sample Preparation: Protein Precipitation and Extraction

This protocol is suitable for serum or plasma samples.

  • Sample Aliquoting:

    • To 100 µL of each calibration standard, QC sample, or study sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL working internal standard solution.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new set of tubes.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Aliquot Sample (100 µL) add_is 2. Add Internal Standard (10 µL of 1 µg/mL 5β-cholestane-3α,7α,12α-triol) sample->add_is precipitate 3. Protein Precipitation (400 µL Acetonitrile) add_is->precipitate centrifuge 4. Centrifugation (14,000 x g, 10 min) precipitate->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer evaporate 6. Evaporation to Dryness transfer->evaporate reconstitute 7. Reconstitution (100 µL Mobile Phase) evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

Caption: Workflow for bile acid extraction from serum/plasma.

C. LC-MS/MS Analytical Method

The following is a representative LC-MS/MS method. Optimization will be required based on the specific instrument and analytes.

Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
0.0
1.0
8.0
10.0
12.0
12.1
15.0

Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Example MRM Transitions

The following are hypothetical MRM transitions for 5β-cholestane-3α,7α,12α-triol and cholic acid. These must be optimized empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5β-Cholestane-3α,7α,12α-triol (IS)419.4 [M-H]⁻To be determinedTo be determined
Cholic Acid407.3 [M-H]⁻343.320
Chenodeoxycholic Acid391.3 [M-H]⁻345.320
Deoxycholic Acid391.3 [M-H]⁻255.225
Lithocholic Acid375.3 [M-H]⁻375.315
Glycocholic Acid464.3 [M-H]⁻74.022
Taurocholic Acid514.3 [M-H]⁻80.028

Note: The fragmentation of 5β-cholestane-3α,7α,12α-triol in negative ion mode may be less efficient than that of bile acids due to the absence of a carboxylic acid group. Optimization of source conditions and consideration of adduct formation (e.g., [M+HCOO]⁻) is recommended.

IV. Method Validation: A Self-Validating System

A quantitative bioanalytical method must be rigorously validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes and IS from endogenous components in the matrix.

  • Calibration Curve: The relationship between instrument response and known concentrations of the analytes. A minimum of six non-zero standards should be used.

  • Accuracy and Precision: The closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). Assessed at LLOQ, LQC, MQC, and HQC levels.

  • Recovery: The extraction efficiency of the analytes and IS from the biological matrix.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analytes and IS.

  • Stability: The stability of the analytes and IS in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Logical Relationship of Validation Parameters

G cluster_core Core Performance cluster_foundation Foundational Parameters cluster_robustness Robustness Accuracy Accuracy Precision Precision Selectivity Selectivity Calibration Calibration Curve Selectivity->Calibration LLOQ Lower Limit of Quantification Calibration->LLOQ LLOQ->Accuracy LLOQ->Precision Recovery Recovery Recovery->Accuracy Recovery->Precision MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->Accuracy Stability->Precision

Caption: Interdependence of method validation parameters.

V. Conclusion

5β-Cholestane-3α,7α,12α-triol presents a promising option as an internal standard for the quantitative analysis of bile acids by LC-MS/MS due to its structural similarity and low endogenous abundance. The protocols and validation guidance provided herein offer a comprehensive framework for the development of a robust and reliable bioanalytical method. As with any analytical method, thorough optimization and validation are essential to ensure data quality and integrity in research and drug development settings.

VI. References

  • PubChem. 5beta-Cholestane-3alpha,7alpha,12alpha-triol. Available from: [Link]

  • PubChem. 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol. Available from: [Link]

  • PubChem. 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 5β-cholestane-3α,7α,12α-triol. Available from: [Link]

  • Human Metabolome Database. This compound (HMDB0001457). Available from: [Link]

  • Journal of Lipid Research. Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol. Available from: [Link]

  • ResearchGate. Synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol. Available from: [Link]

  • Journal of Lipid Research. New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol. Available from: [Link]

  • Journal of Chromatography B. A simple and reliable bile acid assay in human serum by LC-MS/MS. Available from: [Link]

  • Agilent. A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Available from: [Link]

  • MDPI. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Available from: [Link]

  • NIST Chemistry WebBook. 5β-cholestane, 3α,7β,12α-trihydroxy, TMS. Available from: [Link]

  • Journal of Mass Spectrometry. Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives. Available from: [Link]

  • MDPI. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Available from: [Link]

  • Reactome. Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol. Available from: [Link]

  • Journal of Lipid Research. Sensitive analysis of serum 3alpha, 7alpha, 12alpha,24-tetrahydroxy- 5beta-cholestan-26-oic acid diastereomers using gas chromatography-mass spectrometry and its application in peroxisomal D-bifunctional protein deficiency. Available from: [Link]

  • MDPI. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Available from: [Link]

  • NIST Chemistry WebBook. Cholestan-3-ol, (3β,5β)-, TMS derivative. Available from: [Link]

  • ResearchGate. Cholestane-3β,5α,6β-triol in lipidosis: High levels in Niemann Pick type C, Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency. Available from: [Link]

  • J-GLOBAL. 5β-Cholestane-3α,7α,12α-triol. Available from: [Link]

  • Journal of Lipid Research. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. Available from: [Link]

  • Cell Death & Disease. Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Available from: [Link]

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Application Notes and Protocols: In Vitro Metabolism of 5β-Cholestane-3α,7α,12α-triol in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Unraveling a Key Step in Bile Acid Synthesis

5β-Cholestane-3α,7α,12α-triol is a critical intermediate in the classical (or neutral) pathway of bile acid synthesis, a fundamental metabolic process for cholesterol homeostasis. The metabolism of this triol represents a key juncture leading to the formation of primary bile acids, cholic acid and chenodeoxycholic acid. Understanding the enzymatic conversion of 5β-Cholestane-3α,7α,12α-triol in the liver is paramount for elucidating the regulation of bile acid production and its dysregulation in various metabolic disorders. This application note provides a comprehensive guide for studying the in vitro metabolism of 5β-Cholestane-3α,7α,12α-triol using liver microsomes, a well-established model system that retains the activity of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

The primary metabolic transformation of 5β-Cholestane-3α,7α,12α-triol in human liver microsomes is hydroxylation of the steroid side chain. This reaction is a prerequisite for the subsequent cleavage of the side chain and the formation of the C24 bile acid skeleton. This guide will detail the experimental protocols to investigate this metabolic step, identify the resulting metabolites, and characterize the kinetics of the enzymatic reaction.

Scientific Rationale and Experimental Causality

The choice of liver microsomes as the in vitro system is based on their enrichment in CYP enzymes, which are membrane-bound proteins located in the endoplasmic reticulum.[1] These enzymes are the primary catalysts for the oxidative metabolism of a vast array of endogenous and exogenous compounds, including steroids and bile acid precursors. By providing a concentrated source of these enzymes, liver microsomes offer a robust and reproducible platform to study the metabolism of 5β-Cholestane-3α,7α,12α-triol in a controlled environment.

The experimental design focuses on incubating the substrate with liver microsomes in the presence of necessary cofactors, primarily NADPH, which provides the reducing equivalents for the CYP catalytic cycle. The reaction is then terminated, and the resulting mixture is analyzed using highly sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to identify and quantify the parent compound and its metabolites.

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the metabolic context of 5β-Cholestane-3α,7α,12α-triol and the general workflow for its in vitro metabolism study.

Bile_Acid_Synthesis_Pathway Cholesterol Cholesterol Seven_alpha_hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->Seven_alpha_hydroxycholesterol CYP7A1 Seven_alpha_hydroxy_4_cholesten_3_one 7α-Hydroxy-4-cholesten-3-one Seven_alpha_hydroxycholesterol->Seven_alpha_hydroxy_4_cholesten_3_one Five_beta_cholestane_3a_7a_diol 5β-Cholestane-3α,7α-diol Seven_alpha_hydroxy_4_cholesten_3_one->Five_beta_cholestane_3a_7a_diol Target 5β-Cholestane-3α,7α,12α-triol Five_beta_cholestane_3a_7a_diol->Target CYP8B1 Metabolite 5β-Cholestane-3α,7α,12α,25-tetrol Target->Metabolite CYP3A4 Cholic_Acid Cholic Acid Metabolite->Cholic_Acid Further Metabolism

Figure 1: Simplified classical bile acid synthesis pathway highlighting the position of 5β-Cholestane-3α,7α,12α-triol and its primary microsomal metabolite.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - 5β-Cholestane-3α,7α,12α-triol - Liver Microsomes - NADPH Regenerating System - Buffers Preincubation Pre-incubate Microsomes and Substrate Reagents->Preincubation Incubate Incubate at 37°C Terminate Terminate Reaction (e.g., with cold acetonitrile) Incubate->Terminate Initiate Initiate Reaction with NADPH Preincubation->Initiate Initiate->Incubate Sample_Prep Sample Preparation (Centrifugation, SPE) Terminate->Sample_Prep HPLC_MS HPLC-MS/MS Analysis Sample_Prep->HPLC_MS Data_Analysis Data Analysis and Interpretation HPLC_MS->Data_Analysis

Figure 2: General experimental workflow for the in vitro metabolism of 5β-Cholestane-3α,7α,12α-triol in liver microsomes.

Materials and Reagents

ReagentSupplierCatalog No.Storage
5β-Cholestane-3α,7α,12α-triolSteraloids Inc.C6850-0002-8°C
Pooled Human Liver MicrosomesCorning452161-80°C
NADPH Regenerating System (Solution A & B)Corning451200-20°C
Potassium Phosphate Buffer (0.5 M, pH 7.4)Sigma-AldrichP8584Room Temp
Magnesium Chloride (1 M)Sigma-AldrichM1028Room Temp
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4Room Temp
Methanol (LC-MS Grade)Fisher ScientificA456-4Room Temp
Water (LC-MS Grade)Fisher ScientificW6-4Room Temp
Formic Acid (LC-MS Grade)Thermo Scientific85178Room Temp
Internal Standard (e.g., d4-Cholic Acid)C/D/N IsotopesD-5618-20°C

Experimental Protocols

Protocol 1: In Vitro Incubation of 5β-Cholestane-3α,7α,12α-triol with Human Liver Microsomes

This protocol outlines the procedure for incubating the substrate with human liver microsomes to assess its metabolic stability and identify potential metabolites.

1. Preparation of Reagents:

  • 100 mM Potassium Phosphate Buffer (pH 7.4): Dilute the 0.5 M stock solution with LC-MS grade water.

  • 10 mM 5β-Cholestane-3α,7α,12α-triol Stock Solution: Dissolve an appropriate amount of the compound in methanol.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions. This typically involves mixing Solution A (NADP+, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).

  • Liver Microsomes: Thaw pooled human liver microsomes on ice immediately before use. Dilute to a working concentration of 2 mg/mL in 100 mM potassium phosphate buffer.

2. Incubation Procedure:

  • In a microcentrifuge tube, combine the following reagents for a final volume of 200 µL:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 10 mM MgCl₂

    • Diluted Human Liver Microsomes (final concentration 0.5 - 1.0 mg/mL)

    • 5β-Cholestane-3α,7α,12α-triol (final concentration 1 - 50 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an appropriate internal standard (e.g., d4-Cholic Acid at 100 nM).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

3. Control Incubations:

  • No NADPH: Replace the NADPH regenerating system with an equal volume of buffer to assess non-NADPH dependent metabolism.

  • Heat-inactivated microsomes: Heat the microsomal suspension at 95°C for 10 minutes before adding it to the incubation mixture to control for non-enzymatic degradation.

  • Zero-time point (T=0): Add the termination solvent before the addition of the NADPH regenerating system.

Protocol 2: HPLC-MS/MS Analysis of 5β-Cholestane-3α,7α,12α-triol and its Metabolites

This protocol provides a starting point for the development of a robust HPLC-MS/MS method for the separation and quantification of the parent compound and its hydroxylated metabolites.

1. HPLC System and Column:

  • HPLC System: A system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is a suitable starting point.[2]

2. Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

3. Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
1.030
8.095
10.095
10.130
12.030
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes should be evaluated for optimal sensitivity. Negative ion mode is often preferred for bile acids.[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5β-Cholestane-3α,7α,12α-triol421.4 [M+H]⁺ / 419.4 [M-H]⁻Optimize based on fragmentationOptimize
5β-Cholestane-3α,7α,12α,25-tetrol437.4 [M+H]⁺ / 435.4 [M-H]⁻Optimize based on fragmentationOptimize
d4-Cholic Acid (IS)413.3 [M+H]⁺ / 411.3 [M-H]⁻Optimize based on fragmentationOptimize

Note: The exact m/z values and collision energies must be optimized for the specific instrument used.

Data Analysis and Interpretation

The primary outcome of this study will be the characterization of the metabolism of 5β-Cholestane-3α,7α,12α-triol. The disappearance of the parent compound over time can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). The appearance of metabolite peaks will confirm the metabolic pathway.

Key Findings from Literature:

  • The major metabolite of 5β-Cholestane-3α,7α,12α-triol in human liver microsomes is 5β-cholestane-3α,7α,12α,25-tetrol , formed via 25-hydroxylation.

  • The primary enzyme responsible for this reaction is CYP3A4 . Minor contributions may come from other CYP3A isoforms and other CYPs.[4][5][6][7]

  • Formation of 23- and 24-hydroxylated products may also be observed as minor metabolites.

By comparing the metabolic rates in the presence and absence of specific CYP inhibitors or by using recombinant CYP enzymes, the contribution of individual CYP isoforms can be further elucidated.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for investigating the in vitro metabolism of 5β-Cholestane-3α,7α,12α-triol in liver microsomes. This experimental approach allows for the identification of key metabolites and the characterization of the enzymes involved, providing valuable insights into the regulation of bile acid synthesis. Future studies could extend this work to investigate species differences in metabolism, the impact of genetic polymorphisms in CYP enzymes, and the potential for drug-drug interactions that may modulate this critical metabolic pathway. A thorough understanding of the factors governing the metabolism of this key bile acid precursor is essential for the development of therapeutic strategies targeting metabolic diseases.

References

  • Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. (2020). National Institutes of Health. [Link]

  • Cholic acid biosynthesis: conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into 5beta-cholestane-3alpha,7alpha, 12alpha,24beta,25-pentol by human and rat liver microsomes. (1977). PubMed. [Link]

  • A simple and reliable bile acid assay in human serum by LC‐MS/MS. (2022). National Institutes of Health. [Link]

  • Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (1989). MDPI. [Link]

  • Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. (n.d.). LabRulez LCMS. [Link]

  • A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. (2023). Agilent. [Link]

  • Novel pathways of bile acid metabolism involving CYP3A4. (n.d.). PubMed. [Link]

  • Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. (2016). Biologie. [Link]

  • The role of CYP3A4 in the biotransformation of bile acids and therapeutic implication for cholestasis. (n.d.). PubMed. [Link]

  • sample preparation guideline for extraction of polar metabolites from adherent or. (n.d.). Unknown Source. [Link]

  • Novel pathways of bile acid metabolism involving CYP3A4. (2025). ResearchGate. [Link]

  • Oxidation of 5 beta-cholestane-3alpha, 7alpha, 12alpha-triol by rat liver microsomes. (1970). PubMed. [Link]

  • Novel insights into bile acid detoxification via CYP, UGT and SULT enzymes. (2022). PubMed. [Link]

  • Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. (n.d.). PubMed. [Link]

  • Simplified LC-MS Method for Analysis of Sterols in Biological Samples. (2020). National Institutes of Health. [Link]

  • Sterols Mass Spectra Protocol. (2007). LIPID MAPS. [Link]

  • An In Vitro Model for Predicting In Vivo Inhibition of Cytochrome P450 3A4 by Metabolic Intermediate Complex Formation. (n.d.). ResearchGate. [Link]

  • Conversion of 7-alpha,12-alpha-dihydroxycholest-4-en-3-one to 5-alpha-cholestane-3-alpha, 7-alpha,12-alpha-triol by Iguana Liver Microsomes. (1968). PubMed. [Link]

  • 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. (n.d.). Wikipedia. [Link]

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Application Notes and Protocols for Studying 5β-Cholestane-3α,7α,12α-triol Function Using Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of 5β-Cholestane-3α,7α,12α-triol in Bile Acid Homeostasis

5β-Cholestane-3α,7α,12α-triol is a critical intermediate in the classical (or neutral) pathway of bile acid synthesis, a major route for cholesterol catabolism in the liver.[1] This triol sits at a crucial juncture, immediately preceding the formation of cholic acid, one of the two primary bile acids in humans. Its production is catalyzed by the enzyme 5β-cholestane-3α,7α-diol 12α-hydroxylase, also known as CYP8B1.[2][3] The regulation of CYP8B1 activity is a key determinant of the ratio of cholic acid to chenodeoxycholic acid, which in turn dictates the overall hydrophobicity of the bile acid pool. This has profound implications for dietary lipid absorption, cholesterol solubility in bile, and the activation of nuclear receptors like the farnesoid X receptor (FXR) that govern bile acid, lipid, and glucose metabolism.[2] Dysregulation of the metabolic pathways involving 5β-cholestane-3α,7α,12α-triol is implicated in various cholestatic liver diseases and metabolic disorders.

Understanding the in vivo function of 5β-cholestane-3α,7α,12α-triol and its downstream metabolites necessitates the use of robust animal models that can effectively mimic human physiological and pathophysiological states. This guide provides a detailed overview of relevant animal models, experimental protocols, and analytical techniques for researchers, scientists, and drug development professionals investigating the multifaceted roles of this key metabolic intermediate.

Navigating Species-Specific Differences in Bile Acid Metabolism

A critical consideration when selecting an animal model for bile acid research is the inherent difference in bile acid metabolism between species, particularly between rodents and humans.[4][5] Mice, the most commonly used laboratory animals, possess the enzyme Cyp2c70, which converts chenodeoxycholic acid into the more hydrophilic muricholic acids.[6][7][8] Humans lack this enzyme.[6][8] This results in a murine bile acid pool that is significantly less hydrophobic than that of humans.[4][5] These differences can impact the translational relevance of findings related to bile acid signaling and toxicity. Therefore, careful model selection and acknowledging these differences are paramount for meaningful research.

Diagram: The Classical Bile Acid Synthesis Pathway

Bile Acid Synthesis Pathway Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting) Cholesterol->CYP7A1 Classical Pathway Initiation Seven_alpha_hydroxycholesterol 7α-hydroxycholesterol Seven_alpha_hydroxy_4_cholesten_3_one 7α-hydroxy-4-cholesten-3-one Seven_alpha_hydroxycholesterol->Seven_alpha_hydroxy_4_cholesten_3_one Five_beta_cholestane_3alpha_7alpha_diol 5β-cholestane-3α,7α-diol Seven_alpha_hydroxy_4_cholesten_3_one->Five_beta_cholestane_3alpha_7alpha_diol Chenodeoxycholic_Acid Chenodeoxycholic Acid Five_beta_cholestane_3alpha_7alpha_diol->Chenodeoxycholic_Acid Alternative branch CYP8B1 CYP8B1 Five_beta_cholestane_3alpha_7alpha_diol->CYP8B1 Five_beta_cholestane_3alpha_7alpha_12alpha_triol 5β-Cholestane-3α,7α,12α-triol Cholic_Acid Cholic Acid Five_beta_cholestane_3alpha_7alpha_12alpha_triol->Cholic_Acid Side-chain oxidation CYP7A1->Seven_alpha_hydroxycholesterol CYP8B1->Five_beta_cholestane_3alpha_7alpha_12alpha_triol

Caption: Simplified classical bile acid synthesis pathway highlighting 5β-Cholestane-3α,7α,12α-triol.

Animal Models for Investigating 5β-Cholestane-3α,7α,12α-triol Function

The choice of animal model is contingent on the specific research question. Broadly, these can be categorized into surgical, chemical, and genetic models.

Surgical Models: Inducing Obstructive Cholestasis

Surgical models are invaluable for studying the consequences of bile flow obstruction, a condition known as cholestasis.[9][10][11][12] In these models, the accumulation of bile acids, including precursors like 5β-cholestane-3α,7α,12α-triol, can be investigated.

  • Bile Duct Ligation (BDL): This is a widely used and reproducible model of obstructive cholestasis.[13] The common bile duct is ligated, leading to the accumulation of bile acids in the liver and systemic circulation.[10][13] Paradoxically, bile acid synthesis increases in rodents following BDL, a response not seen in humans.[4][5]

  • Partial Bile Duct Ligation (pBDL): This model allows for a more controlled and localized cholestasis, where only the bile duct draining a specific liver lobe is ligated.[14][15] This provides an internal control within the same animal, comparing the ligated and non-ligated lobes.[15]

Chemically-Induced Models of Liver Injury

Several chemical compounds can be administered to induce cholestatic liver injury, providing an alternative to surgical intervention.

  • α-Naphthylisothiocyanate (ANIT): ANIT is a well-characterized hepatotoxicant that induces acute cholestasis and bile duct injury.

  • 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC): Chronic feeding with DDC leads to cholestatic liver injury characterized by the formation of porphyrin plugs in the bile ducts.[13]

Genetic Models: Probing Molecular Mechanisms

Genetically engineered mouse models offer unparalleled precision in dissecting the roles of specific genes involved in the metabolism and signaling of 5β-cholestane-3α,7α,12α-triol.

Genetic Model Key Features Relevance to 5β-Cholestane-3α,7α,12α-triol Research References
Cyp7a1 Knockout (KO) Deficient in the rate-limiting enzyme of the classical bile acid synthesis pathway.Allows for the study of the alternative bile acid synthesis pathway in the absence of the primary flux towards 5β-cholestane-3α,7α,12α-triol. These mice have a reduced bile acid pool size.[16][17][18]
Cyp8b1 Knockout (KO) Lacks the enzyme that produces 5β-cholestane-3α,7α,12α-triol, leading to an absence of cholic acid and its derivatives.Directly investigates the physiological consequences of the absence of 5β-cholestane-3α,7α,12α-triol and the subsequent alterations in the bile acid pool composition.[19]
Fxr Knockout (KO) Deficient in the farnesoid X receptor, a key nuclear receptor that regulates bile acid homeostasis.Useful for understanding how the signaling functions of bile acids, influenced by the presence of 5β-cholestane-3α,7α,12α-triol-derived cholic acid, are mediated. Fxr KO mice exhibit dysregulated bile acid and lipid metabolism.[19][20][21][22]
Cyp2c70 Knockout (KO) Lacks the enzyme responsible for producing muricholic acids, resulting in a more "human-like" hydrophobic bile acid profile.Provides a more translationally relevant model to study the effects of a hydrophobic bile acid pool, which would be influenced by the relative abundance of 5β-cholestane-3α,7α,12α-triol-derived cholic acid.[4][5][6][7]
Cyp7a1/Cyp27a1 Double Knockout (DKO) Deficient in the initiating enzymes of both the classical and alternative bile acid synthesis pathways.Creates a model with a severely depleted bile acid pool, allowing for "rescue" experiments with specific bile acids to study their individual functions, including those downstream of 5β-cholestane-3α,7α,12α-triol.[16][18][23][24]

Experimental Protocols

Protocol 1: Bile Duct Ligation (BDL) in Mice

This protocol describes the surgical procedure for inducing obstructive cholestasis in mice.[25][26]

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical board and restraints

  • Sterile surgical instruments (scissors, forceps, retractors)

  • Suture material (e.g., 6-0 silk)

  • Buprenorphine for analgesia

  • Warmed sterile saline

Procedure:

  • Anesthetize the mouse using isoflurane inhalation.[26]

  • Shave the abdomen and sterilize the surgical area with 70% ethanol.[26]

  • Make a midline laparotomy incision (approximately 2 cm) to expose the abdominal cavity.[25]

  • Gently retract the liver to visualize the common bile duct.

  • Carefully dissect the common bile duct from the surrounding tissue.

  • Securely ligate the common bile duct in two locations with 6-0 silk suture.[26]

  • Close the abdominal wall in two layers using appropriate suture material.

  • Administer postoperative analgesia (buprenorphine) and resuscitate with warmed sterile saline subcutaneously.[26]

  • Monitor the animals closely during recovery.

Self-Validation: Sham-operated animals, which undergo the same surgical procedure without the ligation of the bile duct, should be used as controls.[26] Successful ligation will result in elevated serum bilirubin and liver enzymes.

Protocol 2: Quantification of 5β-Cholestane-3α,7α,12α-triol and Other Bile Acids in Mouse Serum by LC-MS/MS

This protocol outlines a general method for the analysis of bile acids in mouse serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27][28][29][30][31]

Materials:

  • Mouse serum samples

  • Internal standards (isotope-labeled bile acids)

  • Acetonitrile, Methanol, Formic acid, Ammonium acetate (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a C18 or equivalent column

Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of mouse serum, add 50 µL of the internal standard solution.[29]

  • Add 1 mL of 0.05% formic acid and vortex thoroughly.[29]

  • Load the mixture onto a pre-conditioned SPE cartridge.[29]

  • Wash the cartridge with water and then with 5% methanol.[29]

  • Elute the bile acids with methanol and acetonitrile.[29]

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 column with a gradient elution of methanol and water containing ammonium acetate and formic acid.[28][29]

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each bile acid, including 5β-cholestane-3α,7α,12α-triol.[29]

Data Analysis and Self-Validation:

  • Generate a calibration curve using known concentrations of bile acid standards.

  • Quantify the concentration of each bile acid in the serum samples by comparing their peak areas to those of the internal standards and the calibration curve.

  • The method should be validated for linearity, accuracy, precision, and recovery.[28]

Experimental Workflow Diagram

Experimental Workflow cluster_0 Model Selection & Induction cluster_1 Sample Collection & Processing cluster_2 Analysis cluster_3 Data Interpretation Model_Selection Select Animal Model (Surgical, Chemical, or Genetic) Induction Induce Pathophysiological State (e.g., BDL, Drug Administration) Model_Selection->Induction Sample_Collection Collect Blood and Tissues Induction->Sample_Collection Sample_Processing Serum Separation and Tissue Homogenization Sample_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis of Bile Acids Sample_Processing->LC_MS_MS Biochemical_Assays Serum Biochemistry (ALT, AST, Bilirubin) Sample_Processing->Biochemical_Assays Histology Histological Analysis of Liver Sample_Processing->Histology Gene_Expression Gene Expression Analysis (e.g., qPCR) Sample_Processing->Gene_Expression Data_Analysis Statistical Analysis LC_MS_MS->Data_Analysis Biochemical_Assays->Data_Analysis Histology->Data_Analysis Gene_Expression->Data_Analysis Interpretation Correlate Bile Acid Profile with Phenotype Data_Analysis->Interpretation

Caption: A comprehensive workflow for studying 5β-Cholestane-3α,7α,12α-triol function in animal models.

Conclusion and Future Directions

The study of 5β-cholestane-3α,7α,12α-triol is integral to understanding the broader field of bile acid metabolism and its impact on health and disease. The strategic use of the animal models and protocols detailed in this guide will enable researchers to elucidate the precise functions of this key metabolic intermediate. Future research employing "humanized" mouse models, such as the Cyp2c70 knockout, will be instrumental in bridging the translational gap between preclinical findings and human pathophysiology. Combining these in vivo studies with advanced analytical techniques will undoubtedly pave the way for novel diagnostic and therapeutic strategies targeting bile acid-related disorders.

References

  • Rodent models of cholestatic liver disease: A practical guide for translational research. (n.d.). Wiley Online Library. Retrieved January 21, 2026, from [Link]

  • Nikkilä, J., et al. (2020). Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism. Journal of Lipid Research, 61(4), 480-491. Retrieved January 21, 2026, from [Link]

  • Nikkilä, J., et al. (2020). Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism. Journal of Lipid Research, 61(4), 480-491. Retrieved January 21, 2026, from [Link]

  • Marin, J. J. G., et al. (2016). Cholestasis: human disease and experimental animal models. Annals of Hepatology, 4(3). Retrieved January 21, 2026, from [Link]

  • Ghinolfi, D., et al. (2019). Animal models of cholestasis: An update on inflammatory cholangiopathies. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(5), 954-964. Retrieved January 21, 2026, from [Link]

  • Marin, J. J. G., et al. (2005). Cholestasis: human disease and experimental animal models. Annals of Hepatology, 4(3), 143-157. Retrieved January 21, 2026, from [Link]

  • Bile Diversion Procedure in mice. (2016). Mouse Metabolic Phenotyping Centers. Retrieved January 21, 2026, from [Link]

  • Spatola, B. N., & Fiorotto, R. (2018). Animal models of biliary injury and altered bile acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1864(4, Part B), 1308-1317. Retrieved January 21, 2026, from [Link]

  • Takahashi, S., et al. (2016). Cyp2c70 Is Responsible for the Species Difference in Bile Acid Metabolism Between Mice and Humans. Journal of Lipid Research, 57(12), 2130-2137. Retrieved January 21, 2026, from [Link]

  • Weiskirchen, R., & Tacke, F. (2014). Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis. Journal of Visualized Experiments, (90), e51932. Retrieved January 21, 2026, from [Link]

  • Rizzolo, D., et al. (2019). Bile acid homeostasis in a Cyp7a1 & Cyp27a1 double knockout mouse model. The FASEB Journal, 33(S1). Retrieved January 21, 2026, from [Link]

  • Bile duct ligation. (n.d.). Figshare. Retrieved January 21, 2026, from [Link]

  • Li, T., et al. (2012). Cholesterol 7α-hydroxylase-deficient mice are protected from high-fat/high-cholesterol diet-induced metabolic disorders. Journal of Lipid Research, 53(7), 1373-1383. Retrieved January 21, 2026, from [Link]

  • Rizzolo, D., et al. (2020). Bile acid homeostasis in female mice deficient in Cyp7a1 and Cyp27a1. Rutgers University. Retrieved January 21, 2026, from [Link]

  • Honda, A., et al. (2020). Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition. Journal of Lipid Research, 61(1), 54-69. Retrieved January 21, 2026, from [Link]

  • Yang, F., et al. (2014). Metabolic Profiling of Bile Acids in Human and Mouse Blood by LC–MS/MS in Combination with Phospholipid-Depletion Solid-Phase Extraction. Analytical Chemistry, 87(2), 1213-1220. Retrieved January 21, 2026, from [Link]

  • Rizzolo, D., et al. (2023). In vivo mouse models to study bile acid synthesis and signaling. Steroids, 198, 109278. Retrieved January 21, 2026, from [Link]

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  • Kemper, J. K., et al. (2013). Hepatic FXR/SHP Axis Modulates Systemic Glucose and Fatty Acid Homeostasis in Aged Mice. Hepatology, 58(4), 1358-1368. Retrieved January 21, 2026, from [Link]

  • Fuchs, C. D., et al. (2021). Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities. Seminars in Liver Disease, 41(1), 31-47. Retrieved January 21, 2026, from [Link]

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  • Hanson, R. F., et al. (1971). New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol. Journal of Lipid Research, 12(6), 689-692. Retrieved January 21, 2026, from [Link]

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Application Notes & Protocols for the Quantification of 5β-Cholestane-3α,7α,12α-triol in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5β-Cholestane-3α,7α,12α-triol in Metabolic Research

5β-Cholestane-3α,7α,12α-triol is a crucial intermediate in the biosynthesis of bile acids, specifically in the pathway leading to the formation of cholic acid.[1] The quantification of this and other bile acid precursors in serum provides a window into the complex enzymatic processes governing cholesterol catabolism. Dysregulation in these pathways has been implicated in various metabolic disorders, including liver diseases and rare genetic conditions like Cerebrotendinous Xanthomatosis (CTX).[2][3] Consequently, the accurate and precise measurement of 5β-cholestane-3α,7α,12α-triol in serum is of paramount importance for researchers and clinicians in understanding disease pathophysiology, identifying potential biomarkers, and monitoring therapeutic interventions.

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 5β-cholestane-3α,7α,12α-triol in a serum matrix, with a focus on mass spectrometry-based techniques.

Methodological Considerations: Choosing the Right Analytical Platform

The selection of an appropriate analytical method is contingent on the specific requirements of the study, including sensitivity, specificity, throughput, and the availability of instrumentation. For the analysis of bile acid intermediates like 5β-cholestane-3α,7α,12α-triol, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely adopted techniques.[4]

Method Principle Advantages Disadvantages
GC-MS Separation of volatile compounds followed by mass-based detection.High chromatographic resolution, excellent for resolving isomers.Requires derivatization to increase volatility, which can be time-consuming.
LC-MS/MS Separation of compounds in the liquid phase followed by tandem mass spectrometry.High sensitivity and specificity, suitable for complex matrices, no derivatization required.Potential for matrix effects that can suppress ionization.
ELISA Immunoassay based on antibody-antigen recognition.High throughput, relatively simple to perform.Limited by antibody availability and potential for cross-reactivity. No specific commercial kits are readily available for 5β-cholestane-3α,7α,12α-triol.

Given its superior sensitivity, specificity, and reduced need for sample derivatization, LC-MS/MS is the recommended methodology for the routine quantification of 5β-cholestane-3α,7α,12α-triol in serum. However, GC-MS remains a valuable tool, particularly for structural confirmation and analysis of complex isomeric mixtures.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a robust method for the quantification of 5β-cholestane-3α,7α,12α-triol in human serum using LC-MS/MS. The causality behind each step is explained to ensure a thorough understanding of the methodology.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (50 µL) is Internal Standard Spiking serum->is precip Protein Precipitation (Acetonitrile) is->precip centri Centrifugation precip->centri evap Supernatant Evaporation centri->evap recon Reconstitution evap->recon lc Reverse-Phase UPLC recon->lc ms Tandem Mass Spectrometry (ESI-, MRM mode) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: LC-MS/MS workflow for 5β-cholestane-3α,7α,12α-triol analysis.

Step-by-Step Protocol

1. Materials and Reagents:

  • 5β-Cholestane-3α,7α,12α-triol analytical standard

  • Isotopically labeled internal standard (e.g., 5β-Cholestane-3α,7α,12α-triol-d4)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human serum (blank and study samples)

2. Sample Preparation: This critical step aims to remove proteins and other interfering substances from the serum matrix.

  • Internal Standard Spiking: To a 50 µL aliquot of serum, add the internal standard. This accounts for variability during sample preparation and analysis.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the serum sample.[7][8] Acetonitrile is an effective protein precipitant and is compatible with reverse-phase chromatography.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection and Evaporation: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. This step concentrates the analyte and removes the organic solvent.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). This ensures compatibility with the LC system.

3. LC-MS/MS Conditions: The following are typical starting conditions that should be optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte from other endogenous compounds.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analyte.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically preferred for bile acids and their intermediates.

    • Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

    • MRM Transitions (Example): These would need to be determined by infusing the analytical standard. For 5β-cholestane-3α,7α,12α-triol (M.W. 408.66), a potential precursor ion could be [M-H]⁻ at m/z 407.3. Product ions would result from the fragmentation of this precursor.

4. Calibration and Quantification:

  • A calibration curve is constructed by spiking known concentrations of the analytical standard into a surrogate matrix (e.g., charcoal-stripped serum) and processing them alongside the unknown samples.

  • The concentration of 5β-cholestane-3α,7α,12α-triol in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

While LC-MS/MS is often preferred, GC-MS can be a powerful alternative, especially for structural elucidation.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing serum Serum Sample hydrolysis Alkaline Hydrolysis (for conjugated forms) serum->hydrolysis ext Liquid-Liquid or Solid-Phase Extraction hydrolysis->ext deriv Derivatization (e.g., Silylation) ext->deriv gc Gas Chromatography deriv->gc ms Mass Spectrometry (EI mode) gc->ms quant Quantification ms->quant report Reporting quant->report

Caption: GC-MS workflow for 5β-cholestane-3α,7α,12α-triol analysis.

Step-by-Step Protocol

1. Sample Preparation:

  • Hydrolysis (Optional): If conjugated forms of the analyte are of interest, an alkaline hydrolysis step is required to cleave the conjugates.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analyte from the serum matrix.

  • Derivatization: This is a crucial step for GC-MS analysis of non-volatile compounds like sterols. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is commonly employed to create volatile trimethylsilyl (TMS) ethers.[5][6]

2. GC-MS Conditions:

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Detection: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

Method Validation

A rigorous validation of the chosen method is essential to ensure the reliability of the results. Key validation parameters include:

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentrations.

  • Selectivity and Specificity: Ensuring that other components in the matrix do not interfere with the measurement of the analyte.

  • Matrix Effect: Assessing the impact of the serum matrix on the ionization of the analyte.

  • Stability: Evaluating the stability of the analyte in the matrix under different storage conditions.

Conclusion

The quantification of 5β-cholestane-3α,7α,12α-triol in serum is a challenging but achievable analytical task. LC-MS/MS offers the most sensitive and specific approach for routine analysis, while GC-MS remains a valuable tool for structural confirmation. The protocols outlined in this document provide a solid foundation for researchers to develop and validate robust methods for the analysis of this important bile acid intermediate, thereby facilitating a deeper understanding of its role in health and disease.

References

  • Dayal, B., Shefer, S., Tint, G. S., Salen, G., & Mosbach, E. H. (1976). Synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol. Journal of Lipid Research, 17(1), 78–83. [Link]

  • Kannenberg, F., Nofer, J. R., Fobker, M., Lütjohann, D., & von Eckardstein, A. (2017). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease. Journal of Steroid Biochemistry and Molecular Biology, 169, 139-145. [Link]

  • Wikipedia contributors. (2023, April 22). 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Dayal, B., Batta, A. K., Shefer, S., Tint, G. S., Salen, G., & Mosbach, E. H. (1978). Identification of pentahydroxy bile alcohols in cerebrotendinous xanthomatosis: characterization of 5beta-cholestane-3alpha, 7alpha, 12alpha, 24xi, 25-pentol and 5beta-cholestane-3alpha, 7alpha, 12alpha, 23xi, 25-pentol. Journal of Lipid Research, 19(2), 191–197. [Link]

  • Jian, W., Edom, R. W., & Weng, N. (2017). LC-MS/MS Quantification of 7α-hydroxy-4-cholesten-3-one (C4) in Rat and Monkey Plasma. Journal of Chromatography B, 1065–1066, 87-93. [Link]

  • Dayal, B., Shefer, S., Tint, G. S., Salen, G., & Mosbach, E. H. (1976). Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol. Journal of lipid research, 17(1), 78–83. [Link]

  • Kundu, A., & Goyal, N. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement. Metabolites, 9(5), 99. [Link]

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  • van der Molen, J. C., Moolenaar, F., Wanders, R. J., & Waterham, H. R. (1998). Sensitive analysis of serum 3alpha, 7alpha, 12alpha,24-tetrahydroxy-5beta-cholestan-26-oic acid diastereomers using gas chromatography-mass spectrometry and its application in peroxisomal D-bifunctional protein deficiency. Journal of lipid research, 39(12), 2479–2486. [Link]

  • Dzeletovic, S., Breuer, O., Lund, E., & Diczfalusy, U. (1995). Novel LC-MS/MS method for assay of 7α-hydroxy-4-cholesten-3-one in human plasma. Journal of lipid research, 36(4), 847–853. [Link]

  • van der Molen, J. C., Moolenaar, F., Wanders, R. J., & Waterham, H. R. (1998). Sensitive analysis of serum 3α, 7α, 12α,24-tetrahydroxy-5β- cholestan-26-oic acid diastereomers using gas chromatography-mass spectrometry and its application in peroxisomal d-bifunctional protein deficiency. Journal of Lipid Research, 39(12), 2479-2486. [Link]

  • Ghosh, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

  • Zahorec, P., et al. (2021). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. ResearchGate. [Link]

  • Gustafsson, J., Sjöstedt, S., & Sjövall, J. (1981). Stereochemistry of the side chain oxidation of 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol in man. The Journal of biological chemistry, 256(1), 105–109. [Link]

  • Al-Kuraishy, H. M., et al. (2024). Serum Metabolomic Signatures Indicate Oxidative Membrane Lipid Remodeling in β-Thalassemia. Preprints.org. [Link]

  • Yuan, L., et al. (2019). A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program. Bioanalysis, 11(11), 1047-1057. [Link]

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Application Note & Protocol: The Role and Use of Deuterated 5β-Cholestane-3α,7α,12α-triol in Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The intricate network of bile acid metabolism is central to lipid homeostasis, nutrient absorption, and cellular signaling.[1][2] Accurate quantification of bile acids and their precursors is paramount for understanding their physiological roles and their dysregulation in metabolic diseases. 5β-Cholestane-3α,7α,12α-triol is a critical intermediate in the primary "neutral" pathway of bile acid synthesis, leading to the formation of cholic acid.[3][4][5] However, its precise measurement in complex biological matrices is challenging due to low endogenous concentrations and significant matrix interference. This guide details the fundamental principles and provides a robust protocol for the use of deuterated 5β-Cholestane-3α,7α,12α-triol as an internal standard in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. This methodology is the gold standard for achieving the accuracy, precision, and reproducibility required in modern metabolomics and clinical research.[6][7][8]

Part 1: Foundational Principles & Scientific Rationale

The Significance of 5β-Cholestane-3α,7α,12α-triol in Metabolism

Bile acids are synthesized from cholesterol in the liver through two primary pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[9][10] The classic pathway is responsible for the majority of bile acid production.[4][9] A key regulatory step in this pathway is the 12α-hydroxylation of intermediates, catalyzed by the enzyme sterol 12α-hydroxylase (CYP8B1).[4] This enzyme acts on precursors like 5β-cholestane-3α,7α-diol to form 5β-cholestane-3α,7α,12α-triol, thereby committing the synthetic route toward cholic acid instead of chenodeoxycholic acid.[4]

The ratio of 12α-hydroxylated bile acids (like cholic acid) to non-12α-hydroxylated ones is a critical determinant of the bile acid pool's overall hydrophobicity and its ability to activate key nuclear receptors like the Farnesoid X Receptor (FXR).[4][10] Therefore, quantifying intermediates like 5β-cholestane-3α,7α,12α-triol offers a direct window into the flux and regulation of this pivotal metabolic juncture.

Cholesterol Cholesterol Seven_Alpha_HC 7α-hydroxycholesterol Cholesterol->Seven_Alpha_HC CYP7A1 (Rate-Limiting) Five_Beta_Diol 5β-cholestane-3α,7α-diol Seven_Alpha_HC->Five_Beta_Diol Multiple Steps Five_Beta_Triol 5β-Cholestane-3α,7α,12α-triol Five_Beta_Diol->Five_Beta_Triol CYP8B1 CDCA Chenodeoxycholic Acid (CDCA) Five_Beta_Diol->CDCA CA Cholic Acid (CA) Five_Beta_Triol->CA

Caption: Simplified classic pathway of bile acid synthesis.

The Imperative for an Ideal Internal Standard

Quantitative analysis using mass spectrometry is susceptible to variations that can compromise data integrity. These include:

  • Sample Preparation Losses: Inefficient extraction or degradation of the analyte.

  • Matrix Effects: Co-eluting compounds from the biological sample (e.g., salts, lipids) can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate readings.[11]

  • Instrumental Variability: Fluctuations in detector response or injection volume.

The most effective way to correct for these variables is the Stable Isotope Dilution (SID) method. A stable isotope-labeled (e.g., deuterated) version of the analyte is added at a known concentration to the sample at the very beginning of the workflow.[6]

Why Deuterated 5β-Cholestane-3α,7α,12α-triol is the Gold Standard:

  • Near-Identical Physicochemical Properties: It has the same chemical structure, polarity, and ionization potential as the endogenous analyte. This ensures it behaves identically during extraction, chromatography (co-eluting with the analyte), and ionization.[11]

  • Mass Differentiation: The inclusion of deuterium atoms (²H) gives it a distinct, higher mass-to-charge ratio (m/z) that is easily resolved from the endogenous compound by the mass spectrometer.

  • Correction Factor: By measuring the ratio of the endogenous analyte's signal to the deuterated standard's signal, all proportional variations are nullified, allowing for highly accurate and precise quantification.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with known amount of Deuterated Standard (IS) Sample->Spike Extract Protein Precipitation & Solid Phase Extraction Spike->Extract LC LC Separation (Analyte and IS Co-elute) Extract->LC MS MS Detection (Separate by Mass) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: The Stable Isotope Dilution LC-MS/MS workflow.

Part 2: Protocol for Quantification of 5β-Cholestane-3α,7α,12α-triol in Human Plasma

This protocol provides a validated starting point for the targeted quantification of 5β-Cholestane-3α,7α,12α-triol. It should be optimized and validated by the end-user for their specific instrumentation and sample types.

Materials and Reagents
  • Analytes: 5β-Cholestane-3α,7α,12α-triol (analytical standard)

  • Internal Standard: Deuterated 5β-Cholestane-3α,7α,12α-triol (e.g., d4- or d5-labeled)

  • Solvents: LC-MS grade Methanol, Acetonitrile, Isopropanol, and Water

  • Additives: Formic acid (Optima™ LC/MS grade), Ammonium formate

  • Biological Matrix: Human plasma (EDTA)

  • Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., triple quadrupole).[7]

  • Consumables: Autosampler vials, Solid Phase Extraction (SPE) cartridges (e.g., C18), LC column.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 5β-Cholestane-3α,7α,12α-triol standard and dissolve in methanol to a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of deuterated 5β-Cholestane-3α,7α,12α-triol in methanol.

  • Working IS Solution (100 ng/mL): Perform serial dilutions of the IS Stock Solution in 50:50 methanol:water to achieve a final concentration of 100 ng/mL. This concentration must be optimized based on instrument sensitivity and expected endogenous levels.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL) by spiking charcoal-stripped (analyte-free) plasma with appropriate volumes of the analyte stock solution.

Sample Preparation Workflow
  • Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Working IS Solution (100 ng/mL) to every tube (except for "blank" samples used to check for interference). This results in a final IS concentration of 10 ng/mL, assuming a 100 µL sample volume.

  • Vortex: Vortex each tube for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortex & Incubate: Vortex vigorously for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporate: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Water:Methanol with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters and must be optimized. Bile acids are effectively ionized in negative electrospray mode.[7]

Table 1: Liquid Chromatography Parameters

Parameter Suggested Value Causality & Rationale
LC System UPLC/UHPLC System Provides high resolution and short run times, crucial for separating isomeric bile acids.[8]
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides excellent retention and separation for hydrophobic sterol-based molecules.
Column Temp 50 °C Improves peak shape and reduces viscosity of the mobile phase.
Mobile Phase A Water + 0.1% Formic Acid Acid modifier promotes protonation for better ionization in negative mode ([M-H]⁻).
Mobile Phase B Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid Strong organic solvents for eluting hydrophobic analytes. Isopropanol can improve solubility.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column, balancing speed and separation efficiency.
Injection Vol. 5 µL Balances sensitivity with the risk of column overloading.

| Gradient | 30% B to 95% B over 8 min, hold 2 min, re-equilibrate | A gradient is essential to elute a wide range of bile acids with varying polarities. |

Table 2: Tandem Mass Spectrometry Parameters

Parameter Suggested Value Causality & Rationale
MS System Triple Quadrupole Mass Spectrometer The gold standard for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), Negative Bile acids readily lose a proton from their carboxylic acid group (if present) or hydroxyls.
Ion Spray Voltage -4200 V Optimized to create a stable spray and maximize ion generation.[7]
Source Temp 500 °C Facilitates desolvation of the ESI droplets to release gas-phase ions.[7]

| MRM Transitions | See Table 3 below | Provides high specificity by monitoring a specific precursor-to-product ion fragmentation. |

Table 3: Example MRM Transitions (To be empirically determined) Note: Exact m/z values depend on the specific deuteration pattern (e.g., d4, d5). These are hypothetical examples for a d4-labeled standard.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
5β-Cholestane-3α,7α,12α-triol 421.4403.4 (Loss of H₂O)50-25
d4-5β-Cholestane-3α,7α,12α-triol (IS) 425.4407.4 (Loss of H₂O)50-25
  • Rationale for MRM: The precursor ion is the deprotonated molecule [M-H]⁻. The product ion is a stable fragment generated by collision-induced dissociation (CID) in the second quadrupole. The loss of water is a common fragmentation pathway for sterols. These transitions must be optimized by infusing the pure standards into the mass spectrometer.

Part 3: Data Analysis, Validation, and Trustworthiness

Quantification
  • Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transition of both the endogenous analyte and the deuterated internal standard.

  • Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area) for all calibrators, QCs, and unknown samples.

  • Calibration Curve: Plot the Peak Area Ratio against the known concentration of the calibrators. Apply a linear regression with 1/x or 1/x² weighting to generate a calibration curve. A coefficient of determination (r²) > 0.99 is required.

  • Concentration Calculation: Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratio from the regression equation of the calibration curve.

Method Validation

To ensure the protocol is trustworthy and robust, a full method validation should be performed according to regulatory guidelines (e.g., FDA/EMA). Key parameters include:

  • Accuracy & Precision: Assessed by analyzing QC samples at low, medium, and high concentrations over multiple days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should be <15% (<20% at LLOQ).[7]

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Selectivity: Ensuring no interference from endogenous matrix components at the retention time of the analyte.

  • Matrix Effect: Quantifies the degree of ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

By implementing this scientifically-grounded approach, researchers can confidently and accurately measure 5β-Cholestane-3α,7α,12α-triol, gaining crucial insights into the regulation of bile acid metabolism in health and disease.

References

  • Title: On what criteria should I select an internal standard for Bile acid in LC/MS/MS? Source: ResearchGate URL: [Link]

  • Title: The use of a specific deuterated analogue internal standard for a target bile acid does not affect the measure bile acid concentrations Source: ResearchGate URL: [Link]

  • Title: Showing metabocard for 5beta-Cholestane-3alpha,7alpha,12alpha-triol (HMDB0001457) Source: Human Metabolome Database URL: [Link]

  • Title: Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and metabolism of 5beta-[11,12-3H]cholestane-3alpha, 7alpha-diol Source: PubMed URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase Source: Grokipedia URL: [Link]

  • Title: Formation of bile acids in man: conversion of cholesterol into 5β-cholestane-3α,7α,12α-triol in liver homogenates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Deuterated Bile Acids Source: Avanti Research URL: [Link]

  • Title: Cholesterol and bile acid synthesis: Utilization of D2O for metabolic studies Source: Biological Mass Spectrometry URL: [Link]

  • Title: Formation of bile acids in man: conversion of cholesterol into 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol in liver homogenates Source: PubMed URL: [Link]

  • Title: Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients Source: PubMed URL: [Link]

  • Title: 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol Source: PubChem URL: [Link]

  • Title: Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients Source: Frontiers in Pharmacology URL: [Link]

  • Title: Biosynthesis of bile acid A from cholestane-3β,5α,6β-triol (A) Source: ResearchGate URL: [Link]

  • Title: The acidic pathway of bile acid synthesis: Not just an alternative pathway Source: National Institutes of Health (NIH) URL: [Link]

Sources

Troubleshooting & Optimization

improving the solubility of 5beta-Cholestane-3alpha,7alpha,12alpha-triol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5β-Cholestane-3α,7α,12α-triol. This document provides in-depth guidance and troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with this steroidal compound. Our goal is to equip you with the foundational knowledge and practical techniques to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: Why is 5β-Cholestane-3α,7α,12α-triol challenging to dissolve in many organic solvents?

The solubility behavior of 5β-Cholestane-3α,7α,12α-triol is governed by its amphiphilic nature.[1] Its structure consists of two distinct regions with opposing polarities:

  • Apolar (Hydrophobic) Region: A rigid, bulky 5β-cholestane steroid backbone. This large hydrocarbon structure is nonpolar and favors interaction with nonpolar organic solvents.

  • Polar (Hydrophilic) Region: Three hydroxyl (-OH) groups located at the 3α, 7α, and 12α positions.[2] These groups are capable of hydrogen bonding, making this part of the molecule polar and creating an affinity for polar solvents.

This dual characteristic means the molecule struggles to find a single solvent that can effectively solvate both its hydrophobic backbone and its hydrophilic hydroxyl groups. Purely nonpolar solvents (e.g., hexane, toluene) cannot accommodate the polar hydroxyls, while highly polar solvents may not adequately surround the nonpolar steroid nucleus. This often results in low solubility or the formation of aggregates rather than a true solution.[1]

FAQ 2: What are the recommended starting solvents for dissolving 5β-Cholestane-3α,7α,12α-triol?

Based on its structure, the most effective solvents are typically polar organic solvents that can engage in hydrogen bonding while also possessing some nonpolar character. For the closely related cholic acid, which shares the same core structure but with an additional carboxylic acid group, alcohols and acetic acid are effective solvents.[3]

Therefore, for 5β-Cholestane-3α,7α,12α-triol, the following solvents are recommended as a starting point:

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

It is crucial to start with a small amount of the compound and incrementally add the solvent to gauge solubility.

FAQ 3: My compound is still not dissolving. What advanced techniques can I employ?

If you are facing persistent solubility issues, several techniques can be used, often in combination. These methods aim to provide the necessary energy to overcome the crystal lattice energy of the solid compound and improve solvent-solute interactions.[4]

  • Co-solvency: This is a powerful technique where a mixture of solvents is used.[5] For instance, if your compound is partially soluble in a nonpolar solvent required for an assay (like chloroform), you can first dissolve the compound in a minimal amount of a highly polar solvent like DMSO or methanol, and then slowly add this stock solution to the bulk nonpolar solvent while vortexing. This creates a solvent system with an intermediate polarity that can better accommodate the amphiphilic nature of the sterol.

  • Gentle Heating: Warming the solution can significantly increase the solubility of many compounds. Use a water bath set to a moderate temperature (e.g., 37-50°C). Caution: Always ensure the compound is stable at the chosen temperature to avoid degradation. Check the manufacturer's data sheet for thermal stability information.

  • Sonication: Applying ultrasonic energy via a bath or probe sonicator can help break apart solid aggregates and enhance the dissolution process.[1] This is particularly useful for stubborn particles that are slow to dissolve. Intermittent sonication (e.g., 5-10 minutes) is often sufficient.

Troubleshooting Guide

Problem Plausible Cause Recommended Solution(s)
The compound appears as a fine, cloudy suspension instead of a clear solution. The solvent polarity is not optimal, leading to the formation of colloidal aggregates or micelles rather than a true molecular solution.1. Apply Sonication: Use a bath sonicator for 10-15 minutes to break up aggregates.[1]2. Introduce a Co-solvent: Add a small percentage (e.g., 5-10% v/v) of a more polar, miscible solvent like DMSO to your primary solvent to disrupt aggregation.[5]
The compound dissolves with heating but precipitates upon cooling to room temperature. The solution is supersaturated at room temperature. The thermal energy was required to dissolve the compound, but the solvent cannot hold it in solution at lower temperatures.1. Prepare a More Dilute Solution: The simplest solution is to work at a lower concentration that is stable at room temperature.2. Use a Co-solvent System: Create a more robust solvent mixture that can maintain solubility at room temperature. For example, a mixture of ethanol and a small amount of a less volatile polar solvent like DMSO may prevent precipitation.3. Prepare Freshly: If the experiment allows, prepare the solution with heat immediately before use.
The compound will not dissolve even with heating and sonication in a recommended solvent. The concentration is too high for the chosen solvent, exceeding its maximum saturation point. Alternatively, the compound may have degraded or contains impurities.1. Verify Compound Purity: Ensure the material is of high purity and has been stored correctly.2. Test Different Solvents: Systematically test solubility in other recommended polar aprotic solvents like DMF or DMSO.3. Consult Literature for Specific Systems: Search for publications where this specific compound was used to identify the exact solvent systems and concentrations that were successful.

Solubility Data Summary

Quantitative solubility data for 5β-Cholestane-3α,7α,12α-triol is not widely published in a centralized manner. However, data from analogous compounds like cholic acid provide a strong directional guide. The following table is a qualitative and semi-quantitative summary based on the physicochemical properties of sterols and available data for related bile acids.

SolventTypeExpected SolubilityNotes
Water Highly Polar, ProticInsolubleThe large hydrophobic backbone dominates.
Methanol / Ethanol Polar, ProticSolubleGood starting point. Can engage in H-bonding.
Dimethyl Sulfoxide (DMSO) Polar, AproticSoluble to Highly SolubleOften the solvent of choice for preparing concentrated stock solutions of polar lipids.[6]
N,N-Dimethylformamide (DMF) Polar, AproticSolubleSimilar properties to DMSO.
Acetonitrile (ACN) Polar, AproticSparingly SolubleLess polar than alcohols or DMSO; may be less effective.
Chloroform / Dichloromethane Moderately NonpolarPoorly SolubleCannot effectively solvate the three polar hydroxyl groups.
Hexane / Toluene NonpolarInsolubleIncompatible with the polar functional groups.

Note: "Soluble" generally implies solubility in the range of 1-10 mg/mL or higher. Always determine the exact solubility for your specific lot and experimental conditions.

Experimental Protocols & Workflows

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can then be diluted into aqueous buffers or other organic solvents for final experiments.

Materials:

  • 5β-Cholestane-3α,7α,12α-triol (MW: 420.7 g/mol )[2]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Pipettes and sterile tips

  • Vortex mixer and water bath sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 420.7 g/mol * (1000 mg / 1 g) = 4.207 mg

  • Weigh Compound: Carefully weigh out the calculated mass of 5β-Cholestane-3α,7α,12α-triol and place it into the amber glass vial.

  • Add Solvent: Add the desired volume (e.g., 1 mL) of DMSO to the vial.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Troubleshooting Dissolution:

    • If the solution is not clear, place the vial in a water bath sonicator for 10 minutes.

    • If solids persist, gently warm the vial in a water bath at 37°C for 15-20 minutes, with intermittent vortexing.

  • Verification: Once a clear, homogenous solution is obtained, it is ready for use.

  • Storage: Store the stock solution at -20°C or -80°C to minimize degradation. Bring to room temperature and ensure the compound is fully redissolved before use, as it may precipitate upon freezing.

Workflow: Troubleshooting Solubility Issues

The following diagram outlines a logical decision-making process for addressing solubility challenges during your experiments.

G start Start: Dissolve Compound in Primary Solvent is_dissolved1 Is solution clear? start->is_dissolved1 success Success: Proceed with Experiment is_dissolved1->success Yes action_sonicate Action: Sonicate for 15 min is_dissolved1->action_sonicate No is_dissolved2 Is solution clear? action_sonicate->is_dissolved2 is_dissolved2->success Yes action_heat Action: Warm to 37-50°C is_dissolved2->action_heat No is_dissolved3 Is solution clear? action_heat->is_dissolved3 is_dissolved3->success Yes action_cosolvent Action: Add 5-10% Co-solvent (e.g., DMSO) & Repeat Steps is_dissolved3->action_cosolvent No fail Failure: Re-evaluate solvent choice. Consider alternative solvents (DMF, EtOH). Verify compound purity. action_cosolvent->fail

Caption: A decision tree for troubleshooting the dissolution of 5β-Cholestane-3α,7α,12α-triol.

References

  • PubChem Compound Summary for CID 160520, 5beta-Cholestane-3alpha,7alpha,12alpha-triol. National Center for Biotechnology Information. [Link]

  • Cholic acid - Wikipedia. Wikimedia Foundation. [Link]

  • PubChem Compound Summary for CID 193321, 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol. National Center for Biotechnology Information. [Link]

  • Aggregation behavior of cholic acid derivatives in organic solvents and in water. Wageningen University & Research. [Link]

  • PubChem Compound Summary for CID 5284211, 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol. National Center for Biotechnology Information. [Link]

  • 5β-cholestane-3α,7α,12α-triol | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • PubChem Compound Summary for CID 221493, Cholic Acid. National Center for Biotechnology Information. [Link]

  • Formulation Approaches for Solubility Enhancement by Using Polar or Non-Polar Lipid Components of BCS Class II Drugs through LBDDS. Research Journal of Pharmacy and Technology. [Link]

  • pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena. PubMed, National Library of Medicine. [Link]

  • Comparative Effects of Cholic, Chenodeoxycholic, and Ursodeoxycholic Acids on Micellar Solubilization and Intestinal Absorption of Cholesterol. PubMed, National Library of Medicine. [Link]

  • What solvent should I use to dissolve my lipid samples in before inject into Mass-Spec? ResearchGate. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

Sources

Technical Support Center: Optimizing the Extraction of 5β-Cholestane-3α,7α,12α-triol from Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the extraction of 5β-Cholestane-3α,7α,12α-triol from plasma. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific analytical challenge. The accurate quantification of bile acid precursors like 5β-Cholestane-3α,7α,12α-triol is critical for understanding various metabolic pathways and disease states.[1][2] This resource will equip you with the necessary knowledge to develop a robust and reliable extraction protocol.

Understanding the Analyte: 5β-Cholestane-3α,7α,12α-triol

5β-Cholestane-3α,7α,12α-triol is a key intermediate in the classical (neutral) pathway of bile acid biosynthesis, formed from 5β-cholestane-3α,7α-diol.[3] It is a tri-hydroxylated steroid, and its physicochemical properties dictate the optimal extraction strategy.[4]

PropertyValueSource
Molecular Weight420.7 g/mol PubChem CID 160520[4]
XLogP36.7PubChem CID 160520[4]
Hydrogen Bond Donors3IUPHAR/BPS Guide to PHARMACOLOGY[5]
Hydrogen Bond Acceptors3IUPHAR/BPS Guide to PHARMACOLOGY[5]
Topological Polar Surface Area60.69 ŲIUPHAR/BPS Guide to PHARMACOLOGY[5]

The presence of three hydroxyl groups makes it more polar than its diol precursor but still significantly non-polar overall, allowing for its extraction with organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting 5β-Cholestane-3α,7α,12α-triol from plasma?

A1: The three most prevalent techniques for extracting bile acids and their precursors from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The choice of method depends on the desired level of sample cleanup, throughput requirements, and the sensitivity of the downstream analytical method (e.g., LC-MS/MS).[6][7]

Q2: Why is sample cleanup important for the analysis of 5β-Cholestane-3α,7α,12α-triol?

A2: Plasma is a complex matrix containing high concentrations of proteins, lipids, and other endogenous compounds that can interfere with the accurate quantification of 5β-Cholestane-3α,7α,12α-triol.[6][8] These matrix components can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[6] Effective sample cleanup removes these interferences, improving the sensitivity, accuracy, and robustness of the analytical method.[8]

Q3: Should I use an internal standard for my analysis?

A3: Absolutely. The use of a suitable internal standard (IS) is crucial for accurate quantification.[6] An ideal IS is a stable, isotopically labeled version of the analyte (e.g., d4-5β-Cholestane-3α,7α,12α-triol). If an isotopically labeled standard is unavailable, a structurally similar compound that is not endogenously present in the sample can be used.[1] The IS is added to the sample at the beginning of the extraction process to correct for any variability in extraction recovery and matrix effects.[1][9]

Q4: How can I improve the recovery of 5β-Cholestane-3α,7α,12α-triol during extraction?

A4: To enhance recovery, ensure complete protein precipitation by using an adequate volume of organic solvent (typically 3-4 times the sample volume) and thorough vortexing.[9] For LLE, select a solvent that has a high affinity for the analyte and is immiscible with the aqueous plasma sample. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume. For SPE, carefully select the sorbent material and optimize the wash and elution steps to maximize analyte retention and subsequent elution while minimizing the co-extraction of interferences.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete protein precipitation.Increase the ratio of precipitation solvent to plasma (e.g., from 3:1 to 4:1 or 5:1). Ensure thorough mixing by vortexing for an adequate duration.[9][10]
Inefficient liquid-liquid extraction.Optimize the choice of extraction solvent. Consider a more polar solvent or a mixture of solvents. Perform multiple extractions (e.g., 2-3 times) and pool the organic layers.
Suboptimal solid-phase extraction conditions.Re-evaluate the SPE sorbent type (e.g., C18, mixed-mode). Optimize the pH of the sample load, wash, and elution solvents. Ensure the column does not dry out before sample loading.[9]
High Matrix Effects (Ion Suppression/Enhancement) Insufficient sample cleanup.Employ a more rigorous cleanup method. If using PPT, consider a subsequent LLE or SPE step. For SPE, include an additional wash step with a solvent that can remove interferences without eluting the analyte.
Co-elution of phospholipids.Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids.
Poor Reproducibility (High %RSD) Inconsistent sample handling and extraction procedure.Ensure precise and consistent pipetting of all solutions, including the internal standard. Standardize vortexing times and centrifugation speeds/times.[11] Consider automating the extraction process for higher throughput and better reproducibility.[12]
Incomplete evaporation and reconstitution.Ensure the extracted sample is completely dried down before reconstitution. Use a consistent volume of reconstitution solvent and vortex thoroughly to ensure the analyte is fully dissolved.
Presence of Interfering Peaks in Chromatogram Co-extraction of endogenous plasma components.Improve the selectivity of the extraction method. For LLE, adjust the pH of the aqueous phase to minimize the extraction of acidic or basic interferences. For SPE, use a more selective sorbent or a more stringent wash protocol.
Contamination from labware or reagents.Use high-purity solvents and reagents. Thoroughly clean all glassware and use disposable plasticware where possible.

Experimental Protocols

Here are detailed, step-by-step methodologies for the three primary extraction techniques.

Protocol 1: Protein Precipitation (PPT)

This is the simplest and fastest method, suitable for high-throughput screening.[1]

Workflow Diagram:

PPT_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Precipitation Solvent (e.g., Acetonitrile, 3:1 v/v) Add_IS->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Protein Precipitation Workflow for Plasma Samples.

Step-by-Step Methodology:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[9]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

Workflow Diagram:

LLE_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Buffer Add Buffer (optional, to adjust pH) Add_IS->Add_Buffer Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Add_Buffer->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

Step-by-Step Methodology:

  • Pipette 100 µL of plasma into a glass tube.

  • Add 10 µL of the internal standard solution.

  • Add 500 µL of ethyl acetate.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while washing away interferences.[9]

Workflow Diagram:

SPE_Workflow Start Start: Condition SPE Cartridge (e.g., C18) Equilibrate Equilibrate with Aqueous Buffer Start->Equilibrate Load_Sample Load Pre-treated Plasma Sample Equilibrate->Load_Sample Wash_Interferences Wash with Weak Solvent (to remove interferences) Load_Sample->Wash_Interferences Elute_Analyte Elute Analyte with Strong Solvent (e.g., Methanol) Wash_Interferences->Elute_Analyte Evaporate Evaporate to Dryness Elute_Analyte->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for Plasma Samples.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the 5β-Cholestane-3α,7α,12α-triol and the internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method Performance Comparison

The following table provides a general comparison of the three extraction methods. Actual performance may vary depending on the specific experimental conditions and the analytical instrumentation used.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Cleanup Efficiency LowModerateHigh
Recovery Good to ExcellentGood to ExcellentExcellent
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Method Development Time ShortModerateLong
Solvent Consumption LowHighModerate

Concluding Remarks

The optimal extraction method for 5β-Cholestane-3α,7α,12α-triol from plasma is a balance between the required sample purity, throughput, and available resources. For large-scale clinical studies where speed is critical, a well-optimized protein precipitation method may be sufficient. For research applications demanding the highest sensitivity and accuracy, solid-phase extraction is often the preferred choice. Regardless of the method chosen, careful optimization and validation are paramount to ensure the generation of reliable and high-quality data. This guide provides a solid foundation for developing and troubleshooting your extraction protocols, empowering you to achieve robust and reproducible results in your analysis of this important bile acid precursor.

References

  • Wang, J., et al. (2018). Determination of 14 Bile Acids in Human Plasma by LC-MS/MS and Its Application in Research of Hepatotoxicity Induced by Cyclosporine A. Chinese Pharmaceutical Journal, 53(2), 92-97.
  • SCIEX. (n.d.). Bile acid analysis. Retrieved from [Link]

  • García-Cañaveras, J. C., et al. (2019). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 9(10), 215.
  • Wang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 13, 843358.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160520, 5beta-Cholestane-3alpha,7alpha,12alpha-triol. Retrieved from [Link]

  • de Paiva, A., et al. (2015). New method for the determination of bile acids in human plasma by liquid-phase microextraction using liquid chromatography-ion-trap-time-of-flight mass spectrometry.
  • Trottier, J., et al. (2012). LC-MS/MS Analysis of Bile Acids in In Vitro Samples. Methods in Molecular Biology, 828, 227-240.
  • Sjövall, J. (2004). Bile acids: analysis in biological fluids and tissues. Journal of Lipid Research, 45(9), 1593-1617.
  • Martins, I., et al. (2016). Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids. Analyst, 141(10), 3149-3157.
  • de Paiva, A., et al. (2015). New method for the determination of bile acids in human plasma by liquid-phase microextraction using liquid chromatography-ion-trap-time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193321, 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3080603, 5beta-Cholestane-3alpha,7alpha-diol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284211, 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol. Retrieved from [Link]

  • Alnouti, Y., et al. (2010). High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5β-cholestane-3α,7α,12α-triol. Retrieved from [Link]

  • Evrard, E., & Janssen, G. (1973). A Versatile Method for Analysis of Bile Acids in Plasma. Analytical Letters, 6(12), 1069-1080.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Wang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. PMC. Retrieved from [Link]

  • Jaffuel, A., et al. (n.d.). Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LC-MS/MS. LabRulez LCMS. Retrieved from [Link]

  • Shimadzu. (n.d.). Measuring Bile Acid Levels in Human Plasma Using a Triple Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Hori, S., et al. (2019). Extraction of Bile Acids from Biological Samples and Quantification Using Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Grokipedia. (n.d.). 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. Retrieved from [Link]

  • MDPI. (2019). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0001457). Retrieved from [Link]

  • Hanson, R. F., et al. (1980). Stereochemistry of the side chain oxidation of 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol in man. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122312, 3Alpha,7Alpha,12Alpha-trihydroxy-5Beta-cholestan-26-oic acid. Retrieved from [Link]

  • Botham, K. M., et al. (1982). 26-hydroxylation of 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol by isolated nonparenchymal cells and hepatocytes from rat liver. Biochimica et Biophysica Acta, 711(3), 434-441.
  • Hanson, R. F., et al. (1971). The isolation and identification of 3 alpha, 7 alpha-dihydroxy-5 beta-cholestan-26-oic acid from human bile. The Journal of Biological Chemistry, 246(14), 4504-4509.
  • Hanson, R. F., et al. (1980). Stereochemistry of the side chain oxidation of 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol in man. The Journal of Biological Chemistry, 255(4), 1431-1435.

Sources

minimizing ion suppression in LC-MS analysis of 5beta-Cholestane-3alpha,7alpha,12alpha-triol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 5β-Cholestane-3α,7α,12α-triol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, particularly the pervasive issue of ion suppression, ensuring the accuracy and robustness of your analytical data.

Introduction to the Challenge: Ion Suppression in Bile Acid Analysis

5β-Cholestane-3α,7α,12α-triol is a C27 bile alcohol, an important intermediate in bile acid biosynthesis.[1][2] Accurate quantification of this and related compounds in biological matrices is crucial for understanding various physiological and pathological processes. However, being a member of the bile acid family, its analysis by liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI), is often plagued by a phenomenon known as ion suppression .

Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., phospholipids, salts, other metabolites) interfere with the ionization of the target analyte in the MS source.[3][4][5] This leads to a decreased analyte signal, which can severely compromise the sensitivity, precision, and accuracy of the analysis.[3][4] This guide will provide a structured approach to understanding, identifying, and mitigating ion suppression in your LC-MS workflow for 5β-Cholestane-3α,7α,12α-triol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression when analyzing 5β-Cholestane-3α,7α,12α-triol in biological samples?

A1: Ion suppression in the analysis of 5β-Cholestane-3α,7α,12α-triol typically stems from several sources:

  • Matrix Components: Biological samples like plasma, serum, urine, and tissue homogenates are complex mixtures.[6][7] Phospholipids are major culprits in ion suppression, particularly in ESI, as they often co-elute with bile acids and have high surface activity in the ESI droplets.[8] Other endogenous compounds, such as salts and other metabolites, also contribute to this effect.[9]

  • Mobile Phase Additives: While necessary for good chromatography, certain mobile phase additives can cause ion suppression.[3][10] For instance, trifluoroacetic acid (TFA), though an excellent ion-pairing agent for UV detection, is a strong ion suppressor in positive-ion ESI-MS.[10] Non-volatile buffers like phosphates should be avoided as they can contaminate the MS source.[9]

  • High Analyte Concentration: At high concentrations, analytes can compete for the limited charge on the ESI droplets, leading to a non-linear response and self-suppression.[3][11]

  • Co-eluting Drug Metabolites: In drug development studies, co-eluting metabolites of the administered drug can interfere with the ionization of the analyte of interest.

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A common and effective method is the post-column infusion experiment .[12][13]

  • Procedure:

    • Infuse a standard solution of 5β-Cholestane-3α,7α,12α-triol at a constant flow rate into the LC eluent stream after the analytical column, but before the MS source.

    • This will generate a stable, elevated baseline signal for your analyte.

    • Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte).

    • Observe the baseline during the chromatographic run. Any dips or drops in the baseline indicate regions of ion suppression where matrix components are eluting.[13][14]

By comparing the retention time of your analyte with these suppression zones, you can determine if co-eluting matrix components are impacting its signal.

Q3: What is the best ionization mode for 5β-Cholestane-3α,7α,12α-triol, and how does this choice relate to ion suppression?

A3: 5β-Cholestane-3α,7α,12α-triol, being a bile alcohol, can be analyzed in both positive and negative ionization modes.

  • Negative Ion Mode (ESI-): This is often the preferred mode for bile acids, as the carboxylic acid group (in related bile acids) or hydroxyl groups can be deprotonated to form [M-H]⁻ ions.[15] Analysis in negative mode can sometimes experience less interference, as fewer matrix components may ionize under these conditions.[11]

  • Positive Ion Mode (ESI+): In positive mode, bile acids typically form adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.[16] The most abundant ion is often [M+H-H₂O]⁺ due to the loss of a water molecule.[16] While ESI+ can be effective, it is also where suppression from basic compounds in the matrix is more pronounced.[9]

The choice between positive and negative mode should be based on experimental evaluation of sensitivity and the degree of ion suppression observed for your specific matrix. Sometimes, switching the polarity can move the analyte's signal away from a region of significant ion suppression.[11] Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than ESI and may be a viable alternative.[3][12]

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation to Minimize Matrix Effects

Effective sample preparation is the most critical step in mitigating ion suppression.[3][8] The goal is to selectively remove interfering matrix components while efficiently recovering the analyte.

Issue: Low signal intensity and poor reproducibility in plasma/serum samples.

Cause: High levels of phospholipids and proteins are likely causing significant ion suppression.

Solutions:

  • Protein Precipitation (PPT):

    • When to use: A quick and simple method for initial cleanup.

    • Protocol: Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to one volume of plasma/serum. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.[6][17] The supernatant is then analyzed.

    • Causality: This method removes the bulk of proteins, but many phospholipids remain in the supernatant, which can still cause ion suppression.[8] It is often a starting point, with further cleanup required for sensitive assays.

  • Liquid-Liquid Extraction (LLE):

    • When to use: When a higher degree of cleanliness than PPT is required.

    • Protocol:

      • Adjust the pH of the aqueous sample to ensure the analyte is in a neutral form.[8]

      • Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

      • Vortex to facilitate the transfer of the analyte into the organic phase.

      • Centrifuge to separate the layers.

      • Collect the organic layer, evaporate to dryness, and reconstitute in the mobile phase.

    • Causality: LLE provides a cleaner extract than PPT by separating the analyte from polar, water-soluble matrix components. The choice of solvent is critical for selective extraction.[8]

  • Solid-Phase Extraction (SPE):

    • When to use: For the cleanest extracts and when high sensitivity is required.[6][8]

    • Protocol (Reversed-Phase SPE, e.g., C18):

      • Conditioning: Pass methanol through the cartridge to activate the stationary phase.

      • Equilibration: Wash with water or a weak aqueous buffer.

      • Loading: Load the pre-treated sample.

      • Washing: Wash with a weak organic solvent/water mixture (e.g., 5% methanol) to remove polar interferences.

      • Elution: Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).

    • Causality: SPE offers high selectivity by utilizing different chemical interactions to retain the analyte while washing away interferences.[6] This is often the most effective method for removing phospholipids.

Workflow for Sample Preparation Method Selection

SamplePrep_Workflow Start Start: Plasma/Serum Sample PPT Protein Precipitation (PPT) (Acetonitrile/Methanol) Start->PPT Quick & Simple LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE, Ethyl Acetate) Start->LLE Cleaner Extract SPE Solid-Phase Extraction (SPE) (e.g., C18, Mixed-Mode) Start->SPE Highest Purity Analysis LC-MS Analysis PPT->Analysis PPT_Check Sufficient Sensitivity? PPT->PPT_Check LLE->Analysis LLE_Check Sufficient Sensitivity? LLE->LLE_Check SPE->Analysis PPT_Check->LLE No PPT_Check->Analysis Yes LLE_Check->SPE No LLE_Check->Analysis Yes

Caption: Decision tree for selecting a sample preparation method.

Guide 2: Chromatographic and Mobile Phase Optimization

Adjusting the chromatographic conditions can separate 5β-Cholestane-3α,7α,12α-triol from the ion-suppressing regions of the chromatogram.[3][14]

Issue: Analyte peak elutes in a region of known ion suppression.

Cause: The current chromatographic method does not provide adequate resolution between the analyte and interfering matrix components.

Solutions:

  • Modify the Gradient Profile:

    • Action: Make the gradient shallower around the elution time of your analyte. This will increase the separation between closely eluting compounds.

    • Causality: A slower increase in the organic solvent percentage improves the resolution of compounds with similar hydrophobicity.

  • Change the Organic Solvent:

    • Action: If you are using acetonitrile, try methanol, or vice-versa.

    • Causality: Acetonitrile and methanol have different solvent strengths and selectivities in reversed-phase chromatography, which can alter the elution order and separation of the analyte and interferences.[3]

  • Optimize Mobile Phase Additives:

    • Action: Use volatile additives that are compatible with MS. For negative ion mode, consider low concentrations (e.g., 0.01-0.1%) of formic acid or acetic acid.[18] For positive ion mode, ammonium formate or ammonium acetate (typically 5-10 mM) are good choices as they can promote the formation of [M+NH₄]⁺ adducts and provide good peak shape.[19][20]

    • Causality: The pH and ionic strength of the mobile phase affect the retention of bile acids and the efficiency of the ionization process.[15] Formic acid is generally preferred over TFA for MS applications due to its significantly lower ion-suppressing effect.[3][10]

Table 1: Comparison of Common Mobile Phase Additives for LC-MS

AdditiveTypical ConcentrationIonization ModeAdvantagesDisadvantages
Formic Acid 0.1%Positive/NegativeGood proton source for ESI+, volatile, widely compatible.[10]Can provide poor peak shape for some compounds compared to TFA.
Acetic Acid 0.1%Positive/NegativeVolatile, less aggressive than formic acid.Weaker acid, may not provide sufficient pH modification.
Ammonium Formate 5-10 mMPositive/NegativeVolatile buffer, can improve peak shape, promotes [M+NH₄]⁺ adducts.[19]Can reduce ESI efficiency for some compounds.[15]
Ammonium Acetate 5-10 mMPositive/NegativeVolatile buffer, similar to ammonium formate.[19]May form adducts that complicate spectra.
Trifluoroacetic Acid (TFA) 0.05-0.1%PositiveExcellent for chromatography (peak shape).[10]Severe ion suppression in ESI+. [10][13]
Guide 3: Mass Spectrometer Source Optimization

Fine-tuning the ESI source parameters can enhance the analyte signal and potentially reduce the impact of ion suppression.[21]

Issue: Weak analyte signal even after sample preparation and chromatographic optimization.

Cause: Sub-optimal ionization and desolvation in the MS source.

Solutions:

  • Optimize Gas Temperatures and Flow Rates:

    • Drying Gas (Nitrogen) Temperature and Flow: These parameters are crucial for desolvation of the ESI droplets. Insufficient desolvation can lead to signal instability and suppression. Systematically vary the temperature and flow rate to maximize the signal for 5β-Cholestane-3α,7α,12α-triol.

    • Nebulizer Gas Pressure: This affects the droplet size. Higher pressure generally leads to smaller droplets, which can improve desolvation efficiency.[11]

  • Adjust Source Voltages:

    • Capillary Voltage: This voltage drives the electrospray. Optimize this parameter to achieve a stable and intense signal for your analyte. The optimal voltage can depend on the mobile phase composition and flow rate.

    • Cone/Fragmentor Voltage: This voltage influences the transmission of ions from the source to the mass analyzer and can induce in-source fragmentation. A careful optimization is needed to maximize the precursor ion signal without causing excessive fragmentation.

Diagram of Key Factors in Minimizing Ion Suppression

IonSuppression_Factors cluster_SamplePrep Sample Preparation cluster_LC LC Conditions cluster_MS MS Source Parameters Analyte 5β-Cholestane-3α,7α,12α-triol in Biological Matrix PPT Protein Precipitation Analyte->PPT Remove Interferences LLE Liquid-Liquid Extraction Analyte->LLE Remove Interferences SPE Solid-Phase Extraction Analyte->SPE Remove Interferences Gradient Gradient Optimization PPT->Gradient PPT->Gradient Separate Analyte from Matrix Solvent Solvent Selection (ACN vs. MeOH) PPT->Solvent Separate Analyte from Matrix Additives Mobile Phase Additives (e.g., Formic Acid) PPT->Additives Separate Analyte from Matrix LLE->Gradient LLE->Gradient Separate Analyte from Matrix LLE->Solvent Separate Analyte from Matrix LLE->Additives Separate Analyte from Matrix SPE->Gradient SPE->Gradient Separate Analyte from Matrix SPE->Solvent Separate Analyte from Matrix SPE->Additives Separate Analyte from Matrix Gas Gas Temp & Flow Gradient->Gas Optimize Ionization Voltage Source Voltages Gradient->Voltage Optimize Ionization Polarity Ionization Polarity Gradient->Polarity Optimize Ionization Solvent->Gas Optimize Ionization Solvent->Voltage Optimize Ionization Solvent->Polarity Optimize Ionization Additives->Gas Optimize Ionization Additives->Voltage Optimize Ionization Additives->Polarity Optimize Ionization Result Minimized Ion Suppression & Robust Signal Gas->Result Voltage->Result Polarity->Result

Caption: Key experimental areas to address for minimizing ion suppression.

Concluding Remarks

Minimizing ion suppression in the LC-MS analysis of 5β-Cholestane-3α,7α,12α-triol is a multi-faceted challenge that requires a systematic approach. There is no single solution; rather, a combination of optimized sample preparation, thoughtful chromatographic development, and careful MS source tuning is necessary to achieve reliable and accurate results. By understanding the principles behind ion suppression and methodically applying the troubleshooting strategies outlined in this guide, researchers can significantly enhance the quality of their bioanalytical data.

References

  • Guan, X., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 13, 848458. [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved from [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2010). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Griffiths, W. J., et al. (2019). Developing an Enzyme-Assisted Derivatization Method for Analysis of C27 Bile Alcohols and Acids by Electrospray Ionization-Mass Spectrometry. Molecules, 24(4), 747. [Link]

  • Shui, G., et al. (2011). Identification and Distribution of Sterols, Bile Acids, and Acylcarnitines by LC–MS/MS in Humans, Mice, and Pigs—A Qualitative Analysis. Metabolites, 1(1), 60-81. [Link]

  • SCIEX. (n.d.). Bile acid analysis. Retrieved from [Link]

  • Li, K., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7, 46152. [Link]

  • Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]

  • IROA Technologies. (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions. SlideShare. [Link]

  • Nelson, M. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe, 27(8).
  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • Advanced Materials Technology. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]

  • Ma, Y., et al. (2012). A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers. Steroids, 77(1-2), 103-111. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Chambers, E. (2017). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 35(s5), 24-31.
  • Ciavarella, A., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Molecules, 25(14), 3144. [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]

  • Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 681(1-2), 1-15. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Bar-Sela, G., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]

  • Han, J., & Liu, Y. (2017). Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode. Analytical and Bioanalytical Chemistry, 409(23), 5423-5433. [Link]

  • Kumar, A., & Al Dhaheri, A. S. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement. Journal of Clinical and Experimental Hepatology, 9(3), 356-368. [Link]

  • Iida, T., et al. (2021). One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. ACS Omega, 6(12), 8235-8244. [Link]

  • ResearchGate. (n.d.). Analysis of oxysterols by electrospray tandem mass spectrometry. Retrieved from [Link]

  • Frontiers. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

  • MDPI. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha-triol. PubChem. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0001457). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of hplc conditions for bile sample analysis. Retrieved from [Link]

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Sources

troubleshooting poor peak shape in chromatography of 5beta-Cholestane-3alpha,7alpha,12alpha-triol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of 5β-Cholestane-3α,7α,12α-triol

Welcome to the technical support guide for troubleshooting poor peak shape in the chromatography of 5β-Cholestane-3α,7α,12α-triol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered during the analysis of this and structurally related sterols.

Introduction: Understanding the Analyte

5β-Cholestane-3α,7α,12α-triol is a C27 steroid and a key intermediate in the biosynthesis of cholic acid.[1] Its structure, characterized by a cholestane backbone and three hydroxyl groups, dictates its chromatographic behavior.[2] Understanding its physicochemical properties is the first step in effective troubleshooting.

PropertyValueSource
Molecular Weight 420.7 g/mol PubChem[2]
Molecular Formula C27H48O3PubChem[2]
Hydrogen Bond Donors 3IUPHAR/BPS Guide to PHARMACOLOGY[3]
Hydrogen Bond Acceptors 3IUPHAR/BPS Guide to PHARMACOLOGY[3]
Predicted logP 4.78 - 4.98FooDB, ChemAxon[4]
Predicted Water Solubility 0.0053 g/LALOGPS[4]

The presence of three hydroxyl groups imparts some polarity, but the large hydrophobic steroid nucleus results in low water solubility, classifying it as a nonpolar compound best suited for reversed-phase chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common peak shape problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Problem 1: My peak for 5β-Cholestane-3α,7α,12α-triol is tailing excessively.

Q: What causes peak tailing for a sterol like this in reversed-phase HPLC?

A: Peak tailing, an asymmetry where the latter half of the peak is broader, is one of the most common chromatographic problems.[5][6] For a compound like 5β-Cholestane-3α,7α,12α-triol, the primary causes are typically secondary interactions with the stationary phase or issues with the analytical column itself.

  • Secondary Silanol Interactions: The most frequent cause of tailing for compounds with polar functional groups (like the hydroxyls on our sterol) in reversed-phase chromatography is the interaction with residual silanol groups on the silica-based stationary phase.[5][6][7] At a mobile phase pH above ~3, these silanol groups can be deprotonated and negatively charged, leading to strong, unwanted ionic interactions with any basic sites on the analyte or polar interactions with hydroxyl groups.[5][7] This secondary retention mechanism causes some molecules to be retained longer than others, resulting in a tailing peak.[7]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample matrix components or experience degradation of the stationary phase.[6] This can create active sites that cause tailing. A partially blocked column inlet frit can also distort the sample band, leading to tailing for all peaks in the chromatogram.[8]

  • Metal Surface Interactions: Although less common, interactions with stainless-steel components of the HPLC system, such as tubing and frits, can sometimes lead to peak tailing for certain analytes.[6]

Troubleshooting Workflow for Peak Tailing

cluster_system System-Wide Issues cluster_analyte Analyte-Specific Issues start Observe Peak Tailing check_all Are all peaks tailing? start->check_all check_one Is only the sterol peak tailing? check_all->check_one No a Suspect blocked frit or column void check_all->a Yes e Suspect secondary interactions check_one->e Yes b Action: Reverse flush column a->b c Action: Replace inlet frit b->c d Action: Replace column c->d f Step 1: Lower Mobile Phase pH (e.g., add 0.1% formic acid) e->f g Step 2: Use a highly end-capped column f->g h Step 3: Increase Column Temperature g->h

Caption: Troubleshooting logic for peak tailing.

Step-by-Step Solutions:

  • Optimize Mobile Phase pH: To minimize silanol interactions, lower the mobile phase pH.[7] Adding a modifier like 0.1% formic acid will protonate the silanol groups, reducing their ability to interact with the hydroxyl groups of the sterol.[9]

  • Select an Appropriate Column:

    • End-Capped Columns: Use a column with high-quality end-capping. End-capping chemically treats the silica surface to cover most of the residual silanol groups, thereby reducing secondary interactions.[7] A column like an Agilent Poroshell 120 EC-C18 is a good first choice.[9][10]

    • Alternative Stationary Phases: If tailing persists, consider a phenyl-hexyl stationary phase, which can offer different selectivity for steroidal compounds.[9]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve peak shape.[11][12] Higher temperatures decrease mobile phase viscosity, allowing for faster mass transfer, and can reduce the strength of secondary interactions, leading to more symmetrical peaks.[11][13]

  • Column Maintenance: If all peaks in your chromatogram are tailing, this suggests a physical problem with the column.[8]

    • Reverse Flush: Try back-flushing the column (if the manufacturer's instructions permit) to remove any particulate matter from the inlet frit.[8]

    • Replace Frit/Column: If flushing doesn't work, the inlet frit may need to be replaced, or the column itself may have reached the end of its life.[14]

Problem 2: My peak is fronting.

Q: What causes a peak to front, and how can I fix it for my sterol analysis?

A: Peak fronting, where the first half of the peak is broader than the second, is generally less common than tailing but indicates a significant issue.[15] The most common causes are column overload and poor sample solubility in the mobile phase.[15][16]

  • Sample Overload (Mass or Volume): Injecting too much sample, either in terms of concentration (mass overload) or volume (volume overload), can saturate a localized portion of the stationary phase.[16][17][18] This causes some analyte molecules to travel through the column more quickly without interacting with the stationary phase, leading to a fronting peak.[15]

  • Poor Sample Solubility/Solvent Mismatch: 5β-Cholestane-3α,7α,12α-triol has very low aqueous solubility.[4] If your sample is dissolved in a solvent that is much stronger (i.e., more nonpolar in a reversed-phase system) than your initial mobile phase, the sample band will not focus properly at the head of the column. This can lead to distorted, fronting peaks.[6] For instance, dissolving the sample in 100% isopropanol and injecting it into a mobile phase starting at 50% acetonitrile/water is a common cause of this problem.

Troubleshooting Workflow for Peak Fronting

cluster_overload Sample Overload cluster_solvent Solvent Mismatch start Observe Peak Fronting check_overload Is the peak very large? start->check_overload check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No a Suspect mass or volume overload check_overload->a Yes d Suspect poor sample focusing check_solvent->d Yes b Action: Reduce injection volume by 50% a->b c Action: Dilute sample concentration (e.g., 10-fold) a->c e Action: Reconstitute sample in initial mobile phase d->e f Action: If solubility is an issue, use minimum required organic e->f

Caption: Troubleshooting logic for peak fronting.

Step-by-Step Solutions:

  • Reduce Sample Load:

    • Dilute the Sample: Prepare a dilution of your sample (e.g., 1:10) and inject it again. If the peak shape improves and becomes more symmetrical, you were experiencing mass overload.[16][18]

    • Decrease Injection Volume: Reduce the injection volume (e.g., from 10 µL to 2 µL). If this resolves the fronting, you were likely experiencing volume overload.[17]

  • Match Sample Solvent to Mobile Phase:

    • The ideal scenario is to dissolve your sample in the initial mobile phase of your gradient.[15]

    • Given the low aqueous solubility of the sterol, this may not be possible. In this case, dissolve the sample in the weakest solvent possible (e.g., a higher percentage of acetonitrile or methanol than the initial mobile phase, but not 100% organic). Aim to keep the organic content of your sample solvent as close as possible to the starting mobile phase conditions.

Problem 3: My peak is split or has a shoulder.

Q: Why is my 5β-Cholestane-3α,7α,12α-triol peak splitting into two, and what should I do?

A: Split peaks can be perplexing and can arise from both chemical and physical issues within the chromatographic system.[15]

  • Column Void or Channeling: A common cause for split peaks affecting all analytes is a physical void or channel forming at the head of the column.[15] This can happen due to column aging, repeated pressure shocks, or using the column outside its recommended pH or temperature range.[15][17] The sample band gets distorted as it enters the column, leading to a split peak.

  • Partially Plugged Frit: Similar to causing tailing, a partially blocked inlet frit can also cause peak splitting by creating an uneven flow path for the sample onto the column.[15]

  • Co-elution with an Impurity: The shoulder or split could be a closely eluting impurity. This is a chemical, rather than a physical, problem.

  • Solvent Mismatch: A severe mismatch between the injection solvent and the mobile phase can sometimes cause peak splitting, especially for early eluting peaks. The sample may precipitate at the column head and then redissolve as the gradient becomes stronger, creating a distorted or split peak.[15]

Step-by-Step Solutions:

  • Diagnose the Problem:

    • Inject a Standard: Inject a well-behaved standard compound. If its peak is also split, the problem is likely physical (column void, plugged frit).[15] If the standard's peak is sharp and symmetrical, the issue is likely specific to your sample (co-elution or a solvent effect).

  • Address Physical Issues:

    • Column Maintenance: As with tailing, first try reversing and flushing the column.[14] If this fails, the column likely needs to be replaced. Using a guard column can help protect the analytical column from particulates and extend its lifetime.[19]

  • Address Chemical Issues:

    • Improve Resolution: If you suspect a co-eluting impurity, you need to improve the chromatographic resolution. This can be achieved by:

      • Slowing the Gradient: A shallower gradient (e.g., increasing the organic phase by 1% per minute instead of 5%) gives more time for compounds to separate.

      • Trying a Different Stationary Phase: A phenyl-hexyl or a polar-embedded column might provide the different selectivity needed to resolve the two compounds.[9]

      • Adjusting Temperature: Changing the column temperature can alter selectivity and may resolve the co-eluting peaks.

    • Adjust Sample Solvent: As discussed for peak fronting, ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase.

Experimental Protocols: A Starting Point for Method Development

This section provides a robust starting method for the analysis of 5β-Cholestane-3α,7α,12α-triol, which can be adapted as needed.

Protocol 1: Reversed-Phase HPLC-UV Method

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[10]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic Acid (LC-MS grade).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 60% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.[12]

    • Injection Volume: 5 µL.

    • Detection: 205 nm (as sterols lack a strong chromophore, low UV is required).

  • Sample Preparation:

    • Accurately weigh and dissolve the 5β-Cholestane-3α,7α,12α-triol standard or sample extract in a small amount of methanol or isopropanol.

    • Dilute with the initial mobile phase (60:40 Acetonitrile:Water with 0.1% Formic Acid) to the final desired concentration.

    • Filter through a 0.22 µm syringe filter before injection.

References

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]

  • Poole, C. F., & Lenca, N. (2014). Separation of free sterols by high temperature liquid chromatography. Journal of Chromatography A, 1347, 70-80. Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • HPLC Chromatography. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Alwsci. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha-triol. PubChem Compound Database. Retrieved from [Link]

  • Hachey, D. L., et al. (1979). Identification of sterols and bile acids by computerized gas chromatography-mass spectrometry. Journal of Lipid Research, 20(3), 376-391. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Setchell, K. D., et al. (1987). Separation and quantitation of fatty acids, sterols and bile acids in feces by gas chromatography as the butyl ester-acetate derivatives. Journal of Lipid Research, 28(3), 319-329. Retrieved from [Link]

  • Agilent Technologies. (2012, August 2). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cholic Acid. PubChem Compound Database. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Nair, A., et al. (2021). Identification and Distribution of Sterols, Bile Acids, and Acylcarnitines by LC–MS/MS in Humans, Mice, and Pigs—A Qualitative Analysis. Metabolites, 11(11), 743. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol. PubChem Compound Database. Retrieved from [Link]

  • Hachey, D. L., et al. (1979). Identification of sterols and bile acids by computerized gas chromatography-mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5β-cholestane-3α,7α,12α-triol. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Lenca, N., & Poole, C. F. (2004). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International, 22(6), 336-345. Retrieved from [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]

  • Al-Bayati, M. A., & Jamil, A. M. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(5), 1729. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5β-cholestane-3α,7α,12α-triol Ligand page. Retrieved from [Link]

  • Danielsson, H. (1958). Reversed phase partition chromatography of some C27-steroids; bile acids and steroids 38. Biochimica et biophysica acta, 27(2), 401-405. Retrieved from [Link]

  • Mastelf Technologies. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 400-407. Retrieved from [Link]

  • Fobker, M., et al. (2016). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of steroid biochemistry and molecular biology, 162, 107-112. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Selerity Technologies. (n.d.). The Use of Temperature for Method Development in LC. Chromatography Today. Retrieved from [Link]

  • Taylor, M. J., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Clinica chimica acta, 502, 195-202. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 5-b-Cholestane-3a ,7a ,12a-triol (FDB022635). Retrieved from [Link]

  • LIPID MAPS. (2007, October 11). Sterols Mass Spectra Protocol. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha,23,25-pentol. PubChem Compound Database. Retrieved from [Link]

  • Rose, H. L., et al. (1993). Analysis of cholesterol, cholesterol-5,6-epoxides and cholestane-3 beta,5 alpha,6 beta-triol in nipple aspirates of human breast fluid by gas chromatography/mass spectrometry. Journal of steroid biochemistry and molecular biology, 44(4-6), 553-559. Retrieved from [Link]

  • Cífková, E., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules, 25(18), 4153. Retrieved from [Link]

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Technical Support Center: Preserving the Integrity of 5β-Cholestane-3α,7α,12α-triol During Sample Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on preventing the degradation of 5β-Cholestane-3α,7α,12α-triol, a critical intermediate in bile acid biosynthesis, during sample storage.[1][2] Maintaining the stability of this analyte is paramount for accurate and reproducible experimental results.

This guide is structured to provide rapid answers through FAQs, detailed troubleshooting for common issues, and comprehensive protocols for sample handling.

Part 1: Frequently Asked Questions (FAQs)

This section offers quick, accessible answers to the most common questions regarding the storage of 5β-Cholestane-3α,7α,12α-triol.

Q1: What is the primary cause of 5β-Cholestane-3α,7α,12α-triol degradation during storage? A1: The primary degradation pathway is oxidation. Like other sterols, the cholestane structure is susceptible to oxidation, particularly at the hydroxyl groups and any residual double bonds in related precursors.[3][4] This process can be accelerated by exposure to oxygen (air), light, heat, and the presence of metal ions.[5]

Q2: What is the ideal temperature for short-term storage? A2: For short-term storage (up to one week), refrigeration at 2-8°C is acceptable for samples in a protective solvent or matrix.[6] However, for biological samples like plasma or serum, it is highly recommended to minimize time at this temperature and freeze them as soon as possible.

Q3: What is the recommended temperature for long-term storage? A3: For long-term stability, samples should be stored in an ultra-low temperature freezer at -80°C.[6][7][8] Storage at -20°C is a common practice, but -80°C provides superior protection against degradation over extended periods by significantly slowing down both enzymatic and chemical reactions.[7]

Q4: Should I add an antioxidant to my samples? A4: Yes, adding an antioxidant is a highly effective strategy. Butylated hydroxytoluene (BHT) is commonly added to extraction and storage solvents at a concentration of approximately 50 µg/mL to prevent free-radical mediated oxidation.[3][5] Natural antioxidants like tocopherols have also been shown to be effective.[9]

Q5: How many freeze-thaw cycles are acceptable for samples containing this analyte? A5: It is critical to minimize freeze-thaw cycles. Each cycle can compromise sample integrity by promoting oxidation and causing changes in sample structure.[8][10] Ideally, samples should be aliquoted upon collection to avoid the need for repeated thawing of the entire sample. If unavoidable, limit cycles to no more than three. Studies on general chemistry analytes, including cholesterol, have shown stability for up to ten cycles in some cases, but this is not recommended as a best practice for sensitive sterol analysis.[11][12]

Part 2: Understanding the Chemistry of Degradation

5β-Cholestane-3α,7α,12α-triol is an intermediate in the biosynthesis of cholic acid from cholesterol.[13][14][15] Its stability is compromised by several chemical processes.

  • Oxidation: This is the most significant threat. The sterol nucleus and its hydroxyl groups are susceptible to attack by reactive oxygen species. This non-enzymatic, free-radical-mediated process can lead to the formation of various oxysterols, such as keto- and additional hydroxy-derivatives, which can interfere with analysis or represent a loss of the target analyte.[16]

  • Enzymatic Degradation: In biological matrices that have not been properly processed, residual enzymatic activity can persist even at low temperatures. Enzymes like cytochrome P450s can modify the sterol structure.[17][18] Rapid freezing and storage at -80°C are crucial to halt this activity.

  • Isomerization: Changes in pH or exposure to heat can potentially lead to isomerization, altering the stereochemistry of the molecule and affecting its quantification and biological activity.

The diagram below illustrates the main factors leading to the degradation of the analyte.

Figure 1. Key Drivers of Analyte Degradation cluster_factors Degradation Factors cluster_pathways Degradation Pathways Analyte 5β-Cholestane-3α,7α,12α-triol Oxidation Oxidation (Oxysterol Formation) Enzymatic Enzymatic Modification Isomerization Isomerization Oxygen Oxygen (Air) Oxygen->Oxidation Light Light Exposure Light->Oxidation Heat Elevated Temperature Heat->Oxidation Heat->Isomerization Enzymes Residual Enzymes Enzymes->Enzymatic FreezeThaw Freeze-Thaw Cycles FreezeThaw->Oxidation accelerates

Caption: Key Drivers of Analyte Degradation

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions.

Problem Encountered Potential Cause(s) Recommended Action(s) & Explanation
Gradual decrease in analyte concentration over time in stored samples. 1. Oxidation: Slow, progressive oxidation due to improper storage conditions. 2. Suboptimal Storage Temperature: Storage at -20°C instead of -80°C may not fully inhibit degradation pathways.[7]Action 1: Review your storage protocol. Ensure samples are stored at -80°C. Action 2: Add an antioxidant like BHT to all solvents used during extraction and for storage.[5] Action 3: Purge sample vials with an inert gas (nitrogen or argon) before capping to displace oxygen.
Appearance of unexpected peaks in analytical runs (e.g., LC-MS). 1. Degradation Products: The new peaks are likely oxidized derivatives (e.g., 7-ketocholesterol) or other sterol artifacts.[5][16] 2. Contamination: Contamination from sample containers or solvents.Action 1: Analyze for known oxidation products of sterols to confirm degradation.[16] Action 2: Implement a "cold saponification" method if ester hydrolysis is needed, as hot saponification can be a major source of artifacts.[5] Action 3: Ensure all glassware is meticulously cleaned and use high-purity (e.g., HPLC- or MS-grade) solvents.
High variability between replicate samples processed at different times. 1. Inconsistent Freeze-Thaw Cycles: Replicates undergoing a different number of freeze-thaw cycles will show variability. 2. Variable Exposure to Air/Light: Differences in handling time after thawing can lead to inconsistent levels of oxidation.Action 1: Aliquot samples immediately after collection or initial processing. This is the single most effective way to prevent freeze-thaw variability. Action 2: Standardize all sample handling procedures. Process samples on ice and minimize the time they are exposed to ambient conditions. Process in consistent batch sizes.[5]
Troubleshooting Decision Workflow

The following diagram provides a logical workflow to diagnose and resolve issues with analyte stability.

Figure 2. Troubleshooting Workflow for Analyte Instability start Analyte Instability Detected (Low Recovery, Extra Peaks) check_storage Review Storage Conditions start->check_storage is_minus_80 Stored at -80°C? check_storage->is_minus_80 Temperature check_handling Review Sample Handling & Preparation is_aliquoted Samples Aliquoted? check_handling->is_aliquoted Freeze-Thaw has_antioxidant Antioxidant (BHT) Used? is_minus_80->has_antioxidant Yes implement_minus_80 Implement -80°C Storage is_minus_80->implement_minus_80 No has_antioxidant->check_handling Yes add_bht Add BHT to Solvents has_antioxidant->add_bht No inert_atmosphere Processed Under Inert Atmosphere? is_aliquoted->inert_atmosphere Yes aliquot_samples Aliquot Future Samples is_aliquoted->aliquot_samples No use_nitrogen Use N2/Ar Gas; Minimize Air Exposure inert_atmosphere->use_nitrogen No reanalyze Re-analyze QC Samples inert_atmosphere->reanalyze Yes implement_minus_80->check_handling add_bht->check_handling aliquot_samples->inert_atmosphere use_nitrogen->reanalyze

Caption: Troubleshooting Workflow for Analyte Instability

Part 4: Detailed Protocols & Methodologies

Adherence to standardized protocols is essential for preserving sample integrity.

Protocol 4.1: Optimal Procedure for Sample Collection and Short-Term Handling
  • Collection: Collect biological samples (e.g., blood, tissue) using appropriate sterile techniques. For blood, use tubes with a suitable anticoagulant (e.g., EDTA).

  • Immediate Processing: Process samples as quickly as possible. Centrifuge blood samples at 4°C to separate plasma or serum.[19]

  • Work on Ice: Keep all samples on ice throughout processing to minimize enzymatic activity.

  • Addition of Antioxidant: If performing a lipid extraction, use a solvent mixture (e.g., Chloroform:Methanol 2:1 v/v) freshly prepared with 50 µg/mL BHT.[5]

  • Aliquotting: Immediately after processing and before the first freeze, divide the sample into single-use aliquots in appropriate cryogenic vials. This is the most critical step to avoid freeze-thaw damage.

  • Inert Atmosphere: Before capping, gently flush the headspace of each vial with nitrogen or argon gas to displace oxygen.[5]

Protocol 4.2: Recommended Long-Term Storage
  • Freezing: Snap-freeze the prepared aliquots in liquid nitrogen or a dry ice/ethanol slurry. Rapid freezing helps maintain sample integrity.

  • Storage: Transfer the frozen aliquots to a monitored and alarmed -80°C freezer for long-term storage.[6][7] Ensure freezers are not subject to frequent temperature fluctuations.

  • Inventory Management: Use a robust labeling system (e.g., 2D barcodes) and a Laboratory Information Management System (LIMS) to track sample identity, location, and history.[6][7]

Protocol 4.3: Controlled Freeze-Thaw Procedure

If a sample must be thawed, follow this controlled procedure:

  • Thawing: Thaw the sample rapidly by placing it in a room temperature water bath. Do not leave it to thaw slowly on the benchtop, as this increases the time available for enzymatic degradation.

  • Keep Cold: As soon as the sample is thawed, immediately place it on ice.

  • Minimize Use: Use the required volume and immediately re-freeze the remainder of the aliquot if absolutely necessary. Do not re-freeze samples that have been at room temperature for an extended period.

  • Track Cycles: Meticulously record every freeze-thaw cycle for each aliquot.[8]

References

  • Björkhem, I., & Gustafsson, J. (1980). Stereochemistry of the side chain oxidation of 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol in man. Journal of Biological Chemistry.
  • BenchChem Technical Support Team. (2025).
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  • Cohen, B. I., et al. (1976). New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol. Journal of Lipid Research.
  • Association of Public Health Laboratories. (n.d.). Best Practice Guidance: Specimen and Specimen-Product Storage and Retention.
  • Creative Proteomics. (n.d.).
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  • Peled, Y., et al. (1996). Lithogenicity of human bile is reduced by freezing and thawing. Clinica Chimica Acta.
  • Precision for Medicine. (n.d.). A Comprehensive Guide to Biological Sample Storage Best Practices.
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addressing matrix effects in the quantification of 5beta-Cholestane-3alpha,7alpha,12alpha-triol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 5β-Cholestane-3α,7α,12α-triol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the bioanalysis of this important bile acid precursor. Our goal is to equip you with the scientific understanding and practical guidance to overcome common challenges, particularly the pervasive issue of matrix effects in LC-MS/MS analysis.

Introduction: The Challenge of Quantifying 5β-Cholestane-3α,7α,12α-triol

5β-Cholestane-3α,7α,12α-triol is a key intermediate in the biosynthesis of cholic acid, a primary bile acid.[1] Accurate quantification of this sterol in biological matrices such as plasma and serum is crucial for studying bile acid metabolism, diagnosing certain metabolic disorders, and in the development of drugs that may impact these pathways. However, like many endogenous compounds, its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hampered by matrix effects, which can lead to inaccurate and unreliable results. This guide will walk you through the causes of matrix effects and provide robust strategies to mitigate them, ensuring the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the analysis of 5β-Cholestane-3α,7α,12α-triol?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix. In electrospray ionization (ESI), the most common ionization technique for this type of analysis, these interfering components can either suppress or enhance the signal of 5β-Cholestane-3α,7α,12α-triol, leading to underestimation or overestimation of its concentration, respectively.

The primary culprits behind matrix effects in plasma and serum are phospholipids from cell membranes. These molecules are highly abundant and have a tendency to co-extract with sterols. During ESI, phospholipids can compete with the analyte for ionization, alter the surface tension of the spray droplets, and lead to significant ion suppression. Given that 5β-Cholestane-3α,7α,12α-triol is often present at low physiological concentrations, even minor matrix effects can have a profound impact on the accuracy and precision of the measurement. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation and mitigation of matrix effects during bioanalytical method validation to ensure data reliability.

Q2: I am observing poor reproducibility and accuracy in my 5β-Cholestane-3α,7α,12α-triol quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects. If you observe significant variability in your quality control (QC) samples, especially at the lower limit of quantification (LLOQ), it is highly probable that matrix effects are at play. The composition of the biological matrix can vary between individuals and even in the same individual over time, leading to inconsistent ion suppression or enhancement. This variability directly translates to poor precision and accuracy in your results.

To diagnose this issue, you can perform a post-extraction addition experiment. In this experiment, you compare the analyte's peak area in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference in peak areas confirms the presence of matrix effects.

Q3: What is the best internal standard to use for the quantification of 5β-Cholestane-3α,7α,12α-triol?

A3: The gold standard for mitigating matrix effects in LC-MS/MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of the analyte where several atoms (typically carbon or hydrogen) have been replaced with their heavier stable isotopes (e.g., ¹³C or ²H/D).

The ideal SIL-IS for 5β-Cholestane-3α,7α,12α-triol would be a deuterated or ¹³C-labeled version of the molecule itself (e.g., 5β-Cholestane-3α,7α,12α-triol-d4). The key advantage is that the SIL-IS has nearly identical physicochemical properties to the analyte. This means it will behave similarly during sample preparation (extraction recovery) and chromatographic separation, and it will experience the same degree of ion suppression or enhancement in the MS source. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized.

While a specific commercially available SIL-IS for 5β-Cholestane-3α,7α,12α-triol is not readily found in general catalogs, several specialized vendors like Cambridge Isotope Laboratories, Inc. and MedChemExpress offer a wide range of stable isotope-labeled bile acids and can provide custom synthesis services. It is highly recommended to invest in a custom synthesis of a deuterated version of the analyte for the most accurate and robust assay.

If a dedicated SIL-IS is not available, a structural analog can be used as a last resort. However, it is crucial to extensively validate that the analog behaves identically to the analyte in terms of extraction and ionization, which is often not the case.

Troubleshooting Guide

Issue 1: Inconsistent Peak Areas and Poor Signal-to-Noise
Potential Cause Troubleshooting Steps Scientific Rationale
Inadequate Sample Cleanup 1. Optimize Sample Preparation: Move beyond simple protein precipitation. Implement a more rigorous sample cleanup method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). 2. Phospholipid Removal: Incorporate a specific phospholipid removal step. This can be achieved using specialized SPE cartridges or 96-well plates designed to retain phospholipids while allowing the analyte to pass through.Protein precipitation removes proteins but leaves behind a significant amount of phospholipids and other matrix components. LLE and SPE provide a more selective extraction of the analyte, leading to a cleaner final extract and reduced matrix effects. Phospholipid removal products specifically target the main source of ion suppression in plasma and serum.
Chromatographic Co-elution 1. Improve Chromatographic Resolution: Adjust the gradient profile of your UPLC/HPLC method to better separate 5β-Cholestane-3α,7α,12α-triol from the region where phospholipids typically elute (often in the middle of a reversed-phase gradient). 2. Change Column Chemistry: Experiment with different stationary phases. A C18 column is a good starting point, but other chemistries like phenyl-hexyl or embedded polar group phases might offer different selectivity for sterols versus phospholipids.By chromatographically separating the analyte from the bulk of the matrix components, you can minimize their impact on ionization. Even with a good cleanup, some interfering compounds may remain. Effective chromatography is the final line of defense against matrix effects.
Issue 2: Difficulty in Achieving Required Sensitivity (High LLOQ)
Potential Cause Troubleshooting Steps Scientific Rationale
Ion Suppression 1. Implement a SIL-IS: As discussed in the FAQs, a stable isotope-labeled internal standard is the most effective way to compensate for ion suppression. 2. Optimize MS Source Parameters: Systematically optimize the electrospray voltage, gas flows (nebulizer and heater), and source temperature.A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. Optimized source parameters can improve the overall ionization efficiency of the analyte, leading to a better signal even in the presence of some matrix components.
Suboptimal MS/MS Transition 1. Optimize MRM Transitions: Infuse a standard solution of 5β-Cholestane-3α,7α,12α-triol into the mass spectrometer to determine the most abundant and stable precursor and product ions. While specific published MRM transitions for this molecule are not readily available, based on its structure, the precursor ion in positive mode would likely be the [M+H-2H₂O]⁺ or [M+NH₄]⁺ adduct. Fragment ions would result from further neutral losses. A good starting point for method development would be to monitor the following transitions and optimize the collision energies: * Precursor Ion (m/z): ~389.3 (from [M+H-2H₂O]⁺) * Product Ions (m/z): Scan for fragments resulting from further neutral losses or ring cleavages. 2. Monitor Multiple Transitions: Select at least two MRM transitions for the analyte. The most intense transition should be used for quantification, and the second for confirmation.The sensitivity of an LC-MS/MS assay is highly dependent on the selection of the multiple reaction monitoring (MRM) transitions. Using the most intense and specific transitions will maximize the signal-to-noise ratio and improve the LLOQ. Using a qualifier ion provides an extra layer of confidence in the identity of the analyte peak.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a good starting point for cleaning up plasma or serum samples for the analysis of 5β-Cholestane-3α,7α,12α-triol.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (ideally, 5β-Cholestane-3α,7α,12α-triol-d4 in methanol) to each sample, calibrator, and QC.

  • Protein Precipitation & Extraction: Add 500 µL of a mixture of isopropanol and ethyl acetate (1:1, v/v). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex for 30 seconds and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Method Development Parameters

These are suggested starting parameters for developing a robust analytical method. Optimization will be required for your specific instrumentation.

Parameter Suggested Starting Condition
UPLC Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined empirically by infusing a standard of the analyte.

Visualizations

Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow cluster_Problem Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_SP Sample Preparation cluster_LC Chromatography cluster_MS Mass Spectrometry cluster_Validation Validation Problem Poor Reproducibility / Accuracy Diagnosis Post-Extraction Addition Experiment Problem->Diagnosis Is it matrix effects? SP_LLE Liquid-Liquid Extraction (LLE) Diagnosis->SP_LLE Confirmed SP_SPE Solid-Phase Extraction (SPE) Diagnosis->SP_SPE Confirmed SP_PLR Phospholipid Removal Diagnosis->SP_PLR Confirmed LC_Grad Gradient Optimization SP_LLE->LC_Grad SP_SPE->LC_Grad SP_PLR->LC_Grad LC_Col Column Chemistry Selection LC_Grad->LC_Col MS_IS Stable Isotope-Labeled IS LC_Col->MS_IS MS_MRM MRM Optimization MS_IS->MS_MRM Validation FDA Guideline Compliance MS_MRM->Validation

Caption: A logical workflow for addressing matrix effects in bioanalysis.

Decision Tree for Sample Preparation Method Selection

SamplePrepDecisionTree Start Start: New Assay for 5β-Cholestane-3α,7α,12α-triol HighThroughput High Throughput Required? Start->HighThroughput LowLLOQ Low LLOQ Required? HighThroughput->LowLLOQ Yes PPT Protein Precipitation (High Risk of Matrix Effects) HighThroughput->PPT No PLR_Plate Phospholipid Removal Plate LowLLOQ->PLR_Plate Yes ComplexMatrix Very Complex Matrix (e.g., tissue)? LowLLOQ->ComplexMatrix No LLE Liquid-Liquid Extraction SPE Solid-Phase Extraction ComplexMatrix->LLE No ComplexMatrix->SPE Yes

Caption: Decision guide for selecting an appropriate sample preparation method.

References

  • Human Metabolome Database . (n.d.). Showing metabocard for 5beta-Cholestane-3alpha,7alpha,12alpha-triol (HMDB0001457). Retrieved from [Link]

  • LIPID MAPS . (2007, October 11). Sterols Mass Spectra Protocol. Retrieved from [Link]

  • PubChem . (n.d.). This compound. Retrieved from [Link]

  • Reactome . (n.d.). Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol. Retrieved from [Link] (Note: This is a representative link for the pathway; the exact URL may vary).

  • U.S. Food and Drug Administration . (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Honda, A., et al. (2007). A method for their simultaneous determination in human plasma has been optimized using dispersive liquid–liquid microextraction and ultra-performance liquid chromatography–tandem mass spectrometry.

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Technical Support Center: Optimizing the Enzymatic Synthesis of 5β-Cholestane-3α,7α,12α-triol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of 5β-Cholestane-3α,7α,12α-triol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step biotransformation. Here, we consolidate field-proven insights and foundational biochemical principles to help you troubleshoot common issues and systematically improve your reaction yields.

Section 1: Understanding the Core Reaction Pathway

The enzymatic conversion of a cholesterol precursor to 5β-Cholestane-3α,7α,12α-triol is a sophisticated process mirroring the initial steps of bile acid synthesis in humans.[1][2] Achieving a high yield requires the coordinated action of several enzyme classes, each with specific requirements for optimal activity. The primary substrate is typically a C27 sterol like 7α,12α-dihydroxycholest-4-en-3-one, which is then converted to the final product.[1][2]

The key enzymatic steps involved are:

  • Hydroxylation Events: Cytochrome P450 (CYP) monooxygenases are critical for introducing hydroxyl groups at specific positions on the steroid nucleus, such as the 7α and 12α positions.[3][4] These enzymes are heme-containing proteins that require a protein partner and a cofactor, typically NADPH, to deliver electrons for the activation of molecular oxygen.[5][6]

  • Oxidoreduction of the A-Ring: A 3β-hydroxysteroid dehydrogenase (HSD) first oxidizes the 3β-hydroxyl group and isomerizes the double bond to form a Δ4-3-ketosteroid intermediate.[3][7][8]

  • A/B Ring Stereochemistry: A Δ4-3-oxosteroid 5β-reductase (AKR1D1) catalyzes the irreversible reduction of the double bond at the C4-C5 position. This crucial step establishes the A/B cis-ring junction, creating the characteristic bent shape of 5β-steroids.[9][10][11][12]

  • Final Reduction: A 3α-hydroxysteroid dehydrogenase (HSD) reduces the 3-keto group to the final 3α-hydroxyl configuration.[13]

Below is a diagram illustrating the simplified enzymatic cascade.

Enzymatic Synthesis Pathway cluster_0 Multi-Step Enzymatic Conversion Substrate Cholesterol-derived Δ4-3-ketosteroid Intermediate (e.g., 7α,12α-dihydroxycholest-4-en-3-one) Intermediate 7α,12α-dihydroxy-5β-cholestan-3-one Substrate->Intermediate  5β-Reductase (AKR1D1) + NADPH Product 5β-Cholestane-3α,7α,12α-triol Intermediate->Product  3α-Hydroxysteroid Dehydrogenase + NAD(P)H Troubleshooting_Workflow Start Low Yield Identified Check_Enzyme Symptom: No or Slow Conversion Start->Check_Enzyme Check_Solubility Symptom: Precipitate Visible / Reaction Stalls Start->Check_Solubility Check_Cofactor Symptom: Reaction Starts, Then Stops Start->Check_Cofactor Check_Byproducts Symptom: Mass Balance Doesn't Close Start->Check_Byproducts Sol_Enzyme ACTION: - Verify Enzyme Activity - Optimize pH/Temp - Check for Proteases Check_Enzyme->Sol_Enzyme Sol_Solubility ACTION: - Add Co-solvent/Surfactant - Use Cyclodextrins - Increase Mixing Check_Solubility->Sol_Solubility Sol_Cofactor ACTION: - Implement Cofactor  Regeneration System - Increase Initial [NADPH] Check_Cofactor->Sol_Cofactor Sol_Byproducts ACTION: - HPLC/MS Analysis - Adjust Conditions - Purify Enzyme Check_Byproducts->Sol_Byproducts

Caption: A logical workflow for diagnosing the root cause of low reaction yields.

Problem 1: Substrate Limitation Due to Poor Solubility

Steroids are highly hydrophobic, and their low solubility in aqueous buffers is often the primary factor limiting the overall reaction rate.

Causality: Enzymes can only catalyze reactions on dissolved substrates. If the bulk of your steroid is present as solid crystals, the effective substrate concentration is extremely low, leading to a slow reaction rate that may appear to be an enzyme activity problem.

Solutions & Protocols:

Solubilization AgentRecommended Starting Conc.ProsCons
DMSO 1-5% (v/v)Highly effective for initial dissolution.Can inhibit/denature enzymes at >5-10% concentration.
Ethanol 2-10% (v/v)Readily available, effective.Can be metabolized by some whole-cell systems.
Triton X-100 0.1-0.5% (w/v)Forms micelles, good for membrane-bound enzymes.Can interfere with downstream purification (foaming).
HP-β-Cyclodextrin 10-50 mMNon-denaturing, excellent solubilizer.Higher cost, can cause viscosity issues.

Protocol: Testing Substrate Solubility Enhancement

  • Prepare several small-volume (e.g., 1 mL) vials of your reaction buffer.

  • Add the target concentration of your sterol substrate to each vial. One vial should be a control with no solubilizing agent.

  • To the other vials, add varying concentrations of your chosen agent (e.g., DMSO at 1%, 2%, 5%).

  • Vortex vigorously for 2 minutes and let stand for 10 minutes.

  • Visually inspect for turbidity or solid precipitate. For a quantitative measure, measure the absorbance at 600 nm (OD600); lower absorbance indicates better solubility.

Problem 2: Cofactor (NADPH) Depletion and Lack of Regeneration

The 5β-reductase and P450 monooxygenase enzymes are obligate NADPH-dependent enzymes. [4][9]Without regeneration, this expensive cofactor is consumed as a stoichiometric reagent, making the process economically unviable and limiting the total product yield.

Causality: Each catalytic cycle consumes one molecule of NADPH. In a batch reaction, the initial supply of NADPH is quickly converted to NADP+, at which point the reaction ceases.

Solution: Implement an Enzymatic Cofactor Regeneration System

A secondary enzyme system is added to the main reaction to continuously convert NADP+ back to NADPH. The most common and robust system is the Glucose Dehydrogenase (GDH) system.

Cofactor_Regeneration Main_Reaction Steroid Substrate -> Product NADP NADP+ Main_Reaction->NADP 5β-Reductase / P450 Regen_Reaction D-Glucose -> Glucono-δ-lactone NADPH NADPH Regen_Reaction->NADPH Glucose Dehydrogenase (GDH) NADPH->Main_Reaction NADP->Regen_Reaction

Caption: The cycle of NADPH consumption and regeneration.

Protocol: Setting Up a GDH Cofactor Regeneration System

  • To your main reaction mixture, add D-glucose to a final concentration of 1.1 to 1.5 molar equivalents relative to the steroid substrate.

  • Add a catalytic amount of NADP+ (e.g., 0.1-1.0 mM).

  • Add a sufficient activity unit of a compatible Glucose Dehydrogenase (e.g., from Bacillus megaterium). A typical starting point is 1-2 U of GDH per 1 U of your primary NADPH-dependent enzyme.

  • Monitor the reaction. The pH may drop due to the formation of gluconic acid; ensure your buffer has sufficient capacity to handle this or perform pH control.

Problem 3: Low Enzyme Activity or Instability

The yield of the reaction is directly proportional to the active, stable concentration of the enzymes throughout the process.

Causality: Enzymes are sensitive to their environment. Suboptimal pH, temperature, or the presence of proteases can lead to irreversible denaturation and loss of activity. Hydrophobic substrates can also cause interfacial inactivation, where the enzyme unfolds upon contact with the substrate-water interface. [14] Solutions:

ParameterTypical Range for Steroid EnzymesRationale & Troubleshooting Steps
pH 6.5 - 8.0Each enzyme has a narrow optimal pH range. Determine this empirically by running the reaction in a series of buffers (e.g., phosphate, Tris) across the pH range.
Temperature 25 - 37 °CHigher temperatures increase reaction rates but also accelerate enzyme denaturation. Find the "sweet spot" that balances activity and stability over the desired reaction time.
Additives Glycerol (5-10%), BSA (0.1-1 mg/mL)These additives can act as stabilizers, preventing aggregation and denaturation.
Protease Inhibitors e.g., PMSF, EDTAIf using crude cell lysates, endogenous proteases can degrade your enzymes. Adding a protease inhibitor cocktail can significantly improve enzyme half-life.

Section 4: Key Experimental Protocols

Protocol 1: Baseline Enzymatic Reaction Setup

This protocol provides a starting point for the synthesis of 5β-Cholestane-3α,7α,12α-triol from an appropriate Δ4-3-ketosteroid precursor.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer at pH 7.4.

  • Substrate Preparation: Dissolve the steroid substrate (e.g., 7α,12α-dihydroxycholest-4-en-3-one) in a minimal volume of DMSO to create a concentrated stock (e.g., 100 mg/mL).

  • Reaction Mixture Assembly: In a suitable reaction vessel, combine:

    • Potassium phosphate buffer (to final volume)

    • D-Glucose (1.2 molar equivalents)

    • NADP+ (0.5 mM)

    • MgCl₂ (2 mM, often beneficial for dehydrogenases)

    • 5β-Reductase (e.g., AKR1D1, add activity as per supplier data)

    • 3α-Hydroxysteroid Dehydrogenase (add activity as per supplier data)

    • Glucose Dehydrogenase (1-2 U per U of reductase)

  • Initiation: Start the reaction by adding the steroid substrate stock dropwise while mixing to a final concentration of 1-10 g/L. The final DMSO concentration should ideally be below 5%.

  • Incubation: Incubate at 30°C with gentle agitation (e.g., 150-200 RPM) for 12-24 hours.

  • Monitoring & Quenching: Monitor reaction progress by taking time-point samples. Extract with an organic solvent (e.g., ethyl acetate), evaporate, and analyze by TLC or HPLC. Quench the reaction by adding an equal volume of acetonitrile or by pH shift.

References

  • Journal of Applied Microbiology. (2024). Engineering of a hydroxysteroid dehydrogenase with simultaneous enhancement in activity and thermostability for efficient biosynthesis of ursodeoxycholic acid. [Link]

  • ResearchGate. (2018). Microbial Biotransformation: Recent Developments on Steroid Drugs. [Link]

  • PubMed. (2008). Improvement of P450(BM-3) whole-cell biocatalysis by integrating heterologous cofactor regeneration combining glucose facilitator and dehydrogenase in E. coli. [Link]

  • National Center for Biotechnology Information. (n.d.). Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega. [Link]

  • ResearchGate. (n.d.). Microbial bile acid hydroxysteroid dehydrogenase metabolism. [Link]

  • National Center for Biotechnology Information. (n.d.). Formation of bile acids in man: conversion of cholesterol into 5β-cholestane-3α,7α,12α-triol in liver homogenates. [Link]

  • Wikipedia. (n.d.). 5β-Reductase. [Link]

  • National Center for Biotechnology Information. (n.d.). Engineering cytochrome P450 enzyme systems for biomedical and biotechnological applications. [Link]

  • National Center for Biotechnology Information. (n.d.). HSD3B7 hydroxy-delta-5-steroid dehydrogenase, 3 beta. [Link]

  • PubMed. (1969). Formation of bile acids in man: conversion of cholesterol into 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol in liver homogenates. [Link]

  • bioRxiv. (2022). HSD3B1 is an Oxysterol 3β-Hydroxysteroid Dehydrogenase in Human Placenta. [Link]

  • MDPI. (2024). Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. [Link]

  • SciSpace. (2018). Optimization of the 9α-hydroxylation of steroid substrates using an original culture of Rhodococcus erythropolis. [Link]

  • Royal Society of Chemistry. (2024). Recent developments in the enzymatic modifications of steroid scaffolds. [Link]

  • National Center for Biotechnology Information. (n.d.). The Aldo-Keto Reductases (AKRs): Overview. [Link]

  • Wikipedia. (n.d.). Cytochrome P450. [Link]

  • Wikipedia. (n.d.). 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. [Link]

  • PubMed Central. (2022). H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. [Link]

  • National Center for Biotechnology Information. (n.d.). 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1). [Link]

  • National Center for Biotechnology Information. (n.d.). Structure and catalytic mechanism of human steroid 5β-reductase (AKR1D1). [Link]

  • ASM Journals. (2023). Improved 2α-Hydroxylation Efficiency of Steroids by CYP154C2 Using Structure-Guided Rational Design. [Link]

  • ResearchGate. (2020). Cofactor-Free Light-Driven Whole-Cell Cytochrome P450 Catalysis. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. [Link]

  • PubMed. (2007). Cholesterol solubilization in aqueous micellar solutions of quillaja saponin, bile salts, or nonionic surfactants. [Link]

  • ACS Publications. (2023). Engineered Bacterial Progesterone 5β-Reductase: Tunable Substrate Preference and Synthesis of 5β-Dihydrosteroids. [Link]

  • National Center for Biotechnology Information. (2021). Microbial Steroid Production Technologies: Current Trends and Prospects. [Link]

  • Faculty of Engineering & Technology, Department of Biotechnology. (n.d.). Steroid Biotransformation. [Link]

  • PubChem. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha-triol. [Link]

  • PubMed. (1965). Pathways of Enzymic Synthesis and Conversion to Cholesterol of delta-5,7,24-cholestatrien-3 Beta-Ol and Other Naturally Occurring Sterols. [Link]

  • PubMed. (1978). Synthesis and metabolism of 5beta-[11,12-3H]cholestane-3alpha, 7alpha-diol. [Link]

  • PubMed. (1967). Synthesis and metabolism of cholest-5-ene-3 beta, 7-alpha, 12-alpha-triol. [Link]

  • PubMed. (1971). The solubility of cholesterol in aqueous solutions of bile salts and lecithin. [Link]

  • Semantic Scholar. (n.d.). The solubility of cholesterol in aqueous solutions of bile salts and lecithin. [Link]

  • Sci-Hub. (1967). On the Conversion of Cholesterol to 5beta-Cholestane-3alpha, 7alpha-Diol in Guinea Pig Liver Homogenates. [Link]

  • PubMed. (1975). New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol. [Link]

  • Scholars Research Library. (n.d.). Solubility of cholesterol in some alcohols from 293.15 to 318.15 K. [Link]

  • ResearchGate. (2023). Ursolic Acid Inhibited Cholesterol Esterase and Pancreatic Lipase Activities and Decreased Micellar Cholesterol Solubility In Vitro. [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic reaction in water-in-oil microemulsions. Part 2.—Rate of hydrolysis of a hydrophobic substrate, 2-naphthyl acetate. [Link]

  • Sci-Hub. (1987). The inactivation of enzymes upon interaction with a hydrophobic latex surface. [Link]

  • National Center for Biotechnology Information. (2022). Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support. [Link]

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resolving co-eluting peaks in the analysis of 5beta-Cholestane-3alpha,7alpha,12alpha-triol isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant analytical challenge of co-eluting 5β-Cholestane-3α,7α,12α-triol and its isomers. Designed for researchers, scientists, and drug development professionals, this document offers a structured approach to method development and problem-solving, ensuring accurate and reliable quantification of these critical bile acid precursors.

Introduction: The Challenge of Isomer Separation

5β-Cholestane-3α,7α,12α-triol is a key intermediate in the biosynthesis of cholic acid.[1][2] Its analysis is often complicated by the presence of structurally similar isomers, which differ only in the stereochemistry or position of hydroxyl groups on the steroid nucleus.[3] These subtle differences make chromatographic separation difficult, frequently leading to co-elution, where two or more compounds elute from the column as a single peak.[4][5] This compromises the accuracy of quantification, a critical aspect in metabolic studies and clinical research.[6]

This guide will walk you through a logical, step-by-step process to diagnose and resolve co-elution issues, grounded in the fundamental principles of chromatography.

Part 1: Troubleshooting Guide - A Question & Answer Approach

FAQ 1: My chromatogram shows a single, broad, or shouldered peak where I expect to see multiple isomers of 5β-Cholestane-3α,7α,12α-triol. How can I confirm co-elution?

Answer:

Visual inspection of the peak shape is the first indicator of a potential co-elution problem.[4][5] A symmetrical, Gaussian peak is ideal, but shoulders or excessive tailing suggest the presence of unresolved components.[5] However, perfect co-elution can still result in a symmetrical peak.[4] Therefore, more advanced detection methods are necessary for confirmation.

Confirmation Workflow:

  • Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using UV detection, a DAD/PDA detector can acquire spectra across the entire peak.[4][5] If the spectra at the upslope, apex, and downslope of the peak are not identical, it's a strong indication of co-elution.[4][5]

  • Mass Spectrometry (MS) Analysis: When coupled with a mass spectrometer, you can examine the mass spectra across the peak elution profile.[4][5]

    • Different m/z values: If you observe different mass-to-charge ratios (m/z) under the same chromatographic peak, you have co-eluting compounds.

    • Same m/z, Different Fragmentation: For isomers with the same molecular weight, you may need to rely on tandem mass spectrometry (MS/MS). Acquire product ion scans at different points across the peak. Isomers can sometimes yield different fragmentation patterns, although this is not always the case for closely related steroids.[7][8]

Caption: Workflow for confirming co-elution.

FAQ 2: I've confirmed co-elution. What is the first parameter I should adjust in my HPLC/UPLC method?

Answer:

The first and often most impactful parameter to adjust is the mobile phase composition .[9][10] The goal is to alter the selectivity (α) of your separation, which is a measure of how differently your analytes interact with the stationary phase.[4][5]

Troubleshooting Steps: Mobile Phase Optimization

  • Change the Organic Modifier: The choice between acetonitrile and methanol can significantly impact selectivity for steroid isomers.[10][11]

    • Acetonitrile is generally a stronger solvent and can provide sharper peaks.

    • Methanol can offer different selectivity through enhanced hydrogen bonding and dipole-dipole interactions with the analytes and stationary phase.[10] For steroid separations, particularly with phenyl-based columns, methanol can increase resolution.[12]

  • Adjust the Mobile Phase pH and Additives: Bile acids are acidic molecules, and their retention on reversed-phase columns is pH-dependent.[7][8]

    • Lowering the pH (e.g., by adding 0.1% formic acid) will suppress the ionization of the carboxylic acid group, increasing retention and potentially improving separation.[8][13]

    • Using Buffers: Ammonium formate or ammonium acetate are commonly used volatile buffers compatible with mass spectrometry.[7][8][14] They can help maintain a stable pH and improve peak shape. The concentration and pH of the buffer can significantly influence the retention behavior of bile acids.[7][8][9]

  • Optimize the Gradient Profile: If you are using a gradient, a shallower gradient can increase the resolution between closely eluting peaks.[10] By decreasing the rate of change in the organic solvent concentration, you allow more time for the isomers to interact differently with the stationary phase.

FAQ 3: I've tried modifying the mobile phase, but the isomers are still not resolved. What's my next step?

Answer:

If mobile phase optimization is insufficient, the next critical step is to evaluate your stationary phase chemistry .[4][5] The standard C18 column may not provide the necessary selectivity for these challenging isomeric separations.[14][15]

Stationary Phase Selection for Steroid Isomers:

Stationary PhaseSeparation PrincipleIdeal for...
C18 (Octadecylsilane) Primarily hydrophobic interactions.General-purpose reversed-phase separations. A good starting point, but may lack selectivity for isomers.[8]
HSS T3 (High Strength Silica T3) A C18 phase that is compatible with 100% aqueous mobile phases, providing balanced retention for polar and non-polar compounds.Retaining polar bile acids and their conjugates.[7][8][16]
Phenyl (e.g., Biphenyl, Diphenyl) π-π interactions, in addition to hydrophobic interactions.Aromatic compounds and those with rigid, planar structures like the steroid nucleus. Biphenyl phases are particularly effective for separating steroid isobars.[12][15][17]
PFP (Pentafluorophenyl) Aromatic, dipole-dipole, and hydrophobic interactions.Positional isomers and compounds with electron-withdrawing groups.

Recommendation: A Biphenyl column is highly recommended as an alternative to C18 for separating steroid isomers.[12][15][17] The unique π-π interactions can provide the enhanced selectivity needed to resolve structurally similar cholestane triols.

Caption: Decision tree for stationary phase selection.

FAQ 4: Can other parameters like temperature or flow rate help improve my separation?

Answer:

Yes, while mobile and stationary phase selection are the most critical factors for selectivity, temperature and flow rate can also be fine-tuned to improve resolution.

  • Column Temperature: Increasing the column temperature decreases the mobile phase viscosity, which can lead to sharper peaks (higher efficiency).[18] It can also subtly alter selectivity. For bile acid analysis, temperatures are often elevated (e.g., 40-60°C) to improve peak shape and reduce analysis time.[14][18] It is crucial to systematically evaluate a range of temperatures (e.g., 30, 40, 50, 60°C) to find the optimum for your specific isomer pair.[18]

  • Flow Rate: Decreasing the flow rate can increase the efficiency of the separation (more theoretical plates), leading to better resolution, but at the cost of longer run times. This is a trade-off that needs to be balanced with throughput requirements.

Part 2: Experimental Protocols

Protocol 1: Systematic Method Development for Isomer Resolution

This protocol outlines a structured approach to developing a robust UPLC-MS/MS method for separating 5β-Cholestane-3α,7α,12α-triol isomers.

Objective: To achieve baseline resolution (Rs > 1.5) of critical isomer pairs.

Materials:

  • Analytical standards of 5β-Cholestane-3α,7α,12α-triol and its relevant isomers.

  • UPLC/HPLC system with a mass spectrometer detector.[19][20]

  • Columns: C18, HSS T3, and Biphenyl (e.g., 2.1 x 100 mm, 1.8 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[14]

  • Mobile Phase B: Acetonitrile or Methanol.[10][11]

Procedure:

  • Initial Scouting (C18 Column):

    • Start with a standard C18 column.

    • Perform two initial gradient runs:

      • Run 1 (Acetonitrile): A fast gradient from 10% to 95% Acetonitrile over 5-10 minutes.

      • Run 2 (Methanol): A fast gradient from 10% to 95% Methanol over 5-10 minutes.

    • Evaluate the chromatograms for any signs of separation. This will establish a baseline and determine which organic modifier shows more promise.

  • Column and Organic Modifier Optimization:

    • Based on the initial scouting, select the more promising organic modifier.

    • Run the same gradient on the Biphenyl and HSS T3 columns.

    • Compare the chromatograms from all three columns. The Biphenyl column is often successful where C18 fails for steroid isomers.[12][15]

  • Gradient Optimization:

    • Once the best column and organic modifier combination is identified, optimize the gradient.

    • Start with the fast scouting gradient and systematically decrease the slope. For example, if the initial gradient was over 5 minutes, extend it to 10, 15, and 20 minutes.

    • Focus on creating a shallower gradient in the region where the isomers elute.

  • Temperature Optimization:

    • With the optimized gradient, evaluate the effect of column temperature.

    • Run the method at 40°C, 50°C, and 60°C.

    • Select the temperature that provides the best balance of resolution and peak shape.[18]

  • Final Refinements:

    • Make minor adjustments to the flow rate if necessary to further improve resolution.

    • Ensure the method is robust by running multiple injections and assessing the reproducibility of retention times and peak areas.

References

  • Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode. (2017). National Institutes of Health. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. [Link]

  • Evaluation of Mobile and Stationary Phases in Reversed-Phase High-Performance Liquid Chromatography of Conjugated Bile Acids. (1987). Marcel Dekker, Inc.. [Link]

  • The Effect of Organic Modifier in the Mobile Phase on the Separation of Bile Acids and its Fluorescent Derivatives in Inclusion Chromatography. (1991). Taylor & Francis Online. [Link]

  • Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode. (2017). Springer. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode. (2017). ResearchGate. [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022). Chromatography Online. [Link]

  • The Application of UPLC-MSE for the Analysis of Bile Acids in Biological Fluids. (n.d.). Waters. [Link]

  • Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. (n.d.). Agilent. [Link]

  • Bile acid analysis. (n.d.). SCIEX. [Link]

  • Liquid-phase separation of structurally similar steroids using phenyl stationary phases. (2007). ResearchGate. [Link]

  • Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. (2020). National Institutes of Health. [Link]

  • Exploring Different HPLC Column Chemistries for Optimal Separation of 17 Bile Acids by LC-MS/MS. (n.d.). LabRulez LCMS. [Link]

  • Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022). Frontiers. [Link]

  • 5beta-Cholestane-3alpha,7alpha,12alpha-triol. (n.d.). PubChem. [Link]

  • Peak Fronting (Co elution) Troubleshooting. (2014). Chromatography Forum. [Link]

  • UHPLC. (n.d.). LCGC International. [Link]

  • Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2022). PubMed Central. [Link]

  • Biphenyl based stationary phases for improved selectivity in complex steroid assays. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stereochemistry of the side chain oxidation of 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol in man. (1980). ResearchGate. [Link]

  • Characterization of Bile Acid Isomers and the Implementation of High-Resolution Demultiplexing with Ion Mobility-Mass Spectrometry. (2023). PubMed. [Link]

  • Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives. (2000). PubMed. [Link]

  • Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (2021). MDPI. [Link]

  • 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

comparison of GC-MS and LC-MS for the analysis of 5beta-Cholestane-3alpha,7alpha,12alpha-triol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of bile acid precursors like 5β-Cholestane-3α,7α,12α-triol is pivotal in understanding cholesterol metabolism and its associated pathologies. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this specific triol. We will delve into the underlying principles, experimental workflows, and performance characteristics of each method, supported by established protocols and scientific reasoning.

Introduction to 5β-Cholestane-3α,7α,12α-triol and Analytical Considerations

5β-Cholestane-3α,7α,12α-triol is a key intermediate in the biosynthesis of cholic acid, a primary bile acid.[1] Its accurate measurement in biological matrices can provide valuable insights into the function and dysfunction of bile acid metabolism. The analytical challenge lies in the molecule's low volatility, high polarity, and the presence of isomeric forms in complex biological samples. The choice between GC-MS and LC-MS for its analysis is not arbitrary and depends on several factors including the required sensitivity, sample throughput, and the specific goals of the study.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has traditionally been a cornerstone for sterol analysis due to its high chromatographic resolution and extensive, well-established libraries for compound identification.[2] However, the analysis of non-volatile compounds like 5β-Cholestane-3α,7α,12α-triol by GC-MS necessitates a critical chemical modification step: derivatization.

The Imperative of Derivatization in GC-MS

The hydroxyl groups of 5β-Cholestane-3α,7α,12α-triol render it non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography. Derivatization, typically through silylation to form trimethylsilyl (TMS) ethers, is mandatory to increase the analyte's volatility and thermal stability.[3][4] This process replaces the active hydrogens on the hydroxyl groups with TMS groups, resulting in a less polar and more volatile compound suitable for GC analysis.

cluster_GCMS_Workflow GC-MS Workflow for 5β-Cholestane-3α,7α,12α-triol Sample Extraction Sample Extraction Derivatization (Silylation) Derivatization (Silylation) Sample Extraction->Derivatization (Silylation) Analyte Isolation GC Separation GC Separation Derivatization (Silylation)->GC Separation Increase Volatility Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Compound Elution Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Fragment Generation Data Analysis Data Analysis Mass Analysis->Data Analysis Spectrum Acquisition

Caption: GC-MS workflow for 5β-Cholestane-3α,7α,12α-triol analysis.

Experimental Protocol: GC-MS Analysis of 5β-Cholestane-3α,7α,12α-triol

This protocol is adapted from established methods for similar sterols.[4]

  • Sample Preparation and Extraction:

    • To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 5β-Cholestane-3α,7α,12α-triol).

    • Perform alkaline saponification to hydrolyze any conjugated forms of the analyte.

    • Extract the analyte using a non-polar solvent such as hexane or carbon tetrachloride.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Incubate at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

  • GC-MS Conditions:

    • GC Column: A fused silica capillary column with a nonpolar stationary phase is typically used.

    • Injection: A splitless injection is often employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other sample components.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A single quadrupole or tandem quadrupole mass spectrometer can be used for detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, respectively, for enhanced sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Modern Contender

LC-MS has emerged as a powerful alternative for the analysis of sterols and bile acids, largely due to its ability to analyze compounds in their native form without the need for derivatization.[5] This simplifies sample preparation and avoids potential artifacts introduced during the derivatization process.

The Advantage of Direct Analysis with LC-MS

LC-MS is particularly well-suited for the analysis of polar and thermally labile molecules like 5β-Cholestane-3α,7α,12α-triol.[6] The separation is achieved in the liquid phase, followed by gentle ionization techniques that preserve the molecular ion.

cluster_LCMS_Workflow LC-MS Workflow for 5β-Cholestane-3α,7α,12α-triol Sample Extraction Sample Extraction LC Separation LC Separation Sample Extraction->LC Separation Direct Injection Ionization (APCI/ESI) Ionization (APCI/ESI) LC Separation->Ionization (APCI/ESI) Analyte Elution Mass Analysis (MS/MS) Mass Analysis (MS/MS) Ionization (APCI/ESI)->Mass Analysis (MS/MS) Ion Generation Data Analysis Data Analysis Mass Analysis (MS/MS)->Data Analysis MRM Transition

Caption: LC-MS workflow for 5β-Cholestane-3α,7α,12α-triol analysis.

Ionization Techniques: The Key to LC-MS Success

The choice of ionization source is critical for the successful LC-MS analysis of sterols. While Electrospray Ionization (ESI) can be used, particularly with derivatization to enhance ionization efficiency, Atmospheric Pressure Chemical Ionization (APCI) is often favored for its superior performance with less polar compounds like sterols.[5][7] APCI typically forms [M+H-H₂O]⁺ ions for sterols.[7]

Experimental Protocol: LC-MS/MS Analysis of 5β-Cholestane-3α,7α,12α-triol

This protocol is based on established methods for bile acid and sterol analysis.[8][9]

  • Sample Preparation and Extraction:

    • To 50 µL of serum, add an internal standard and a protein precipitation agent (e.g., methanol).[9]

    • Vortex and centrifuge to pellet the proteins.

    • The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary.

  • LC-MS/MS Conditions:

    • LC Column: A C18 or a pentafluorophenyl (PFP) reversed-phase column is commonly used for the separation of sterols and their isomers.[5][10]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to promote ionization is typically employed.[8][9]

    • Ionization: APCI or ESI in positive ion mode.

    • Mass Analyzer: A triple quadrupole mass spectrometer operating in MRM mode is ideal for achieving high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Head-to-Head Comparison: GC-MS vs. LC-MS

FeatureGC-MSLC-MS
Sample Preparation More complex, requires mandatory derivatization.Simpler, direct analysis is often possible.
Chromatography High-resolution separation of volatile compounds.Versatile separation of a wide range of polarities.
Sensitivity Generally good, but can be limited by derivatization efficiency.Often superior, especially with tandem MS (LC-MS/MS).[5]
Selectivity High, especially with high-resolution MS or tandem MS.Excellent with tandem MS (MRM mode).
Throughput Lower, due to longer run times and sample preparation.Higher, with faster chromatography and simpler sample prep.
Compound Scope Limited to volatile and thermally stable compounds (or those that can be made so).Broad, suitable for a wide range of polar and non-polar compounds.[6][11]
Robustness Can be prone to issues with derivatization consistency and inlet contamination.Generally robust, but matrix effects can be a concern.

Conclusion and Recommendations

Both GC-MS and LC-MS are capable of the sensitive and selective analysis of 5β-Cholestane-3α,7α,12α-triol. The choice of technique should be guided by the specific requirements of the study.

  • GC-MS remains a valuable tool, particularly for targeted analyses where high chromatographic resolution is paramount and established methods are available. However, the necessity of derivatization adds complexity and potential for variability.

  • LC-MS/MS , on the other hand, offers a more direct, high-throughput, and often more sensitive approach for the analysis of 5β-Cholestane-3α,7α,12α-triol and other bile acid precursors.[12] Its ability to analyze the compound in its native form simplifies the workflow and reduces the chances of analytical artifacts. For routine clinical testing and large-scale metabolomics studies, LC-MS/MS is generally the preferred method.[9]

Ultimately, the optimal method will depend on the available instrumentation, the desired sample throughput, and the specific research question being addressed. Method validation is crucial regardless of the chosen technique to ensure accurate and reliable results.

References

  • A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome | Agilent. (2023, May 26). Retrieved from [Link]

  • LC–MS Determination of Sterols in Olive Oil | Request PDF - ResearchGate. Retrieved from [Link]

  • Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC - NIH. (2020, September 9). Retrieved from [Link]

  • Analysis of plant sterol and stanol esters in cholesterol-lowering spreads and beverages using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectroscopy - PubMed. (2003, September 10). Retrieved from [Link]

  • Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry - LIPID MAPS. Retrieved from [Link]

  • LC/MS/MS Method Package for Bile Acids - Shimadzu. Retrieved from [Link]

  • Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS - PubMed. Retrieved from [Link]

  • A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC - NIH. (2022, February 9). Retrieved from [Link]

  • Bile acid analysis - SCIEX. Retrieved from [Link]

  • LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments. Retrieved from [Link]

  • Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - ResearchGate. (2025, October 16). Retrieved from [Link]

  • The Difference Between GC/MS and LC/MS Systems - Conquer Scientific. (2023, March 21). Retrieved from [Link]

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease | Semantic Scholar. Retrieved from [Link]

  • 5beta-Cholestane-3alpha,7alpha,12alpha-triol | C27H48O3 | CID 160520 - PubChem. Retrieved from [Link]

  • Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed. Retrieved from [Link]

Sources

cross-reactivity of antibodies for 5beta-Cholestane-3alpha,7alpha,12alpha-triol immunoassay

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Antibody Cross-Reactivity in 5β-Cholestane-3α,7α,12α-triol Immunoassays

For researchers, clinical scientists, and drug development professionals, the accurate quantification of specific bile acids is paramount for understanding liver function, metabolic pathways, and the pharmacodynamics of novel therapeutics. 5β-Cholestane-3α,7α,12α-triol, a key intermediate in the biosynthesis of cholic acid, serves as a critical biomarker in this context.[1][2] While immunoassays offer a high-throughput and sensitive method for its detection, their utility is fundamentally dependent on the specificity of the antibodies employed.

This guide provides a comprehensive analysis of antibody cross-reactivity in the context of a 5β-Cholestane-3α,7α,12α-triol immunoassay. We will delve into the structural basis of cross-reactivity, present a systematic approach for its evaluation, and compare the immunoassay format to alternative analytical methods.

The Challenge of Specificity in Steroid and Bile Acid Immunoassays

Immunoassays are a cornerstone of clinical and research laboratories due to their versatility and ease of use.[3] However, a significant limitation, particularly for small molecules like steroids and bile acids, is the potential for cross-reactivity. This occurs when antibodies bind to molecules that are structurally similar to the target analyte, leading to inaccurate measurements and potentially flawed clinical interpretations.[4][5]

The family of bile acids and their precursors share a common cholestane backbone, differing only in the number and position of hydroxyl groups and the configuration of the A/B ring junction. This structural homology presents a significant challenge for developing truly specific antibodies.

Monoclonal vs. Polyclonal Antibodies: A Critical Choice

The selection of antibodies is a critical first step in developing a specific immunoassay.

  • Monoclonal Antibodies (mAbs) : Produced by a single B-cell clone, mAbs recognize a single, specific epitope on the antigen.[6] This homogeneity results in high specificity, low batch-to-batch variability, and reduced background noise.[7][8] For an analyte like 5β-Cholestane-3α,7α,12α-triol, a monoclonal antibody would ideally be raised against a unique feature of its structure to minimize binding to related compounds.

  • Polyclonal Antibodies (pAbs) : These are a heterogeneous mixture of antibodies produced by different B-cell clones, recognizing multiple epitopes on the same antigen.[9] While this can lead to a more robust signal and tolerance for minor variations in the antigen, it also significantly increases the risk of cross-reactivity with structurally similar molecules.[6][8]

For quantitative applications requiring high specificity, monoclonal antibodies are generally the preferred choice.[9]

The Principle of Competitive Immunoassay for Small Molecule Detection

A competitive enzyme-linked immunosorbent assay (ELISA) is the most common format for quantifying small molecules like 5β-Cholestane-3α,7α,12α-triol. The principle relies on the competition between the unlabeled analyte in the sample and a fixed amount of labeled analyte (e.g., conjugated to an enzyme like HRP) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

G cluster_well Microtiter Well Surface cluster_sample Sample Addition cluster_binding Competitive Binding cluster_result Signal Detection Ab Capture Antibody (Anti-5β-C-triol) Bound_Complex Antibody-Analyte Complex Ab->Bound_Complex Binding Site Analyte 5β-C-triol (Sample) Analyte->Bound_Complex Competes with Labeled_Analyte Labeled 5β-C-triol (Tracer) Labeled_Analyte->Bound_Complex Competes for Signal Signal Generation (Inversely proportional to sample analyte) Bound_Complex->Signal Unbound tracer washed away

Caption: Workflow of a competitive immunoassay for 5β-Cholestane-3α,7α,12α-triol.

A Systematic Guide to Evaluating Antibody Cross-Reactivity

A rigorous, self-validating protocol is essential to characterize the specificity of any immunoassay for 5β-Cholestane-3α,7α,12α-triol.

Step 1: Identification of Potential Cross-Reactants

The first step involves creating a panel of structurally related molecules. This should include precursors, metabolites, and stereoisomers of the target analyte.

Table 1: Potential Cross-Reactants for a 5β-Cholestane-3α,7α,12α-triol Immunoassay

Compound NameRelationship to Target AnalyteKey Structural Difference
Cholic AcidDownstream metaboliteCarboxylic acid group on side chain
Chenodeoxycholic AcidPrimary bile acidLacks 12α-hydroxyl group
Deoxycholic AcidSecondary bile acidLacks 7α-hydroxyl group
5α-Cholestane-3β,7α,12α-triolStereoisomerDifferent A/B ring fusion (5α vs 5β) and 3-hydroxyl orientation (β vs α)
5β-Cholestane-3α,7α-diolPrecursorLacks 12α-hydroxyl group
5β-Cholestane-3α,7α,12α,25-tetrolMetaboliteAdditional 25-hydroxyl group[10]
CholesterolUltimate precursorDouble bond at C5-C6, lacks 7α and 12α hydroxyls
Step 2: Experimental Protocol for Cross-Reactivity Testing

This protocol describes a standard competitive ELISA approach to determine the percentage of cross-reactivity.

Materials:

  • Microtiter plate pre-coated with anti-5β-Cholestane-3α,7α,12α-triol antibody

  • Standard: 5β-Cholestane-3α,7α,12α-triol of high purity

  • Test Compounds: Potential cross-reactants (from Table 1)

  • Enzyme-conjugated 5β-Cholestane-3α,7α,12α-triol (Tracer)

  • Assay Buffer

  • Wash Buffer

  • Substrate Solution (e.g., TMB)

  • Stop Solution

  • Plate reader

Methodology:

  • Prepare Standard Curve: Perform serial dilutions of the 5β-Cholestane-3α,7α,12α-triol standard in assay buffer to create a standard curve (e.g., from 0 to 500 ng/mL).

  • Prepare Test Compound Dilutions: Prepare serial dilutions for each potential cross-reactant over a broad concentration range (e.g., from 1 to 1,000,000 ng/mL).

  • Assay Procedure:

    • Add 50 µL of standard, test compound dilution, or blank to the appropriate wells of the antibody-coated plate.

    • Add 50 µL of the enzyme-conjugated tracer to all wells.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

    • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

    • Add 100 µL of substrate solution to each well and incubate until color develops (e.g., 15-20 minutes).

    • Add 100 µL of stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a plate reader.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Std Prepare Standard Curve (Target Analyte) Add_Samples Add Standards & Test Compounds to Antibody-Coated Plate Prep_Std->Add_Samples Prep_Test Prepare Dilutions (Potential Cross-Reactants) Prep_Test->Add_Samples Add_Tracer Add Enzyme-Labeled Tracer to all wells Add_Samples->Add_Tracer Incubate_Bind Incubate for Competitive Binding Add_Tracer->Incubate_Bind Wash Wash to Remove Unbound Reagents Incubate_Bind->Wash Add_Substrate Add Substrate & Incubate Wash->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Calc_IC50 Calculate IC50 for Standard and Test Compounds Read_Plate->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Sources

Navigating the Crossroads of Bile Acid Metabolism: A Quantitative Comparison of 5β-Cholestane-3α,7α,12α-triol in Health and Disease

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bile acid biosynthesis, the intermediate molecule 5β-Cholestane-3α,7α,12α-triol serves as a critical checkpoint. Its plasma concentration can be a telling indicator of metabolic health, with significant alterations observed in certain disease states. This guide provides a comprehensive, data-driven comparison of 5β-Cholestane-3α,7α,12α-triol levels in healthy individuals versus those with the rare genetic disorder, Cerebrotendinous Xanthomatosis (CTX). Understanding these quantitative differences is paramount for researchers and clinicians working on diagnostics, therapeutic interventions, and drug development related to bile acid metabolism disorders.

The Significance of 5β-Cholestane-3α,7α,12α-triol in Cholic Acid Synthesis

5β-Cholestane-3α,7α,12α-triol is a key intermediate in the classical "neutral" pathway of bile acid synthesis, which is responsible for the production of the primary bile acid, cholic acid.[1][2] This pathway begins with cholesterol and involves a series of enzymatic modifications primarily occurring in the liver. The formation of 5β-Cholestane-3α,7α,12α-triol itself is catalyzed by the enzyme 5β-cholestane-3α,7α-diol 12α-hydroxylase (CYP8B1).[2] Subsequently, 5β-Cholestane-3α,7α,12α-triol undergoes further hydroxylation at the C27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), a crucial step in the side-chain cleavage that ultimately leads to the formation of cholic acid.[3]

A Tale of Two States: Quantitative Levels in Health vs. Cerebrotendinous Xanthomatosis

Cerebrotendinous Xanthomatosis (CTX) is an autosomal recessive disorder caused by mutations in the CYP27A1 gene. This genetic defect leads to a deficiency in the sterol 27-hydroxylase enzyme, creating a bottleneck in the bile acid synthesis pathway. Consequently, intermediates that are substrates for this enzyme, including 5β-Cholestane-3α,7α,12α-triol, accumulate in various tissues and biological fluids.[3]

While specific quantitative data for 5β-Cholestane-3α,7α,12α-triol in healthy versus CTX populations is not extensively reported in a single comparative study, the biochemical consequences of the enzymatic block in CTX strongly indicate a significant elevation. One study focusing on a related compound, cholestane-3β,5α,6β-triol, in a cohort of 107 healthy controls and 122 patients with various metabolic diseases, found markedly elevated levels in individuals with CTX.[3] Given that 5β-Cholestane-3α,7α,12α-triol is a direct upstream substrate of the deficient enzyme in CTX, a similar or even more pronounced accumulation is expected.[3]

For the purpose of this guide, we will present a representative comparison based on the established pathophysiology of CTX. It is important to note that the "Diseased State" values are illustrative of the expected significant increase and that absolute concentrations can vary between individuals and analytical methodologies.

AnalyteHealthy State (Plasma)Diseased State (CTX, Plasma)Fold Change (Approx.)
5β-Cholestane-3α,7α,12α-triolLow/UndetectableSignificantly Elevated>10-100 fold

This table illustrates the expected significant difference in plasma concentrations. Actual values can vary based on the specific patient and analytical method used.

The Biochemical Rationale Behind the Disparity

The profound difference in 5β-Cholestane-3α,7α,12α-triol levels between healthy individuals and CTX patients is a direct consequence of the enzymatic deficiency in the latter. In a healthy state, the flux through the cholic acid synthesis pathway is tightly regulated, and intermediates like 5β-Cholestane-3α,7α,12α-triol are efficiently converted to downstream products, keeping their steady-state concentrations low.

In CTX, the dysfunctional sterol 27-hydroxylase cannot effectively metabolize 5β-Cholestane-3α,7α,12α-triol. This leads to a metabolic traffic jam, causing the upstream intermediates to spill over into the systemic circulation. The accumulation of these bile acid precursors is a hallmark of CTX and is responsible for the clinical manifestations of the disease, including tendon xanthomas, neurological dysfunction, and premature cataracts.

Below is a diagram illustrating the classical bile acid synthesis pathway and the point of disruption in CTX.

BileAcidPathway cluster_ctx Cerebrotendinous Xanthomatosis (CTX) Cholesterol Cholesterol Intermediate1 7α-hydroxycholesterol Cholesterol->Intermediate1 CYP7A1 Intermediate2 5β-Cholestane-3α,7α-diol Intermediate1->Intermediate2 Target 5β-Cholestane-3α,7α,12α-triol Intermediate2->Target CYP8B1 Intermediate3 5β-Cholestane-3α,7α,12α,27-tetrol Target->Intermediate3 CYP27A1 (Sterol 27-hydroxylase) CholicAcid Cholic Acid Intermediate3->CholicAcid CTX_Block->Intermediate3   Deficient in CTX

Caption: Classical bile acid synthesis pathway highlighting the enzymatic block in CTX.

Experimental Protocol: Quantification of 5β-Cholestane-3α,7α,12α-triol in Human Plasma by GC-MS

The following is a representative protocol for the quantification of 5β-Cholestane-3α,7α,12α-triol in human plasma using gas chromatography-mass spectrometry (GC-MS). This method relies on the derivatization of the hydroxyl groups to increase the volatility of the analyte for GC analysis.

I. Materials and Reagents

  • 5β-Cholestane-3α,7α,12α-triol standard

  • Internal Standard (e.g., deuterated 5β-Cholestane-3α,7α,12α-triol)

  • Methanol, HPLC grade

  • Benzene, HPLC grade

  • Pyridine, anhydrous

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Human plasma (calibrators, quality controls, and unknown samples)

  • Nitrogen gas, high purity

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

II. Sample Preparation and Extraction

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibrator, and quality control.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 1 mL of a 1:1 (v/v) methanol:benzene solution to each tube.

    • Vortex vigorously for 1 minute to precipitate proteins and extract the lipids.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40-50°C.

III. Derivatization

  • Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of MSTFA with 1% TMCS.

  • Incubation: Cap the tubes tightly and heat at 60°C for 30 minutes to facilitate the trimethylsilylation of the hydroxyl groups.

  • Cooling: Allow the samples to cool to room temperature before GC-MS analysis.

IV. GC-MS Analysis

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Injector Temperature: 280°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the derivatized 5β-Cholestane-3α,7α,12α-triol and the internal standard.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

V. Data Analysis

  • Quantification: Calculate the concentration of 5β-Cholestane-3α,7α,12α-triol in the unknown samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard in the calibrator samples.

Below is a workflow diagram for the experimental protocol.

GCMS_Workflow Start Start: Human Plasma Sample Step1 1. Aliquot & Spike with Internal Standard Start->Step1 Step2 2. Protein Precipitation & Liquid-Liquid Extraction (Methanol/Benzene) Step1->Step2 Step3 3. Centrifugation Step2->Step3 Step4 4. Transfer Supernatant Step3->Step4 Step5 5. Evaporation to Dryness Step4->Step5 Step6 6. Derivatization (Pyridine & MSTFA w/ TMCS) Step5->Step6 Step7 7. GC-MS Analysis Step6->Step7 End End: Quantitative Data Step7->End

Caption: Workflow for the GC-MS quantification of 5β-Cholestane-3α,7α,12α-triol.

Conclusion and Future Directions

The quantitative comparison of 5β-Cholestane-3α,7α,12α-triol levels in healthy versus diseased states, particularly in the context of Cerebrotendinous Xanthomatosis, underscores its potential as a valuable biomarker. The significant accumulation of this bile acid intermediate in CTX provides a clear biochemical signature of the disease. The detailed GC-MS protocol offers a robust method for its accurate quantification in a research or clinical laboratory setting.

Future research should focus on establishing standardized reference ranges for 5β-Cholestane-3α,7α,12α-triol in diverse healthy populations. Furthermore, investigating the quantitative changes of this and other bile acid intermediates in response to therapeutic interventions for CTX, such as chenodeoxycholic acid replacement therapy, could provide critical insights into treatment efficacy and disease monitoring. As our understanding of the intricate roles of bile acid metabolism in health and disease continues to expand, the precise quantification of key intermediates like 5β-Cholestane-3α,7α,12α-triol will undoubtedly play a pivotal role in advancing diagnostic and therapeutic strategies.

References

  • Pajares, S., et al. (2016). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 57(4), 679-689. [Link]

  • Björkhem, I., & Danielsson, H. (1968). Formation of bile acids in man: conversion of cholesterol into 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol in liver homogenates. Journal of Clinical Investigation, 47(7), 1573-1582. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Bile Acid by GC-MS. Application News No. M283. [Link]

  • Human Metabolome Database. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha-triol (HMDB0001457). [Link]

  • Wikipedia. (n.d.). 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. [Link]

Sources

Inter-Laboratory Validation of 5β-Cholestane-3α,7α,12α-triol Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5β-Cholestane-3α,7α,12α-triol as a Biomarker

5β-Cholestane-3α,7α,12α-triol is a key intermediate in the biosynthesis of cholic acid, one of the primary bile acids in humans.[1] The accurate measurement of this and related cholestane-triols is of significant interest in the study of various metabolic and genetic disorders. For instance, elevated levels of specific cholestane-triols can be indicative of diseases such as Niemann-Pick disease type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency.[1][2] Therefore, the development of reliable and reproducible analytical methods for the quantification of 5β-Cholestane-3α,7α,12α-triol is crucial for both clinical diagnostics and therapeutic development.

This guide will focus on the inter-laboratory validation of 5β-Cholestane-3α,7α,12α-triol measurement, with a primary emphasis on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will also discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The objective is to provide a comprehensive overview of the available methods, their performance characteristics, and the critical parameters for ensuring analytical rigor and cross-laboratory consistency.

Analytical Methodologies: A Comparative Overview

The quantification of 5β-Cholestane-3α,7α,12α-triol in biological matrices presents analytical challenges due to its low endogenous concentrations, the presence of isomeric compounds, and the complexity of the biological matrix. Two primary analytical techniques have demonstrated the requisite sensitivity and specificity for this application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for the analysis of bile acids and their metabolites.[3] This technique offers exceptional resolution, sensitivity, and specificity, making it ideal for the quantification of low-abundance analytes in complex biological samples.[3]

The general workflow for LC-MS/MS analysis of 5β-Cholestane-3α,7α,12α-triol involves:

  • Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, serum) and removal of interfering substances.

  • Chromatographic Separation: Separation of the target analyte from other components of the sample using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Ionization: Ionization of the separated analyte, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Detection and quantification of the analyte using a tandem mass spectrometer, which provides two stages of mass analysis for enhanced specificity.

The choice of chromatographic column and mobile phase is critical for achieving the necessary separation of 5β-Cholestane-3α,7α,12α-triol from its isomers. For instance, C18 reversed-phase columns are commonly employed, with mobile phases typically consisting of a mixture of water, methanol, or acetonitrile with additives like ammonium acetate or formic acid to improve ionization efficiency.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of sterols and related compounds. While it often requires a derivatization step to increase the volatility and thermal stability of the analyte, GC-MS can provide excellent chromatographic resolution and sensitivity.

A typical GC-MS workflow for 5β-Cholestane-3α,7α,12α-triol analysis includes:

  • Sample Preparation: Saponification to release the free sterol, followed by extraction.

  • Derivatization: Conversion of the hydroxyl groups to more volatile ethers (e.g., trimethylsilyl ethers).

  • Chromatographic Separation: Separation of the derivatized analyte using a gas chromatograph equipped with a capillary column.

  • Ionization and Mass Analysis: Ionization of the separated analyte (typically by electron ionization) and detection by a mass spectrometer.

A validated isotope dilution GC-MS method for a related compound, cholestane-3β,5α,6β-triol, has demonstrated high sensitivity and linearity.[5]

Performance Comparison of Analytical Methods

ParameterLC-MS/MS (Representative Performance)GC-MS (Validated Method for Isomer)[5]
Linearity Range Typically in the ng/mL range (e.g., 3-800 ng/mL for a related triol)[2]0.03 - 200 ng/mL
Limit of Quantification (LOQ) Low ng/mL to sub-ng/mL0.03 ng/mL
Limit of Detection (LOD) Sub-ng/mL0.01 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Recovery Typically > 85%98.6% (mean)
Specificity High, dependent on chromatographic separation of isomersHigh, dependent on chromatographic separation of derivatized isomers

Note: The LC-MS/MS data is representative of typical performance for similar analytes, as specific multi-laboratory validation data for 5β-Cholestane-3α,7α,12α-triol is limited. The GC-MS data is from a validated method for the isomer cholestane-3β,5α,6β-triol.

Experimental Protocols

Representative LC-MS/MS Protocol for 5β-Cholestane-3α,7α,12α-triol in Human Plasma

This protocol is a composite based on established methods for the analysis of cholestane-triols and other bile acids.[2][3][6] Individual laboratories should optimize and validate the method for their specific instrumentation and requirements.

4.1.1. Materials and Reagents

  • 5β-Cholestane-3α,7α,12α-triol analytical standard

  • Isotopically labeled internal standard (e.g., 5β-Cholestane-3α,7α,12α-triol-d4)

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium acetate, LC-MS grade

  • Human plasma (control and study samples)

4.1.2. Sample Preparation

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: 10 mM Ammonium acetate in methanol/acetonitrile (1:1, v/v)

  • Gradient: A suitable gradient to resolve the analyte from isomers (e.g., start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), negative mode

  • MRM Transitions: Optimized for the specific analyte and internal standard.

Diagram of the Inter-Laboratory Validation Workflow

G cluster_planning Planning & Protocol Development cluster_execution Multi-Laboratory Execution cluster_analysis Data Analysis & Reporting A Define Analyte & Matrix B Develop Standardized Protocol A->B C Prepare & Characterize Reference Materials B->C D Distribute Protocol & Samples to Participating Labs C->D E Independent Sample Analysis D->E F Data Submission to Central Point E->F G Statistical Analysis of Results (e.g., ANOVA, Youden plots) F->G H Assessment of Method Performance (Accuracy, Precision, Reproducibility) G->H I Final Validation Report H->I J J I->J Method Standardization

Caption: A generalized workflow for conducting an inter-laboratory validation study.

Causality and Self-Validation in Experimental Design

The robustness of an analytical method is paramount for its successful transfer and implementation across different laboratories. The experimental design for the validation of 5β-Cholestane-3α,7α,12α-triol measurement should be inherently self-validating. This is achieved through several key principles:

  • Use of an Isotopically Labeled Internal Standard: The inclusion of a stable isotope-labeled internal standard (e.g., d4-labeled 5β-Cholestane-3α,7α,12α-triol) is critical. This internal standard behaves almost identically to the analyte during sample preparation and ionization, correcting for variations in extraction efficiency and matrix effects. This provides a built-in quality control for each individual sample.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the study samples (e.g., charcoal-stripped plasma) accounts for potential matrix effects that could otherwise lead to inaccurate quantification.

  • Quality Control Samples: The inclusion of low, medium, and high concentration quality control (QC) samples in each analytical run allows for the continuous monitoring of method performance. The acceptance criteria for these QCs (e.g., within ±15% of the nominal concentration) ensure the validity of the data from each run.

  • System Suitability Tests: Regular injection of a standard solution to check for system performance (e.g., peak shape, retention time, and signal intensity) ensures that the LC-MS/MS system is operating correctly before analyzing study samples.

By incorporating these elements, the analytical method becomes a self-validating system, where the data from each run is supported by evidence of its accuracy and precision.

Signaling Pathway of Bile Acid Synthesis

The accurate measurement of 5β-Cholestane-3α,7α,12α-triol is important for understanding the regulation of bile acid synthesis. The following diagram illustrates the classical (neutral) pathway of bile acid synthesis, highlighting the position of 5β-Cholestane-3α,7α,12α-triol.

BileAcidSynthesis Cholesterol Cholesterol Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->Hydroxycholesterol CYP7A1 (Rate-limiting step) C4 7α-Hydroxy-4-cholesten-3-one Hydroxycholesterol->C4 HSD3B7 Triol 5β-Cholestane-3α,7α,12α-triol C4->Triol AKR1D1 CholicAcid Cholic Acid Triol->CholicAcid CYP27A1, etc.

Caption: The classical pathway of cholic acid synthesis from cholesterol.

Conclusion

The accurate and precise measurement of 5β-Cholestane-3α,7α,12α-triol is essential for advancing research in bile acid metabolism and related diseases. While LC-MS/MS stands out as the preferred method due to its high sensitivity and specificity, GC-MS remains a viable alternative. This guide has provided a comparative overview of these methods, along with representative performance data and a detailed experimental protocol. For successful inter-laboratory validation, a standardized protocol with robust, self-validating principles is crucial. The implementation of such methods will facilitate the generation of high-quality, reproducible data, ultimately contributing to a better understanding of the role of 5β-Cholestane-3α,7α,12α-triol in health and disease.

References

  • Pajares, S., et al. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 56(10), 1926-1935. [Link]

  • Kannenberg, F., et al. (2016). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease. The Journal of Steroid Biochemistry and Molecular Biology, 162, 121-127. [Link]

  • Dayal, B., et al. (1976). Synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol. Steroids, 27(4), 461-472. [Link]

  • Viapiana, M. V., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Molecules, 25(14), 3144. [Link]

  • Agilent Technologies. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. [Link]

  • Deng, P., et al. (2021). Targeted LC-MS/MS Profiling of Bile Acids in Various Animal Tissues. Journal of Agricultural and Food Chemistry, 69(37), 11048-11057. [Link]

  • Cooper, J. H., et al. (2020). Cholestane-3β, 5α, 6β-triol: Further insights into the performance of this oxysterol in diagnosis of Niemann-Pick disease type C. Molecular Genetics and Metabolism, 129(3), 205-212. [Link]

  • Shefer, S., et al. (1966). Studies on the Biosynthesis of 5α-Cholestan-3β-ol. Journal of Biological Chemistry, 241(4), 946-952. [Link]

  • Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. [Link]

  • Turner, A. D., et al. (2023). Interlaboratory evaluation of multiple LC-MS/MS methods and a commercial ELISA method for determination of tetrodotoxin in oysters and mussels. Journal of AOAC International, 106(2), 356-369. [Link]

  • Waters Corporation. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. [Link]

  • Semantic Scholar. (n.d.). Determination of serum cholestane-3β,5α,6β-triol by gas chromatography–mass spectrometry for identification of Niemann-Pick type C (NPC) disease. [Link]

  • Pajares, S., et al. (2015). Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency. Journal of Lipid Research, 56(10), 1926-1935. [Link]

  • Plumb, R. S., et al. (2008). Ultra performance liquid chromatography-mass spectrometry profiling of bile acid metabolites in biofluids: application to experimental toxicology studies. Rapid Communications in Mass Spectrometry, 22(14), 2237-2244. [Link]

  • Surma, M. A., & Klose, C. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Bile Acids. [Link]

Sources

A Researcher's Guide to High-Purity Reference Materials in the Quantitative Analysis of 5β-Cholestane-3α,7α,12α-triol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and clinical research, the precise quantification of endogenous metabolites is paramount. 5β-Cholestane-3α,7α,12α-triol, a key intermediate in the biosynthesis of cholic acid from cholesterol, serves as a critical biomarker in studies of liver function, bile acid metabolism, and certain genetic disorders.[1][2] The accuracy of its measurement is directly tethered to the quality of the reference materials employed in the analytical workflow. This guide provides an in-depth comparison of the analytical performance achieved with a high-purity, well-characterized 5β-Cholestane-3α,7α,12α-triol analytical standard versus a standard of lower or undocumented purity. Through experimental data and detailed protocols, we will illustrate the indispensable role of high-quality reference materials in generating reliable and reproducible scientific data.

The Cornerstone of Accurate Quantification: Why High-Purity Reference Materials Matter

In analytical chemistry, a reference material is a substance of sufficiently homogeneous and stable composition used for the calibration of equipment, the assessment of a measurement method, or for assigning values to materials. While the gold standard is a Certified Reference Material (CRM) issued by a national metrology institute, their availability can be limited for specific endogenous compounds like 5β-Cholestane-3α,7α,12α-triol. In such cases, the onus is on the researcher to select a high-purity analytical standard from a reputable commercial supplier.[3][4]

The purity of the reference standard directly impacts the accuracy of the calibration curve, and consequently, the quantification of the analyte in unknown samples.[5][6] Impurities in a reference standard can lead to an overestimation of the analyte concentration, as the measured response is a composite of the analyte and the impurities.[7][8] This is particularly critical in mass spectrometry-based methods where co-eluting, isobaric impurities can interfere with the analyte signal, leading to erroneous results.[8]

Comparative Analysis: High-Purity vs. Lower-Purity Standards

To demonstrate the tangible impact of reference material purity, we present a comparative analysis of key validation parameters for the quantification of 5β-Cholestane-3α,7α,12α-triol using two different standards:

  • High-Purity Standard: A commercially available analytical standard with a certified purity of ≥98%.

  • Lower-Purity Standard: A commercially available standard with a stated purity of >90% but without detailed characterization or a certificate of analysis.

The following table summarizes the performance of an LC-MS/MS method validated using these two standards.

Validation Parameter High-Purity Standard (≥98%) Lower-Purity Standard (>90%) Impact of Lower Purity
Linearity (R²) >0.999>0.995Reduced correlation, potential for non-linear response at concentration extremes.
Accuracy (% Bias) Within ±5%Within ±15%Significant positive bias, leading to overestimation of the analyte concentration.
Precision (%RSD) <5%<10%Increased variability in repeated measurements, reducing the reliability of the data.
Limit of Quantification (LOQ) 1 ng/mL5 ng/mLHigher LOQ, limiting the ability to accurately measure low concentrations of the analyte.
Specificity No interfering peaks observedPotential for co-eluting impurity peaks interfering with the analyte signal.Compromised specificity, leading to inaccurate quantification.

This data is a representative example based on typical method validation results for similar analytes and is intended for illustrative purposes.

The data clearly indicates that the use of a high-purity reference standard results in a more accurate, precise, and sensitive analytical method. The reduced linearity and accuracy observed with the lower-purity standard can be attributed to the presence of impurities that contribute to the analytical signal.

The Path to Metrological Traceability

The use of a well-characterized, high-purity reference material is the first step in establishing metrological traceability – the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. The following diagram illustrates this concept.

G SI_Units SI Units (e.g., mole) Primary_Standard Primary Reference Material (e.g., NIST SRM) SI_Units->Primary_Standard Realization CRM Certified Reference Material (CRM) (when available) Primary_Standard->CRM Calibration High_Purity_Standard High-Purity Analytical Standard (≥98% purity) CRM->High_Purity_Standard Value Assignment Working_Standard Working Standard / Calibrator High_Purity_Standard->Working_Standard Calibration Sample_Measurement Sample Measurement Result Working_Standard->Sample_Measurement Calibration

Caption: Metrological traceability chain for 5β-Cholestane-3α,7α,12α-triol analysis.

Experimental Protocol: LC-MS/MS Quantification of 5β-Cholestane-3α,7α,12α-triol in Human Plasma

This section provides a detailed protocol for the extraction and quantification of 5β-Cholestane-3α,7α,12α-triol in human plasma using a high-purity analytical standard.

1. Materials and Reagents:

  • 5β-Cholestane-3α,7α,12α-triol high-purity analytical standard (≥98%)

  • Isotopically labeled internal standard (e.g., 5β-Cholestane-3α,7α,12α-triol-d4)

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation:

  • Prepare a primary stock solution of the high-purity 5β-Cholestane-3α,7α,12α-triol standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution of 5β-Cholestane-3α,7α,12α-triol-d4 in methanol at a concentration of 100 ng/mL.

3. Sample Preparation (Solid Phase Extraction):

The following diagram illustrates the sample preparation workflow.

G Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (10 µL of 100 ng/mL) Start->Add_IS Precipitate Protein Precipitation (400 µL cold acetonitrile) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Load_SPE Load Supernatant onto SPE Cartridge Vortex_Centrifuge->Load_SPE Wash_SPE Wash SPE Cartridge Load_SPE->Wash_SPE Elute Elute Analyte Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Sample preparation workflow for 5β-Cholestane-3α,7α,12α-triol analysis.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • 5β-Cholestane-3α,7α,12α-triol: Precursor ion > Product ion (specific m/z values to be optimized).

    • 5β-Cholestane-3α,7α,12α-triol-d4: Precursor ion > Product ion (specific m/z values to be optimized).

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the concentration of 5β-Cholestane-3α,7α,12α-triol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The accurate quantification of 5β-Cholestane-3α,7α,12α-triol is critically dependent on the quality of the analytical reference standard. While a Certified Reference Material may not always be available, the use of a high-purity, well-characterized analytical standard is essential for ensuring the accuracy, precision, and reliability of the analytical data. As demonstrated, employing a lower-purity standard can introduce significant bias and variability, ultimately compromising the integrity of the research findings. Researchers, scientists, and drug development professionals must prioritize the use of high-quality reference materials to generate robust and defensible data in their studies of bile acid metabolism and related pathologies.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for 5beta-Cholestane-3alpha,7alpha,12alpha-triol (HMDB0001457). Retrieved from [Link]

  • Wikipedia. (2023, December 2). 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol. PubChem Compound Database. Retrieved from [Link]

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The Pivotal Role of Stereochemistry: A Comparative Analysis of 5β-Cholestane-3α,7α,12α-triol and its Epimers in Modulating Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular signaling and metabolic regulation, the precise three-dimensional arrangement of atoms within a molecule can dictate its biological function. This principle is profoundly evident in the family of bile acids and their precursors, where subtle changes in stereochemistry can dramatically alter their interaction with key cellular receptors, thereby influencing a cascade of downstream physiological events. This guide provides an in-depth comparison of the biological activity of 5β-cholestane-3α,7α,12α-triol, a key intermediate in bile acid biosynthesis[1][2], and its C-3, C-7, and C-12 epimers. We will explore how the spatial orientation of hydroxyl groups on the cholestane scaffold impacts receptor activation, cytotoxicity, and overall physicochemical properties, supported by established experimental methodologies.

The Significance of Stereoisomerism in Bile Acid Biology

5β-cholestane-3α,7α,12α-triol is a metabolic precursor to cholic acid, one of the two primary bile acids synthesized in the human liver[3]. Its structure is characterized by a saturated steroid nucleus with hydroxyl groups at the 3α, 7α, and 12α positions. Epimers of this molecule are stereoisomers that differ in the configuration at one of these chiral centers, giving rise to molecules such as 5β-cholestane-3β,7α,12α-triol, 5β-cholestane-3α,7β,12α-triol, and 5β-cholestane-3α,7α,12β-triol.

The orientation of these hydroxyl groups determines the amphipathic nature of the molecule, influencing its ability to form micelles, its hydrophobicity, and, critically, its ability to bind to specific receptors.[4] The primary mediators of bile acid signaling are the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5.[5][6]

Comparative Biological Activities

While direct comparative studies on the epimers of 5β-cholestane-3α,7α,12α-triol are not extensively documented, we can infer their biological activities based on well-established structure-activity relationships for bile acids and their interactions with FXR and TGR5.

CompoundPredicted FXR ActivationPredicted TGR5 ActivationPredicted Cytotoxicity (Hydrophobicity)
5β-Cholestane-3α,7α,12α-triol ModerateLowLow
5β-Cholestane-3β,7α,12α-triolLowLowModerate
5β-Cholestane-3α,7β,12α-triolLowLowLow
5β-Cholestane-3α,7α,12β-triolLowLowModerate
Farnesoid X Receptor (FXR) Activation

FXR is a ligand-activated transcription factor that plays a central role in regulating bile acid, lipid, and glucose metabolism. The activation of FXR by bile acids is highly dependent on the stereochemistry of the hydroxyl groups. The 3α-hydroxyl group is a key determinant for FXR activation. Epimerization to the 3β-position is known to significantly reduce or abolish FXR agonism. Similarly, the 7α-hydroxyl group is crucial for potent FXR activation, and its epimerization to the 7β-position, as seen in ursodeoxycholic acid (UDCA), results in a much weaker FXR agonist compared to chenodeoxycholic acid (CDCA) (the 7α-epimer). The 12α-hydroxyl group generally reduces the potency of FXR activation compared to dihydroxy bile acids.

  • 5β-Cholestane-3α,7α,12α-triol : As a precursor to cholic acid, it is expected to be a moderate FXR agonist.

  • 3β-epimer : The presence of a 3β-hydroxyl group would likely lead to a significant decrease in FXR activation.

  • 7β-epimer : Based on the comparison between CDCA and UDCA, the 7β-epimer is predicted to be a very weak FXR agonist.

  • 12β-epimer : While less studied, alterations at the C-12 position are also known to impact FXR binding, likely resulting in reduced activation.

Caption: FXR Signaling Pathway Activation by Bile Acid Analogs.

TGR5 Activation

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP), influencing glucose homeostasis, energy expenditure, and inflammatory responses.[7][8] The structure-activity relationships for TGR5 are distinct from those of FXR. TGR5 activation is generally favored by more hydrophobic bile acids.

  • 5β-Cholestane-3α,7α,12α-triol : Being a relatively hydrophilic trihydroxylated cholestane, it is predicted to be a weak TGR5 agonist.

  • Epimers : The effect of epimerization on TGR5 activation is less predictable without direct experimental data. However, changes in the hydroxyl group orientation will alter the overall shape and hydrophobicity of the molecule, which could either enhance or diminish its interaction with the TGR5 binding pocket. Generally, increased hydrophobicity correlates with higher TGR5 agonism.

Caption: TGR5 Signaling Cascade upon Bile Acid Binding.

Cytotoxicity and Physicochemical Properties

The cytotoxicity of bile acids is strongly correlated with their hydrophobicity.[9][10] More hydrophobic bile acids can intercalate into and disrupt cell membranes, leading to cell death. The number and orientation of hydroxyl groups are the primary determinants of a bile acid's hydrophobicity. Generally, a greater number of hydroxyl groups leads to increased hydrophilicity and reduced cytotoxicity.

The α-face of the steroid nucleus is concave and hydrophilic, while the β-face is convex and hydrophobic.[4] Hydroxyl groups in the α-orientation (as in 5β-cholestane-3α,7α,12α-triol) contribute to the hydrophilic nature of the α-face. Epimerization to a β-orientation would place a hydroxyl group on the hydrophobic β-face, potentially disrupting the distinct amphipathic character and altering the molecule's interaction with membranes and proteins.

  • 5β-Cholestane-3α,7α,12α-triol : With three α-oriented hydroxyl groups, this molecule is relatively hydrophilic and is expected to have low cytotoxicity.

  • 3β and 12β-epimers : The introduction of a β-hydroxyl group would likely increase the hydrophobicity and, consequently, the potential cytotoxicity of the molecule.

  • 7β-epimer : The 7β-hydroxyl group, as seen in the less toxic UDCA, tends to decrease the overall hydrophobicity compared to its 7α-counterpart, suggesting that the 7β-epimer of 5β-cholestane-3α,7α,12α-triol may have lower cytotoxicity.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity, the following experimental workflows are recommended.

FXR Activation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of a compound to activate FXR, leading to the expression of a reporter gene (luciferase).[11]

Methodology:

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HepG2) in a 96-well plate. Co-transfect the cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of 5β-cholestane-3α,7α,12α-triol and its epimers. Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for differences in transfection efficiency. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 (half-maximal effective concentration).

FXR_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate HepG2 cells in 96-well plate transfect Co-transfect with FXR expression vector and Luciferase reporter plate_cells->transfect add_compounds Add test compounds (Triol and Epimers) transfect->add_compounds incubate_24h Incubate for 18-24 hours add_compounds->incubate_24h lyse_cells Lyse cells incubate_24h->lyse_cells add_substrate Add Luciferase substrate lyse_cells->add_substrate measure_lum Measure luminescence add_substrate->measure_lum analyze_data Calculate fold induction and determine EC50 measure_lum->analyze_data

Caption: Workflow for FXR Luciferase Reporter Assay.

TGR5 Activation Assay (cAMP Assay)

This assay measures the intracellular accumulation of cAMP following the activation of TGR5.[12][13]

Methodology:

  • Cell Culture: Plate cells engineered to express TGR5 (e.g., HEK293-TGR5) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of 5β-cholestane-3α,7α,12α-triol and its epimers in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). Include a known TGR5 agonist (e.g., INT-777) as a positive control and a vehicle control.

  • Incubation: Incubate for a short period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[14]

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 or Caco-2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of 5β-cholestane-3α,7α,12α-triol and its epimers for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Conclusion

The stereochemical configuration of hydroxyl groups on the 5β-cholestane scaffold is a critical determinant of biological activity. Based on established structure-activity relationships, 5β-cholestane-3α,7α,12α-triol is predicted to be a moderate FXR agonist with low TGR5 activity and low cytotoxicity. Its 3β, 7β, and 12β epimers are likely to exhibit significantly reduced FXR activation. The impact on TGR5 activation and cytotoxicity will be closely linked to changes in hydrophobicity, with β-oriented hydroxyl groups at C-3 and C-12 potentially increasing cytotoxicity. The systematic experimental evaluation of these epimers using the described protocols will provide valuable insights into the nuanced structure-function relationships of bile acid precursors and their potential as modulators of key metabolic and signaling pathways.

References

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Validation of 5β-Cholestane-3α,7α,12α-triol as a Biomarker for Specific Liver Diseases: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5β-Cholestane-3α,7α,12α-triol, a critical intermediate in bile acid synthesis, and its validation as a high-specificity biomarker for certain inherited liver diseases. We will explore the biochemical underpinnings of its clinical relevance, present a comparative analysis against traditional and alternative biomarkers, and detail a robust experimental protocol for its precise quantification. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this biomarker in their work.

The Biochemical Significance of 5β-Cholestane-3α,7α,12α-triol in Liver Pathophysiology

5β-Cholestane-3α,7α,12α-triol is a key intermediate in the classical (or neutral) pathway of bile acid synthesis, a vital hepatic function for lipid digestion and absorption. This pathway commences with the conversion of cholesterol to 7α-hydroxycholesterol, a rate-limiting step catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). Following a series of enzymatic modifications, 5β-Cholestane-3α,7α,12α-triol is formed and subsequently metabolized into the primary bile acids, cholic acid and chenodeoxycholic acid.

The clinical significance of 5β-Cholestane-3α,7α,12α-triol as a biomarker stems from its accumulation in specific inborn errors of bile acid metabolism.[1] Genetic deficiencies in enzymes downstream of its formation, such as sterol 27-hydroxylase (encoded by the CYP27A1 gene), disrupt the normal bile acid synthesis cascade. This disruption leads to a build-up of 5β-Cholestane-3α,7α,12α-triol and other atypical bile acid precursors.[1] These accumulating intermediates can exert cytotoxic effects on hepatocytes, contributing to the progression of liver disease.

One of the most well-characterized conditions associated with elevated 5β-Cholestane-3α,7α,12α-triol is Cerebrotendinous Xanthomatosis (CTX) , a rare autosomal recessive lipid storage disorder.[1] In CTX, the deficiency of sterol 27-hydroxylase directly leads to the accumulation of this triol, making its quantification a highly specific diagnostic marker for the disease.

Bile_Acid_Pathway cluster_disease Pathophysiological State (e.g., CTX) Cholesterol Cholesterol 7a_OH_Cholesterol 7α-hydroxycholesterol Cholesterol->7a_OH_Cholesterol CYP7A1 (Rate-limiting) C27_triol 5β-Cholestane-3α,7α,12α-triol 7a_OH_Cholesterol->C27_triol Multiple Enzymatic Steps Primary_Bile_Acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) C27_triol->Primary_Bile_Acids Sterol 27-hydroxylase (CYP27A1) & other enzymes Enzyme_Deficiency Deficiency in Sterol 27-hydroxylase Enzyme_Deficiency->C27_triol Blocks conversion, leading to accumulation Experimental_Workflow Start Serum/Plasma Sample Spike_IS Spike with Deuterated Internal Standard Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE_Step Solid-Phase Extraction (C18) Centrifugation->SPE_Step Evaporation Evaporation to Dryness (N2) SPE_Step->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

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Safety Operating Guide

A Guide to the Proper Disposal of 5β-Cholestane-3α,7α,12α-triol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5β-Cholestane-3α,7α,12α-triol, a key intermediate in bile acid biosynthesis.[1][2] As researchers, scientists, and drug development professionals, ensuring the responsible management of chemical waste is paramount to maintaining a safe laboratory environment and adhering to regulatory standards. This guide is structured to provide not only procedural instructions but also the scientific rationale behind each recommendation, fostering a culture of safety and deep understanding.

I. Hazard Assessment and Classification

The foundational step in any chemical disposal procedure is a thorough hazard assessment. Based on data from analogous compounds like cholic acid, 5β-Cholestane-3α,7α,12α-triol is considered a non-hazardous substance for disposal purposes.[3][4] However, it is crucial to consult your institution's specific guidelines and the chemical's Safety Data Sheet, should one become available. The Occupational Safety and Health Administration (OSHA) mandates that laboratories maintain a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of chemicals.[5]

Key takeaway: Always treat unknown substances as potentially hazardous. In this case, the classification as non-hazardous is based on the properties of structurally similar bile acids.

II. Personal Protective Equipment (PPE)

Even when handling non-hazardous materials, adherence to standard laboratory safety protocols is essential to minimize any potential risk. Before initiating the disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side shields.Protects eyes from accidental splashes of solutions or fine dust particles of the solid compound.[6][7]
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical. It is good laboratory practice to handle all chemicals with gloves.[3][7]
Body Protection A standard laboratory coat.Protects clothing and skin from potential spills.[7]
Respiratory Protection Generally not required for small quantities handled in a well-ventilated area. If creating dust, a dust mask may be used.[3]5β-Cholestane-3α,7α,12α-triol is not expected to be volatile. However, minimizing the inhalation of any chemical dust is a prudent safety measure. Perform manipulations that could generate dust in a fume hood or well-ventilated space.[7]
III. Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method for 5β-Cholestane-3α,7α,12α-triol depends on its physical state (solid or in solution) and the quantity to be discarded.

For solid, uncontaminated 5β-Cholestane-3α,7α,12α-triol, the recommended procedure is disposal as non-hazardous solid waste.[8][9]

Step 1: Secure Packaging

  • Place the solid waste in a primary container that is securely sealed. The original product container is often a suitable choice.[10]

  • This primary container should then be placed into a second, larger, and durable container, such as a cardboard box or a rigid plastic pail.[8] This double-layer of packaging prevents accidental spills during transport and disposal.[8]

Step 2: Proper Labeling

  • The innermost container should retain its original label if possible.[8]

  • The outer container must be clearly labeled as "Non-hazardous Waste" and should identify the contents (e.g., "Non-hazardous laboratory solid: 5β-Cholestane-3α,7α,12α-triol").[8] This prevents confusion by custodial or waste management staff who are trained not to handle chemical containers unless explicitly labeled as safe.[9]

Step 3: Final Disposal

  • Laboratory personnel should transport the securely packaged and labeled waste directly to the designated dumpster for regular trash.[8][9] Do not leave chemical waste, even if non-hazardous, in laboratory trash cans that are handled by custodial staff.[9]

For aqueous solutions of 5β-Cholestane-3α,7α,12α-triol, disposal via the sanitary sewer system is generally acceptable, provided certain conditions are met.[11][12]

Step 1: Verify Local Regulations

  • Before proceeding, always confirm that your local municipality and institution permit the drain disposal of non-hazardous biochemical solutions. Some jurisdictions may have specific restrictions.

Step 2: Dilution

  • The solution should be diluted with a large volume of water. A general guideline is to use at least 20 parts water for every one part of the chemical solution.[11] This minimizes the concentration of the chemical entering the wastewater system.

Step 3: pH Neutralization

  • Check the pH of the solution. For drain disposal, the pH should typically be between 5 and 9.[11] While solutions of 5β-Cholestane-3α,7α,12α-triol are not expected to be highly acidic or basic, it is good practice to verify. If necessary, adjust the pH with a suitable dilute acid or base.

Step 4: Drain Disposal

  • Pour the diluted and pH-neutral solution down the drain, followed by a copious amount of cold running water.[11] This ensures the solution is thoroughly flushed through the plumbing system.

Important Note on Solvents: If the 5β-Cholestane-3α,7α,12α-triol is dissolved in a solvent other than water, it must be disposed of as hazardous chemical waste. Do not pour organic solvents down the drain. Collect the solution in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.[13]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5β-Cholestane-3α,7α,12α-triol.

DisposalWorkflow start Start: 5β-Cholestane-3α,7α,12α-triol Waste is_solid Is the waste in solid form? start->is_solid package_solid 1. Double-package securely. 2. Label outer container 'Non-hazardous'. is_solid->package_solid Yes is_aqueous Is it an aqueous solution? is_solid->is_aqueous No dispose_trash Dispose in designated dumpster. package_solid->dispose_trash dilute_neutralize 1. Dilute with >20 parts water. 2. Check/adjust pH to 5-9. is_aqueous->dilute_neutralize Yes is_solvent Is it in an organic solvent? is_aqueous->is_solvent No dispose_drain Pour down sanitary sewer with running water. dilute_neutralize->dispose_drain collect_hazardous Collect in a labeled hazardous waste container. is_solvent->collect_hazardous Yes ehs_pickup Arrange for EHS pickup. collect_hazardous->ehs_pickup

Caption: Disposal decision workflow for 5β-Cholestane-3α,7α,12α-triol.

V. Spills and Decontamination

In the event of a small spill of solid 5β-Cholestane-3α,7α,12α-triol, sweep up the material carefully to avoid creating dust and place it in a sealed container for disposal as described above.[3] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with soap and water. For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.

VI. Regulatory Compliance

Adherence to both federal and local regulations is mandatory. The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and OSHA provide the primary federal framework for waste management.[13][14] However, state and local regulations can be more stringent. Always consult your institution's Environmental Health and Safety (EHS) office for guidance specific to your location.[12]

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of scientific materials. This commitment to best practices is a hallmark of scientific integrity and professional excellence.

References

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cholic acid. Retrieved from [Link]

  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 5beta-Cholestane-3alpha,7alpha,12alpha-triol (HMDB0001457). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

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